But-2-yne-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
but-2-yne-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVGZDKBDNXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342209-39-5 | |
| Record name | but-2-yne-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
But-2-yne-1-sulfonyl chloride: A Technical Guide for Advanced Synthesis and Drug Discovery
This guide provides an in-depth technical overview of But-2-yne-1-sulfonyl chloride, a specialized reagent with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights. We will delve into its molecular architecture, inferred reactivity, potential synthetic pathways, and its promising applications, particularly in the construction of novel sulfonamide-based therapeutics.
Executive Summary: The Strategic Value of an Alkynyl Sulfonyl Chloride
But-2-yne-1-sulfonyl chloride is a bifunctional molecule of significant interest. It combines the high reactivity of a sulfonyl chloride with the versatile chemical handle of an internal alkyne. The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and sulfonic acid derivatives. The but-2-yne moiety, on the other hand, opens avenues for post-sulfonylation modifications via click chemistry, metal-catalyzed cross-coupling reactions, and other alkyne-specific transformations. This dual functionality makes it a valuable building block for creating complex molecular architectures and for the late-stage functionalization of drug candidates.[1][2]
While specific literature on But-2-yne-1-sulfonyl chloride is not extensively available, its chemical behavior can be confidently inferred from the well-established chemistry of related sulfonyl chlorides and alkynes. This guide will leverage data from analogous compounds to provide a robust framework for its utilization.
Molecular Profile and Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
Structural and Electronic Characteristics
But-2-yne-1-sulfonyl chloride possesses a unique structural arrangement that dictates its reactivity. The electron-withdrawing sulfonyl chloride group significantly influences the adjacent methylene and, to a lesser extent, the alkyne. This electronic pull enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of But-2-yne-1-sulfonyl chloride and Related Compounds
| Property | But-2-yne-1-sulfonyl chloride | 1-Butanesulfonyl chloride | Prop-2-yne-1-sulfonyl chloride |
| Molecular Formula | C4H5ClO2S[3] | C4H9ClO2S[4][5] | C3H3ClO2S |
| Molecular Weight | 152.60 g/mol | 156.63 g/mol [4][5] | 138.57 g/mol |
| CAS Number | 1342209-39-5[6] | 2386-60-9[4][5] | 32623-88-4 |
| Predicted XlogP | 1.0[3] | 1.6[5] | Not Available |
| Appearance | Inferred to be a liquid | Clear colorless to light yellow liquid[4][5] | Liquid |
| Reactivity with Water | Decomposes | Decomposes[4] | Inferred to decompose |
Note: Some properties for But-2-yne-1-sulfonyl chloride are inferred from its structure and data on analogous compounds due to limited specific experimental data.
Spectroscopic Signature
-
¹H NMR: Protons on the methyl group (CH₃) would likely appear as a singlet, with protons on the methylene group (CH₂) adjacent to the sulfonyl chloride also appearing as a singlet at a downfield chemical shift due to the electron-withdrawing effect of the SO₂Cl group.
-
¹³C NMR: The spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne, the sp³-hybridized carbon of the methylene group, and the sp³-hybridized carbon of the methyl group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the S=O stretches of the sulfonyl chloride group, typically in the regions of 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹.[7] The internal alkyne C≡C stretch would likely be a weak or absent band due to the symmetry of the but-2-yne unit.
Safety and Handling of Sulfonyl Chlorides
Authoritative Insight: The high reactivity of sulfonyl chlorides necessitates stringent safety protocols. Their handling should always be conducted with the utmost care, recognizing their corrosive and moisture-sensitive nature.
Core Hazards
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8]
-
Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[8][9]
-
Incompatibility: Avoid contact with strong bases, oxidizing agents, and alcohols, as these can lead to vigorous and potentially hazardous reactions.[8][9]
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a full-face shield are essential.[8][10]
-
Skin Protection: A chemical-resistant lab coat and appropriate gloves (e.g., nitrile) are mandatory.[8][10]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[8][11]
Safe Handling and Quenching Protocol
-
Inert Atmosphere: Handle But-2-yne-1-sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Dispensing: Use dry syringes or cannulas for transferring the liquid.
-
Quenching: To safely neutralize excess reagent or spills, slowly add the sulfonyl chloride to a cold, stirred solution of a weak base, such as aqueous sodium bicarbonate. Be prepared for gas evolution (CO₂). Alternatively, a two-phase system with a dilute base and an immiscible organic solvent can be used for better temperature control.
Synthesis and Reactivity
The strategic utility of But-2-yne-1-sulfonyl chloride is rooted in its synthesis and subsequent chemical transformations.
Postulated Synthetic Routes
While a specific, peer-reviewed synthesis for But-2-yne-1-sulfonyl chloride is not readily found, a plausible approach involves the oxidative chlorination of a suitable sulfur-containing precursor. A general and effective method for synthesizing sulfonyl chlorides is the reaction of the corresponding thiol or disulfide with chlorine in the presence of an aqueous acid.
Caption: Hypothetical synthesis of But-2-yne-1-sulfonyl chloride.
Core Reactivity: The Sulfonyl Chloride Moiety
The primary utility of sulfonyl chlorides in drug discovery lies in their reaction with amines to form sulfonamides, a privileged scaffold in medicinal chemistry.[12]
Experimental Protocol: General Sulfonamide Formation
-
Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Add a solution of But-2-yne-1-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Secondary Reactivity: The Alkyne Handle
The but-2-yne group provides a powerful tool for subsequent diversification. The resulting but-2-ynyl sulfonamides can undergo a variety of transformations, including:
-
Azide-Alkyne Cycloaddition (Click Chemistry): Reaction with organic azides to form triazoles, a common linker in bioconjugation and drug discovery.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce further structural complexity.
-
Reduction: Selective reduction of the alkyne to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using sodium in liquid ammonia) allows for precise control over the geometry of the final molecule.
Applications in Drug Development and Beyond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide range of FDA-approved drugs.[12] The ability to readily synthesize a library of novel sulfonamides using But-2-yne-1-sulfonyl chloride, each with a handle for further modification, is a significant advantage in lead optimization.
-
Scaffold Hopping and Library Synthesis: Rapidly generate diverse sulfonamide libraries by reacting But-2-yne-1-sulfonyl chloride with various amines. The alkyne can then be used to append different functionalities, exploring a vast chemical space.
-
Covalent Inhibitors: While the sulfonyl chloride itself is too reactive for direct use as a covalent warhead in vivo, the resulting sulfonamides can be further functionalized. The alkyne can serve as a precursor to other reactive groups, or the sulfonamide itself can act as a zinc-binding group in metalloenzyme inhibitors.
-
Bioconjugation and Chemical Probes: The alkyne handle is ideal for attaching the sulfonamide moiety to biomolecules, such as proteins or nucleic acids, for use as chemical probes to study biological systems.
Conclusion and Future Outlook
But-2-yne-1-sulfonyl chloride represents a highly versatile and valuable building block for the modern synthetic chemist. Its dual reactivity allows for a modular approach to the synthesis of complex molecules. While direct experimental data on this specific compound is sparse, its chemical properties and reactivity can be reliably predicted from well-established principles of organic chemistry. As the demand for novel, three-dimensional chemical scaffolds continues to grow in drug discovery, reagents like But-2-yne-1-sulfonyl chloride will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.). BenchChem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
- Sulfuryl chloride. (n.d.). Santa Cruz Biotechnology.
- But-2-yne-1-sulfonyl chloride (C4H5ClO2S). (n.d.). PubChemLite.
- Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET - Indane-5-sulfonyl chloride. (2024). CymitQuimica.
- But-3-yne-1-sulfonyl chloride. (n.d.). My Skin Recipes.
- Butane-2-sulfinyl chloride. (n.d.). Vulcanchem.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie.
- 1-Butanesulfonyl chloride. (n.d.). LookChem.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information.
- but-2-yne-1-sulfonyl chloride. (n.d.). BIOFOUNT.
- 1-Butanesulfonyl chloride. (n.d.). PubChem.
- 1-Butanesulfonyl chloride. (2025). ChemicalBook.
- Prop-2-yne-1-sulfonyl chloride. (n.d.). Sigma-Aldrich.
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed.
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An In-depth Technical Guide to the Synthesis of But-2-yne-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways to obtain but-2-yne-1-sulfonyl chloride, a valuable reagent in organic synthesis and drug discovery. The document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Significance of But-2-yne-1-sulfonyl Chloride
But-2-yne-1-sulfonyl chloride is a bifunctional molecule incorporating a reactive sulfonyl chloride group and a versatile alkyne moiety. This unique combination makes it a powerful building block for the introduction of the but-2-ynylsulfonyl group into a wide range of organic molecules. The alkyne functionality can participate in a variety of subsequent transformations, such as "click" chemistry, Sonogashira coupling, and reduction to the corresponding alkene or alkane, allowing for the rapid generation of molecular complexity. In the context of drug development, the sulfonyl group is a common pharmacophore, and the ability to introduce it with an appended alkyne for further functionalization is of significant interest for the construction of novel bioactive compounds.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of but-2-yne-1-sulfonyl chloride is most effectively approached through a two-step sequence, which allows for the management of the potentially sensitive alkyne functionality. The overarching strategy involves:
-
Synthesis of the Thiol Precursor: Preparation of but-2-yne-1-thiol from a commercially available starting material.
-
Oxidative Chlorination: Conversion of the synthesized thiol to the target sulfonyl chloride under mild conditions that preserve the integrity of the carbon-carbon triple bond.
This strategic disconnection is crucial as direct chlorosulfonation methods are often too harsh and can lead to undesired side reactions with the alkyne.
Core Identification and Physicochemical Properties
An In-depth Technical Guide to But-2-yne-1-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of But-2-yne-1-sulfonyl chloride, a specialized bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its chemical identity, including its definitive CAS number, and explores its core physicochemical properties. A detailed examination of its synthesis, reactivity, and potential applications is presented, with a particular focus on its utility as a versatile building block in the construction of complex molecular architectures, especially within drug discovery programs. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols, safety and handling procedures, and analytical characterization methods to support researchers, scientists, and drug development professionals in its effective application.
But-2-yne-1-sulfonyl chloride is a unique chemical entity characterized by the presence of two highly reactive functional groups: an internal alkyne and a sulfonyl chloride. This dual functionality makes it a valuable intermediate for introducing the but-2-ynylsulfonyl moiety into target molecules. The terminal methyl group on the alkyne distinguishes it from its terminal alkyne isomer, but-3-yne-1-sulfonyl chloride, leading to different reactivity profiles for the alkyne moiety.
The definitive Chemical Abstracts Service (CAS) number for But-2-yne-1-sulfonyl chloride is 1342209-39-5 .[1]
Table 1: Key Identifiers and Properties of But-2-yne-1-sulfonyl chloride
| Property | Value | Source |
| CAS Number | 1342209-39-5 | [1] |
| Molecular Formula | C₄H₅ClO₂S | [1][2] |
| Molecular Weight | 151.60 g/mol | [2] |
| InChI | InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | [1][2] |
| InChIKey | XZWVGZDKBDNXSV-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC#CCS(=O)(=O)Cl | [2] |
| Physical Form | Expected to be a liquid | Inferred from similar compounds |
| Purity | Typically >95% | Inferred from commercial suppliers |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis procedures for But-2-yne-1-sulfonyl chloride are not extensively documented in public literature, its synthesis can be approached through established methods for preparing sulfonyl chlorides. A common and robust strategy involves the oxidative chlorination of a corresponding thiol or disulfide precursor.[3]
A plausible synthetic route would start from but-2-yne-1-thiol. The thiol can be subjected to oxidative chlorination using reagents like chlorine gas in the presence of an acid or a combination of N-chlorosuccinimide (NCS) and a chloride source in an aqueous medium.[3] These methods are generally efficient and proceed under conditions that can accommodate the alkyne functionality.
The mechanism of oxidative chlorination typically involves the initial formation of a sulfenyl chloride (R-SCl), which is then further oxidized and chlorinated to yield the final sulfonyl chloride (R-SO₂Cl). The choice of reagents and reaction conditions is critical to prevent side reactions involving the alkyne group.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of But-2-yne-1-sulfonyl chloride stems from its electrophilic sulfonyl chloride group. This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in medicinal chemistry.
3.1. Formation of Sulfonamides and Sulfonate Esters
The primary application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters.[4] Sulfonamides, formed by the reaction with primary or secondary amines, are a privileged scaffold in drug design, present in numerous antibacterial, diuretic, and anticancer agents.[5][6] The sulfonyl group acts as a hydrogen bond acceptor and can significantly modulate the physicochemical properties of a molecule, including its solubility and metabolic stability.[7]
3.2. Role as a Bifunctional Linker
The presence of the but-2-yne moiety provides a secondary site for chemical modification. While the internal alkyne is less reactive than a terminal alkyne, it can still participate in reactions such as cycloadditions, hydrofunctionalization, or metal-catalyzed cross-coupling reactions. This allows But-2-yne-1-sulfonyl chloride to be used as a bifunctional linker or as a building block for creating complex molecules where the alkyne can be further elaborated after the initial sulfonylation reaction.
Experimental Protocol: Synthesis of N-Benzyl-but-2-yne-1-sulfonamide
This protocol provides a representative, step-by-step methodology for the reaction of But-2-yne-1-sulfonyl chloride with a model primary amine, benzylamine.
Objective: To synthesize N-Benzyl-but-2-yne-1-sulfonamide to demonstrate the typical reactivity and handling of the title compound.
Materials:
-
But-2-yne-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve But-2-yne-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Causality: The reaction is performed under inert and anhydrous conditions because sulfonyl chlorides are highly sensitive to moisture, which would hydrolyze them to the corresponding sulfonic acid.[8] Cooling to 0 °C helps to control the exothermicity of the reaction.
-
-
Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of the sulfonyl chloride over 15-20 minutes.
-
Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Causality: The acid wash removes excess triethylamine and benzylamine by converting them into their water-soluble ammonium salts.
-
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Causality: The NaHCO₃ wash removes any residual acidic species. The brine wash helps to remove bulk water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-Benzyl-but-2-yne-1-sulfonamide.
Analytical Characterization
The identity and purity of But-2-yne-1-sulfonyl chloride and its derivatives are confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for But-2-yne-1-sulfonyl chloride
| Technique | Expected Observations |
| ¹H NMR | - Multiplet around 3.7 ppm (CH₂ adjacent to SO₂Cl), deshielded due to the electron-withdrawing sulfonyl chloride group.[9]- Singlet or triplet around 1.9 ppm (CH₃ of the butyne). |
| ¹³C NMR | - Signal for the methylene carbon (CH₂) adjacent to the sulfonyl group.- Two distinct signals for the alkyne carbons (C≡C).- Signal for the methyl carbon (CH₃). |
| IR Spectroscopy | - Strong, characteristic S=O stretching bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[9]- A weak C≡C stretching band around 2200-2260 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak due to the ³⁷Cl isotope.[9] |
Safety, Handling, and Storage
But-2-yne-1-sulfonyl chloride must be handled with extreme care, as sulfonyl chlorides as a class are hazardous compounds.
-
Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage.[10] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[10] It reacts with water, potentially liberating toxic gas.[8]
-
Handling: Always handle But-2-yne-1-sulfonyl chloride in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[10] Use spark-proof tools and keep away from ignition sources.[10] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[8][10] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
But-2-yne-1-sulfonyl chloride (CAS: 1342209-39-5) is a valuable and reactive building block for organic and medicinal chemists. Its bifunctional nature, combining a highly electrophilic sulfonyl chloride with a modifiable internal alkyne, offers a strategic tool for synthesizing complex sulfonamides and other sulfur-containing molecules. Understanding its reactivity, coupled with strict adherence to safety and handling protocols, enables researchers to effectively leverage this reagent in the pursuit of novel chemical entities for drug discovery and other advanced applications.
References
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- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/263605]
- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://www.thermofisher.
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- My Skin Recipes. But-3-yne-1-sulfonyl chloride. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/acid-chlorides/sulfonyl-chlorides/but-3-yne-1-sulfonyl-chloride-95--153711]
- Supporting Information for publications on sulfonyl chloride synthesis. [URL: https://www.chem.ucla.
- Sigma-Aldrich. Prop-2-yne-1-sulfonyl chloride. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9aa511a8]
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- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [URL: https://www.acdlabs.com/blog/2008/07/ir-nmr-and-ms-of-a-sulfonyl-chloride-compound/]
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An In-depth Technical Guide to the Stability and Storage of But-2-yne-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-yne-1-sulfonyl chloride is a highly reactive bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structure, combining the electrophilic sulfonyl chloride moiety with a reactive internal alkyne, presents both synthetic opportunities and significant challenges in terms of stability and handling. This guide provides a comprehensive overview of the core principles governing the stability of but-2-yne-1-sulfonyl chloride, offering field-proven insights into its proper storage, handling, and the mitigation of decomposition pathways. Due to the scarcity of literature specifically on but-2-yne-1-sulfonyl chloride, this document synthesizes information from analogous sulfonyl chlorides and the fundamental reactivity of alkynes to provide a robust framework for its safe and effective use.
Introduction: The Double-Edged Sword of Reactivity
But-2-yne-1-sulfonyl chloride (C₄H₅ClO₂S) is a molecule that promises versatility. The sulfonyl chloride group is a well-established precursor for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities.[1][2] Simultaneously, the but-2-yne backbone offers a site for a myriad of chemical transformations, including cycloadditions and transition-metal-catalyzed cross-coupling reactions. This dual reactivity, however, is the very source of its inherent instability. Understanding the delicate balance between desired reactivity and unwanted decomposition is paramount for any researcher working with this compound. This guide will deconstruct the factors influencing its stability and provide actionable protocols to ensure its integrity from storage to reaction.
Core Chemical Properties and Inherent Instabilities
The stability of but-2-yne-1-sulfonyl chloride is dictated by the interplay of its two key functional groups. The sulfonyl chloride is a potent electrophile, highly susceptible to nucleophilic attack, while the internal alkyne, though generally more stable than a terminal alkyne, can participate in various reactions, some of which may be unintentionally initiated.
The Sulfonyl Chloride Moiety: A Hub of Reactivity
Sulfonyl chlorides are notoriously reactive compounds, a characteristic that makes them excellent sulfonating agents but also prone to degradation.[3] Their primary mode of decomposition is through reaction with nucleophiles.
-
Hydrolysis: The most common decomposition pathway for sulfonyl chlorides is hydrolysis, which occurs upon contact with water, including atmospheric moisture.[4][5] This reaction is often vigorous and exothermic, producing the corresponding but-2-yne-1-sulfonic acid and corrosive hydrochloric acid gas.[4][5] The electron-withdrawing nature of the but-2-yne group is expected to enhance the electrophilicity of the sulfur atom, potentially accelerating the rate of hydrolysis compared to simple alkanesulfonyl chlorides.[6]
-
Reaction with Other Nucleophiles: Alcohols, amines, and strong bases will readily react with but-2-yne-1-sulfonyl chloride.[3] These reactions are typically the desired pathway in a synthetic protocol but represent incompatibilities during storage.
The But-2-yne Moiety: A Latent Reactive Center
While internal alkynes are relatively stable, the triple bond can be susceptible to certain reactions, especially in the presence of trace impurities or under specific conditions. The interaction between the alkyne and the sulfonyl chloride group within the same molecule could potentially lead to unique decomposition pathways, although such routes are not documented for this specific compound. It is known that alkynes can react with sulfonyl chlorides under certain conditions, for instance in the presence of a catalyst, to form β-chlorovinyl sulfones.[7]
Recommended Storage and Handling Protocols
The overarching principle for the storage and handling of but-2-yne-1-sulfonyl chloride is the strict exclusion of moisture and incompatible substances in a controlled environment.
Storage Conditions
Proper storage is the first line of defense against decomposition. The following conditions are crucial for maintaining the integrity of but-2-yne-1-sulfonyl chloride:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C. | Low temperatures significantly reduce the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen).[5] | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative side reactions. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass bottle with a PTFE-lined cap).[4][8] | Prevents leakage and ingress of moisture. The material of the container must be inert to the corrosive nature of sulfonyl chlorides and any potential decomposition products like HCl. |
| Location | Store in a dry, well-ventilated area away from sources of ignition and incompatible materials.[3][4] | Ensures safety in case of accidental release and prevents contact with substances that could trigger a hazardous reaction. |
Handling Procedures
Due to its corrosive and moisture-sensitive nature, but-2-yne-1-sulfonyl chloride must be handled with appropriate personal protective equipment (PPE) and engineering controls.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[3]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities, a chemical-resistant apron is recommended.[9]
-
-
Engineering Controls:
-
Fume Hood: All manipulations of but-2-yne-1-sulfonyl chloride should be performed in a certified chemical fume hood to avoid inhalation of its vapors or any HCl gas produced upon decomposition.[9]
-
Inert Atmosphere Techniques: For transferring the reagent, use of syringe techniques under a positive pressure of an inert gas is highly recommended to prevent exposure to the atmosphere.
-
Factors Affecting Stability and Decomposition Pathways
Several factors can influence the rate and nature of but-2-yne-1-sulfonyl chloride decomposition. Understanding these can help in designing experiments and interpreting results.
Incompatible Materials
Contact with the following substances should be strictly avoided during storage and handling:
| Incompatible Material | Consequence of Contact |
| Water/Moisture | Vigorous reaction producing corrosive hydrochloric acid and but-2-yne-1-sulfonic acid.[4][5] |
| Strong Bases (e.g., NaOH, KOH) | Violent reaction, neutralization.[3] |
| Alcohols | Reaction to form sulfonate esters.[10] |
| Amines | Reaction to form sulfonamides.[3] |
| Strong Oxidizing Agents | Potential for vigorous or explosive reaction.[3] |
| Metals | Can be corroded by the compound or its decomposition products.[3] |
Potential Decomposition Pathways
The primary decomposition pathways for but-2-yne-1-sulfonyl chloride are inferred from the known reactivity of sulfonyl chlorides and alkynes.
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Spectroscopic Characterization of But-2-yne-1-sulfonyl chloride: A Technical Guide
Introduction
But-2-yne-1-sulfonyl chloride is a reactive intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride moiety and a versatile alkyne group, allows for a diverse range of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides an in-depth analysis of the expected spectroscopic data for But-2-yne-1-sulfonyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative data from analogous structures, offering a predictive yet robust framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For But-2-yne-1-sulfonyl chloride, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
Predicted NMR Data
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H | ~4.0 | Singlet | -CH₂-SO₂Cl |
| ¹H | ~2.0 | Singlet | CH₃-C≡ |
| ¹³C | ~75-85 | - | -C ≡C- |
| ¹³C | ~75-85 | - | -C≡C - |
| ¹³C | ~60 | - | -C H₂-SO₂Cl |
| ¹³C | ~4 | - | C H₃-C≡ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of But-2-yne-1-sulfonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm provides a convenient internal reference. Due to the reactivity of sulfonyl chlorides, aprotic solvents are essential to prevent solvolysis.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30-degree pulse angle to ensure quantitative signal intensity without saturation.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CDCl₃ signal (7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum is expected to be simple, showing two singlets. The methylene protons (-CH₂-) adjacent to the strongly electron-withdrawing sulfonyl chloride group will be significantly deshielded, appearing at approximately 4.0 ppm.[1] The methyl protons (CH₃-) attached to the alkyne are expected at around 2.0 ppm. Due to the lack of adjacent non-equivalent protons, both signals will appear as singlets.
In the ¹³C NMR spectrum, four distinct signals are anticipated. The two sp-hybridized carbons of the alkyne (C≡C) are predicted to resonate in the 75-85 ppm region.[2][3] The methylene carbon directly attached to the sulfonyl chloride group will be found further downfield, around 60 ppm, due to the inductive effect of the SO₂Cl group. The methyl carbon will be the most shielded, appearing at a characteristic high-field position of approximately 4 ppm.[2]
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of But-2-yne-1-sulfonyl chloride will be characterized by strong absorptions corresponding to the S=O bonds and the C≡C triple bond.
Predicted IR Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~2250 | Medium | C≡C stretch |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1170 | Strong | Symmetric SO₂ stretch |
| ~2950-2850 | Medium | C-H (sp³) stretch |
| ~700-600 | Strong | S-Cl stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Causality: KBr and NaCl are transparent in the mid-IR region and are suitable for analyzing liquid samples. A thin film ensures that the IR beam can pass through the sample without total absorption.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place the sample-loaded plates in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Interpretation of IR Spectrum
The most prominent features in the IR spectrum of But-2-yne-1-sulfonyl chloride will be the very strong absorption bands associated with the sulfonyl chloride group. Specifically, a strong band is expected around 1380 cm⁻¹ for the asymmetric stretching of the S=O bonds, and another strong band around 1170 cm⁻¹ for the symmetric stretch.[1][4] The presence of the internal alkyne will give rise to a medium intensity C≡C stretching band around 2250 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2950-2850 cm⁻¹ region.[1] A strong absorption corresponding to the S-Cl stretch is also expected in the lower frequency region, typically between 700 and 600 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (Predicted) | Relative Intensity | Assignment |
| 152/154 | Low | [M]⁺ (Molecular ion, with ³⁷Cl isotope peak) |
| 117 | Medium | [M - Cl]⁺ |
| 53 | High | [C₄H₅]⁺ |
| 99/101 | Medium | [SO₂Cl]⁺ (with ³⁷Cl isotope peak) |
| 89 | Medium | [M - SO₂ - H]⁺ |
Note: The molecular weight of But-2-yne-1-sulfonyl chloride is approximately 152.6 g/mol . The presence of chlorine will result in a characteristic M+2 isotopic pattern in a ~3:1 ratio for fragments containing chlorine.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. Causality: EI is a high-energy ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule which is valuable for structural confirmation.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Interpretation of Mass Spectrum
The molecular ion peak ([M]⁺) for But-2-yne-1-sulfonyl chloride would be expected at m/z 152, with a smaller peak at m/z 154 due to the natural abundance of the ³⁷Cl isotope.[6] However, the molecular ion for sulfonyl chlorides can be weak or absent.
A common fragmentation pathway for sulfonyl chlorides is the loss of a chlorine radical, which would give a prominent peak at m/z 117 ([M - Cl]⁺).[4] Another expected fragmentation is the cleavage of the C-S bond, leading to the formation of the butynyl cation [C₄H₅]⁺ at m/z 53, which is likely to be a very stable and thus abundant fragment. The [SO₂Cl]⁺ fragment would appear at m/z 99 and 101.[1] A rearrangement followed by the loss of SO₂ is also a possible fragmentation pathway for sulfonyl compounds, potentially leading to ions like [M - SO₂ - H]⁺ at m/z 89.[7][8]
Caption: Plausible EI fragmentation of But-2-yne-1-sulfonyl chloride.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of But-2-yne-1-sulfonyl chloride. While experimental data for this specific molecule is not widely published, a thorough analysis based on established spectroscopic principles and data from analogous compounds allows for a reliable prediction of its spectral characteristics. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of But-2-yne-1-sulfonyl chloride in their synthetic endeavors.
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. [Link]
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Still, W. C., et al. (1978). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]
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Chemguide. fragmentation patterns in mass spectra. [Link]
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Orendt, A. M., et al. (2002). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Solid State Nuclear Magnetic Resonance. [Link]
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
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But-2-yne-1-sulfonyl chloride reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of But-2-yne-1-sulfonyl chloride
Abstract
But-2-yne-1-sulfonyl chloride is a compelling bifunctional molecule that merges the electrophilic reactivity of a sulfonyl chloride with the versatile chemistry of an internal alkyne. This unique combination makes it a valuable, albeit specialized, building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of its core reactivity, offering field-proven insights into its behavior in key organic transformations. We will explore reactions at the sulfonyl center, the latent reactivity of the alkyne moiety, and the intriguing transformations involving the adjacent methylene group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this unique reagent.
Introduction: A Molecule of Dual Functionality
The synthetic utility of but-2-yne-1-sulfonyl chloride stems from the orthogonal reactivity of its two primary functional groups. The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile, while the internal but-2-yne moiety provides a scaffold for cycloaddition and other alkyne-specific transformations.
-
The Sulfonyl Chloride Group: As a potent electrophile, the sulfur atom is highly susceptible to nucleophilic attack. This reactivity is the cornerstone for forming stable sulfonamide and sulfonate ester linkages, which are critical pharmacophores in a multitude of therapeutic agents.[1][2] The chloride ion serves as an excellent leaving group, facilitating these substitution reactions.[3]
-
The Internal Alkyne Group: The carbon-carbon triple bond offers a rigid, linear structural element and a site for a variety of addition reactions. Unlike terminal alkynes, the internal alkyne in but-2-yne-1-sulfonyl chloride does not possess an acidic proton, precluding its direct participation in reactions like the Sonogashira coupling without prior modification.[4][5] However, it remains an active participant in cycloaddition reactions.
This guide will dissect these reactive centers to build a complete profile of the molecule's synthetic capabilities.
Synthesis of But-2-yne-1-sulfonyl chloride
The synthesis of sulfonyl chlorides is a well-established field in organic chemistry. Common methods involve the oxidative chlorination of thiols or disulfides.[6][7] These transformations often utilize accessible and potent chlorinating agents to afford the desired sulfonyl chloride in high yield.
General Synthetic Strategy: Oxidative Chlorination
A prevalent method for preparing sulfonyl chlorides is the oxidation of the corresponding thiol or disulfide in the presence of a chlorine source. Reagent systems such as N-chlorosuccinimide (NCS) in the presence of an acid or a combination of hydrogen peroxide and thionyl chloride can effectively achieve this transformation.[7]
Caption: General pathway for sulfonyl chloride synthesis.
Experimental Protocol: Synthesis from a Thiol Precursor
This generalized protocol is based on established methods for the oxidative chlorination of thiols.[7]
Methodology:
-
Reaction Setup: To a stirred solution of the corresponding but-2-yne-1-thiol (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add N-chlorosuccinimide (NCS) (2.2-2.5 equiv) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove succinimide. Quench the filtrate with a cold, aqueous solution of sodium bisulfite.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by vacuum distillation or column chromatography.
Core Reactivity Profile
The reactivity of but-2-yne-1-sulfonyl chloride can be systematically understood by examining its principal reaction sites: the electrophilic sulfur center and the π-system of the alkyne.
Electrophilic Reactivity at the Sulfonyl Center
The primary utility of sulfonyl chlorides lies in their function as sulfonating agents.[8] The electron-deficient sulfur atom readily undergoes nucleophilic substitution.[9]
The reaction of but-2-yne-1-sulfonyl chloride with nucleophiles is its most fundamental transformation.
-
Sulfonamide Formation: Primary and secondary amines are excellent nucleophiles that react rapidly with sulfonyl chlorides to produce highly stable sulfonamides.[10] This reaction is a cornerstone of medicinal chemistry.[2]
-
Sulfonate Ester Formation: Alcohols and phenols react, typically in the presence of a non-nucleophilic base like pyridine, to yield sulfonate esters. These esters are valuable synthetic intermediates as the sulfonate group is an excellent leaving group.[11]
| Nucleophile | Product | Base | Typical Conditions |
| Primary/Secondary Amine | Sulfonamide | Pyridine, Triethylamine | CH₂Cl₂, 0 °C to RT |
| Alcohol/Phenol | Sulfonate Ester | Pyridine | CH₂Cl₂, 0 °C to RT |
Table 1: Common Nucleophilic Substitution Reactions.
The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted, Sₙ2-like process, proceeding through a trigonal bipyramidal transition state.[12][13] An alternative stepwise addition-elimination pathway has also been proposed, and the operative mechanism can be influenced by the substrate, nucleophile, and solvent.[14]
Caption: Mechanism of sulfonamide formation.
This protocol provides a self-validating system for the synthesis of a representative sulfonamide.[15]
-
Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (e.g., aniline, 1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of but-2-yne-1-sulfonyl chloride (1.05 equiv) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the sulfonyl chloride by TLC (staining with potassium permanganate can visualize the alkyne).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via recrystallization or flash column chromatography on silica gel.
Reactions of the Internal Alkyne
The but-2-yne group is a site for various addition reactions, most notably cycloadditions. The electron-withdrawing sulfonyl group can activate the alkyne, making it a more reactive dienophile in Diels-Alder reactions.[16]
But-2-yne-1-sulfonyl chloride can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. This provides a powerful method for constructing complex cyclic systems containing the sulfonyl moiety.
Caption: Diels-Alder reaction with but-2-yne-1-sulfonyl chloride.
Reactivity Involving the α-Methylene Group
A fascinating aspect of this molecule's reactivity involves the methylene group flanked by the sulfonyl group and the alkyne. This position is activated and can participate in base-mediated rearrangements. Research on the related prop-2-yne-1-sulfonyl chloride has shown it can react with enamines, leading to complex products via intermediates like vinylidenethietan 1,1-dioxides.[17] This suggests that but-2-yne-1-sulfonyl chloride could undergo analogous transformations, potentially involving base-induced isomerization to an allenic sulfonyl chloride intermediate, which could then be trapped by nucleophiles or undergo cycloadditions.
Applications in Complex Molecule Synthesis
The dual reactivity of but-2-yne-1-sulfonyl chloride makes it a strategic tool for building molecular complexity.
Role in Medicinal Chemistry and Drug Discovery
The sulfonamide group is a privileged scaffold in drug discovery, present in a wide range of FDA-approved drugs.[2] But-2-yne-1-sulfonyl chloride allows for the direct installation of a sulfonamide while simultaneously introducing an alkyne handle. This alkyne can be used for subsequent modifications, such as Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) if isomerized to a terminal alkyne, or other metal-catalyzed transformations, enabling the rapid generation of diverse compound libraries for screening.
Utility as a Versatile Synthetic Intermediate
Beyond its direct use, the products derived from but-2-yne-1-sulfonyl chloride are themselves versatile intermediates. For instance, a sulfonamide product still contains the alkyne, which can be hydrogenated, hydrated, or used in cycloadditions to build further complexity. This allows for a modular approach to the synthesis of highly functionalized target molecules.
Summary and Future Outlook
But-2-yne-1-sulfonyl chloride presents a compelling reactivity profile for synthetic chemists. Its behavior is dominated by predictable nucleophilic substitution at the sulfonyl center, providing reliable access to sulfonamides and sulfonates. Concurrently, the internal alkyne and the activated methylene group offer avenues for more complex, and less explored, transformations including cycloadditions and rearrangements. While literature on this specific reagent is not extensive, its reactivity can be confidently predicted from the well-established chemistry of its constituent functional groups. For professionals in drug discovery and materials science, but-2-yne-1-sulfonyl chloride represents a valuable building block for creating novel, highly functionalized molecules. Further exploration of its base-mediated rearrangements and participation in a wider range of cycloaddition reactions promises to unlock even greater synthetic potential.
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The Enigmatic Alkyne: A Technical Guide to But-2-yne-1-sulfonyl Chloride
This guide delves into the technical landscape of but-2-yne-1-sulfonyl chloride, a reactive intermediate of significant interest to researchers and professionals in organic synthesis and drug development. While the specific historical account of its initial synthesis remains elusive in readily available literature, its existence and utility can be inferred from the broader development of sulfonyl chloride chemistry. This document provides a comprehensive overview of its probable synthesis, key chemical characteristics, and its potential as a valuable building block in the creation of complex molecular architectures.
Introduction: The Allure of a Bifunctional Reagent
But-2-yne-1-sulfonyl chloride (C₄H₅ClO₂S) is a fascinating molecule that marries the high reactivity of a sulfonyl chloride with the versatile synthetic handle of an internal alkyne.[1] This dual functionality makes it a powerful tool for chemists seeking to introduce the sulfonyl group while retaining a site for further molecular elaboration through reactions like click chemistry, reductions, or metal-catalyzed couplings.[2] The sulfonyl group itself is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to act as a hydrogen bond acceptor, modulate physicochemical properties, and enhance metabolic stability.[3][4]
Postulated Discovery and Historical Context
A definitive record detailing the first synthesis and characterization of but-2-yne-1-sulfonyl chloride is not prominently featured in scientific archives. However, its discovery can be contextualized within the broader history of organic sulfur chemistry. The synthesis and reactions of sulfonyl chlorides have been a fundamental part of organic chemistry for over a century. It is highly probable that but-2-yne-1-sulfonyl chloride was first prepared and utilized in a laboratory setting as an extension of established methods for the synthesis of sulfonyl chlorides, without a dedicated publication marking its discovery.
The general methods for preparing sulfonyl chlorides, such as the oxidative chlorination of thiols or the reaction of sulfonic acids with chlorinating agents, provide a clear pathway to its synthesis.[5] The interest in functionalized alkynes, which grew significantly in the latter half of the 20th century with the advent of powerful cross-coupling reactions, likely spurred the synthesis of reagents like but-2-yne-1-sulfonyl chloride as valuable building blocks.
Synthesis and Characterization: A Probable Pathway
The synthesis of but-2-yne-1-sulfonyl chloride can be logically approached through the oxidative chlorination of the corresponding thiol, but-2-yne-1-thiol. This method is a common and effective way to produce sulfonyl chlorides.[5]
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of but-2-yne-1-sulfonyl chloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of But-2-yne-1-thiol
-
To a stirred solution of but-2-yn-1-ol in aqueous hydrobromic acid, add thiourea.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and add a solution of sodium hydroxide to hydrolyze the intermediate isothiouronium salt.
-
Acidify the mixture and extract the crude thiol with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield but-2-yne-1-thiol.
Step 2: Oxidative Chlorination to But-2-yne-1-sulfonyl chloride
-
Dissolve the crude but-2-yne-1-thiol in a biphasic solvent system, such as dichloromethane and water, and cool to 0°C.
-
Bubble chlorine gas through the stirred mixture while maintaining the temperature below 5°C.
-
Monitor the reaction by TLC or GC until the starting thiol is consumed.
-
Separate the organic layer, wash with cold water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford crude but-2-yne-1-sulfonyl chloride. Purification can be achieved by vacuum distillation.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of but-2-yne-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the nucleophilic potential of the alkyne.
Reactions at the Sulfonyl Chloride Moiety
The primary reaction of but-2-yne-1-sulfonyl chloride is nucleophilic substitution at the sulfur atom. This is the cornerstone of its utility in synthesizing a variety of sulfonamide-containing compounds.
Caption: Key reactions involving the sulfonyl chloride group.
The sulfonamides and sulfonate esters formed are often key intermediates in the synthesis of biologically active molecules. The sulfonamide moiety is a privileged scaffold in drug discovery, found in antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[4] The alkyne functionality within these products provides a valuable handle for further diversification, allowing for the rapid generation of compound libraries for screening.
Reactions Involving the Alkyne
The internal alkyne of but-2-yne-1-sulfonyl chloride and its derivatives can undergo a variety of transformations, including:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction for forming triazoles, which are important pharmacophores.[2]
-
Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, allowing for the introduction of conformational diversity.
-
Coupling Reactions: Sonogashira and other metal-catalyzed coupling reactions can be employed to append aryl or other groups to the alkyne.
Safety and Handling
But-2-yne-1-sulfonyl chloride, like other sulfonyl chlorides, is expected to be a corrosive and moisture-sensitive compound.[6] It is also a lachrymator. Proper handling procedures are essential to ensure safety in the laboratory.
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage.[6] | Wear protective gloves, protective clothing, eye protection, and face protection.[6] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[7] |
| Reacts with water to produce corrosive gases. | Handle and store under an inert atmosphere and protect from moisture.[8] |
| Toxic if swallowed.[6] | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[6] |
Disposal: Waste material must be disposed of in accordance with national and local regulations. Due to its reactivity with water, it should be quenched carefully with a suitable alcohol before disposal.
Conclusion
But-2-yne-1-sulfonyl chloride stands as a potent, albeit not widely documented, reagent in the arsenal of the synthetic chemist. Its combination of a reactive sulfonyl chloride and a versatile alkyne functionality provides a direct route to novel sulfonamides and other sulfur-containing compounds with built-in handles for further chemical exploration. As the demand for new therapeutic agents with complex architectures continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
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- Fisher Scientific. (n.d.).
- My Skin Recipes. (n.d.). But-3-yne-1-sulfonyl chloride.
- Synthesis of sulfonyl chloride substr
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- Bradamante, S., et al. (1973). Reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene. Journal of the Chemical Society, Perkin Transactions 1, 612-615.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using But-2-yne-1-sulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Integration of the Alkynyl Moiety into the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3][4] The classical and most direct route to these vital compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] While the diversity of commercially available sulfonyl chlorides is vast, the synthesis of novel, strategically functionalized sulfonamides often necessitates the preparation of bespoke sulfonylating agents.
This guide details the synthesis and application of But-2-yne-1-sulfonyl chloride, a versatile building block that introduces a reactive alkynyl group into the sulfonamide structure. The presence of the but-2-yne moiety opens up a wealth of possibilities for post-sulfonylation modifications, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and other metal-catalyzed transformations.[6][7] This dual functionality makes but-2-yne-1-sulfonamides highly valuable intermediates in fragment-based drug discovery and the development of complex molecular architectures.[7]
This document provides a comprehensive, step-by-step guide for the preparation of But-2-yne-1-sulfonyl chloride and its subsequent use in the synthesis of a representative N-alkyl sulfonamide. We will delve into the causality behind the experimental choices, provide detailed protocols, and discuss the potential applications of the resulting alkynyl sulfonamides.
Section 1: Synthesis of the Precursor, But-2-yne-1-sulfonyl chloride
The synthesis of But-2-yne-1-sulfonyl chloride is not widely documented, thus a plausible and robust synthetic route is proposed here, based on established methods for the preparation of alkyl sulfonyl chlorides. The most common and effective method for synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[8][9] Therefore, the synthesis is presented as a two-step process starting from the commercially available But-2-yn-1-ol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of But-2-yne-1-sulfonyl chloride.
Experimental Protocol: Synthesis of But-2-yne-1-thiol
This protocol is adapted from standard procedures for the conversion of alcohols to thiols.[10]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| But-2-yn-1-ol | C₄H₆O | 70.09 | 7.01 g | 0.1 |
| Phosphorus tribromide | PBr₃ | 270.69 | 9.02 g (3.34 mL) | 0.033 |
| Thiourea | CH₄N₂S | 76.12 | 7.61 g | 0.1 |
| Sodium Hydroxide | NaOH | 40.00 | 8.00 g | 0.2 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Water | H₂O | 18.02 | 200 mL | - |
Procedure:
-
To a stirred solution of But-2-yn-1-ol (7.01 g, 0.1 mol) in anhydrous diethyl ether (100 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add phosphorus tribromide (9.02 g, 0.033 mol) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice (100 g) and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude But-2-yn-1-bromide. Caution: Propargyl halides are lachrymatory and toxic; handle in a well-ventilated fume hood.[11][12][13]
-
Dissolve the crude But-2-yn-1-bromide and thiourea (7.61 g, 0.1 mol) in ethanol (100 mL) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (8.00 g, 0.2 mol) in water (100 mL).
-
Reflux the resulting mixture for an additional 2 hours.
-
After cooling, add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude But-2-yne-1-thiol by distillation under reduced pressure.
Experimental Protocol: Synthesis of But-2-yne-1-sulfonyl chloride
This protocol is a general method for the oxidative chlorination of thiols.[8][9][14]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| But-2-yne-1-thiol | C₄H₆S | 86.16 | 4.31 g | 0.05 |
| Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
| Chlorine Gas | Cl₂ | 70.90 | As needed | - |
Procedure:
-
Dissolve But-2-yne-1-thiol (4.31 g, 0.05 mol) in a mixture of acetic acid (50 mL) and water (10 mL) in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber (containing NaOH solution).
-
Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Bubble chlorine gas through the stirred solution at a moderate rate. The reaction is exothermic; maintain the temperature below 10 °C.
-
Monitor the reaction by TLC (thin-layer chromatography). The reaction is complete when the starting thiol is no longer detectable.
-
Once the reaction is complete, pour the mixture onto ice water (200 mL). The sulfonyl chloride should separate as an oil or solid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with cold water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to avoid decomposition. The crude But-2-yne-1-sulfonyl chloride can be used in the next step without further purification. Caution: Sulfonyl chlorides are moisture-sensitive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[11][12][13]
Section 2: Synthesis of N-substituted But-2-yne-1-sulfonamides
The reaction between a sulfonyl chloride and a primary amine is a well-established method for the formation of sulfonamides.[5] To avoid the common side-reaction of di-sulfonylation with primary amines, it is crucial to control the reaction conditions, such as temperature and the rate of addition of the sulfonyl chloride.[15][16]
General Reaction Scheme
Caption: General synthesis of N-substituted But-2-yne-1-sulfonamides.
Detailed Protocol: Synthesis of N-benzyl-But-2-yne-1-sulfonamide
This protocol provides a representative example using benzylamine as the primary amine.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| But-2-yne-1-sulfonyl chloride | C₄H₅ClO₂S | 152.60 | 1.53 g | 0.01 |
| Benzylamine | C₇H₉N | 107.15 | 1.07 g (1.09 mL) | 0.01 |
| Pyridine | C₅H₅N | 79.10 | 1.19 g (1.21 mL) | 0.015 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |
Procedure:
-
To a solution of benzylamine (1.07 g, 0.01 mol) and pyridine (1.19 g, 0.015 mol) in anhydrous dichloromethane (30 mL) at 0 °C, add a solution of crude But-2-yne-1-sulfonyl chloride (1.53 g, 0.01 mol) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-But-2-yne-1-sulfonamide.
Characterization of the Product
The synthesized N-benzyl-But-2-yne-1-sulfonamide should be characterized by standard analytical techniques:
-
¹H NMR: Expect signals for the methyl group of the butyne chain, the methylene protons adjacent to the sulfonyl group, the methylene protons of the benzyl group, the aromatic protons, and a signal for the sulfonamide N-H proton.
-
¹³C NMR: Expect signals for the alkynyl carbons, the methyl carbon, the methylene carbons, and the aromatic carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2200-2260 cm⁻¹, can be weak), and the asymmetric and symmetric S=O stretches of the sulfonamide group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).[17]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Section 3: Application Notes - The Versatility of the Alkynyl Sulfonamide Synthon
The introduction of the but-2-yne moiety provides a powerful synthetic handle for further molecular elaboration. The resulting N-substituted But-2-yne-1-sulfonamides are not merely final products but versatile intermediates for creating diverse and complex molecules.
Participation in "Click" Chemistry
The terminal alkyne of a related propargyl sulfonamide can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry and chemical biology.
Caption: Application of alkynyl sulfonamides in CuAAC "click" chemistry.
This allows for the facile linking of the sulfonamide core to other molecular fragments, such as carbohydrates, peptides, or fluorescent tags, enabling the rapid generation of compound libraries for high-throughput screening.
Further Synthetic Transformations
The alkynyl group can also participate in a variety of other transformations, including:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex internal alkynes.
-
Mannich-type Reactions: To generate propargylamines, which are themselves important pharmacophores.[6][7][18]
-
Cycloaddition Reactions: With various dipoles to construct a range of heterocyclic systems.
-
Reduction: To the corresponding alkene or alkane, providing access to saturated and unsaturated sulfonamide analogues.
The ability to perform these transformations on a pre-formed sulfonamide allows for late-stage diversification, a highly desirable strategy in drug discovery programs.
Section 4: Safety and Handling
But-2-yne-1-sulfonyl chloride , as with other sulfonyl chlorides, should be handled with care.
-
Corrosive and Moisture Sensitive: Sulfonyl chlorides react with water to produce hydrochloric acid and the corresponding sulfonic acid. All reactions should be carried out under anhydrous conditions, and the compound should be stored in a desiccator.
-
Toxicity: While specific toxicity data for But-2-yne-1-sulfonyl chloride is not available, related propargyl halides are known to be toxic and lachrymatory.[11][12][13] It is prudent to assume that this compound and its precursors are hazardous.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any residual sulfonyl chloride carefully with a basic solution (e.g., sodium bicarbonate) before disposal.
Conclusion
But-2-yne-1-sulfonyl chloride is a valuable, albeit not widely commercially available, reagent for the synthesis of functionalized sulfonamides. Its preparation from But-2-yn-1-ol provides a straightforward entry into this class of compounds. The resulting alkynyl sulfonamides are versatile intermediates, amenable to a wide range of subsequent chemical modifications, most notably "click" chemistry. This application note provides a comprehensive, though in part proposed, guide to the synthesis and utilization of this promising building block, empowering researchers to expand the chemical space of sulfonamide-based molecules for applications in drug discovery and materials science.
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- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- University of Georgia. (n.d.). Propargyl bromide.
- Apollo Scientific. (n.d.). Propargyl bromide, 80% solution in toluene.
- Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Propargyl-PEG4-Br.
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- Apollo Scientific. (n.d.). Propargyl bromide, 80% solution in toluene.
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Royal Society of Chemistry. (n.d.). .
- Rattanaburi, O., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.
- ChemSpider. (2013, June 6).
- WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- Thiol-yne 'Click' Chemistry as a Route to Functional Lipid Mimetics.
- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- BenchChem. (2025). Troubleshooting low yields in 2-Butene-1-thiol synthesis.
- My Skin Recipes. (n.d.). But-3-yne-1-sulfonyl chloride.
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- ResearchGate. (n.d.). CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis.
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- Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.
- MDPI. (2022, May 14). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy.
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- Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022). MDPI.
- ResearchGate. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
- Vedantu. (n.d.). What happens when but2yne is treated with Na in liquid class 11 chemistry CBSE.
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- YouTube. (2014, January 15). Sodium and Chlorine Reaction - The making of table salt.
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Application Note: A Novel Alkynyl Sulfonyl Chloride for Site-Specific Protein Labeling and Bioorthogonal Ligation
Abstract
The precise, covalent modification of proteins is a critical technology in drug development, diagnostics, and fundamental biological research. This guide introduces the application of alkynyl sulfonyl chlorides, using But-2-yne-1-sulfonyl chloride as a representative reagent, for the site-selective modification of lysine residues. The reagent installs a bioorthogonal alkyne handle onto the protein surface, enabling subsequent conjugation to a wide array of functional molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). We provide a detailed examination of the reaction mechanism, comprehensive, step-by-step protocols for protein labeling and downstream click chemistry, and insights into experimental design and optimization. This document is intended for researchers seeking to create highly defined, functional protein conjugates.
Introduction: The Imperative for Homogeneous Bioconjugates
The functionalization of proteins with synthetic molecules has unlocked powerful new modalities, from antibody-drug conjugates (ADCs) in oncology to fluorescently labeled proteins for advanced imaging. A significant challenge in this field is achieving homogeneity. Traditional bioconjugation methods targeting abundant amino acids like lysine often yield a heterogeneous mixture of products with varying numbers of modifications at different locations. This heterogeneity can compromise the therapeutic efficacy, pharmacokinetics, and reproducibility of the conjugate[1].
Site-specific protein modification strategies aim to overcome this by directing a single functional group to a predetermined location. This is often achieved by exploiting the unique microenvironment of a specific residue, which can render it hyper-reactive compared to its peers. Alkynyl sulfonyl chlorides are an emerging class of reagents designed for this purpose. They leverage the established reactivity of sulfonyl chlorides towards primary amines to target lysine residues. By carefully controlling reaction conditions, modification can be directed to the most nucleophilic lysine(s) on a protein's surface[2][3]. The installation of the compact and stable butynyl group provides a versatile handle for "click" chemistry, a highly efficient and bioorthogonal ligation method[4].
Chemical Principle: pH-Controlled Lysine-Selective Sulfonylation
The core of the labeling strategy is the reaction between the electrophilic sulfonyl chloride group and the nucleophilic ε-amino group of a lysine residue, which forms a highly stable sulfonamide bond.
Diagram 1: Reaction of But-2-yne-1-sulfonyl chloride with a Protein Lysine Residue
Caption: Lysine-selective sulfonylation to form a stable sulfonamide linkage.
Selectivity for lysine is primarily achieved by controlling the reaction pH. The pKa of the lysine ε-amino group is approximately 10.5. By maintaining the reaction pH between 8.5 and 9.5, a sufficient population of lysine residues will be deprotonated and nucleophilic, while the N-terminal α-amino group (pKa ~8.0) is also reactive. However, the unique microenvironment of certain lysine residues can lower their pKa, making them significantly more reactive at a controlled pH, thus enabling site-selective modification[2]. The resulting sulfonamide bond is exceptionally stable to hydrolysis, ensuring the integrity of the conjugate in biological systems.
Experimental Protocols
These protocols provide a general framework. Optimization of reagent concentration, reaction time, and temperature is recommended for each specific protein of interest.
Materials and Reagents
-
Protein of Interest (POI): Purified and buffer-exchanged into an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
But-2-yne-1-sulfonyl chloride: As this is a specialized reagent, it may require custom synthesis. A plausible route involves the oxidation of But-2-yne-1-thiol[5][6]. Prepare a fresh stock solution (e.g., 100 mM) in anhydrous, water-miscible organic solvent (e.g., DMF or DMSO) immediately before use.
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting columns (e.g., PD-10) or size-exclusion chromatography (SEC) for buffer exchange and removal of excess reagents.
-
Click Chemistry Reagents:
-
Azide-functionalized molecule of interest (e.g., Azide-PEG-Fluorophore).
-
Copper(II) Sulfate (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA).
-
Reducing agent: Sodium Ascorbate (prepare fresh).
-
Degassed PBS buffer, pH 7.4.
-
Protocol 1: Alkyne Labeling of the Target Protein
Diagram 2: Experimental Workflow for Protein Bioconjugation
Caption: Workflow from purified protein to final functional conjugate.
Procedure:
-
Protein Preparation: Equilibrate the purified protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the final buffer is free of primary amines (e.g., Tris) or azide.
-
Labeling Reaction:
-
Cool the protein solution to 4°C.
-
While gently vortexing, add the desired molar excess of the freshly prepared But-2-yne-1-sulfonyl chloride stock solution. A starting point for optimization is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction at 4°C for 1 to 4 hours with gentle mixing.
-
-
Quenching: Add Quenching Solution to a final concentration of 50 mM to consume any unreacted sulfonyl chloride. Incubate for 30 minutes at 4°C.
-
Purification: Immediately purify the alkyne-labeled protein from excess reagent and byproducts using a desalting column or SEC, exchanging into a suitable storage buffer such as PBS, pH 7.4.
-
Characterization (Recommended): Confirm labeling and assess the degree of labeling (DOL) by mass spectrometry (LC-MS). An increase in mass corresponding to the addition of the butynyl-sulfonyl moiety (C₄H₅SO₂) should be observed.
Protocol 2: CuAAC-Mediated Bioconjugation
Procedure:
-
Setup: In a microcentrifuge tube, combine the alkyne-labeled protein (from Protocol 1) with a 5- to 10-fold molar excess of the azide-functionalized molecule in degassed PBS.
-
Catalyst Preparation: In a separate tube, premix CuSO₄ and the copper-stabilizing ligand (e.g., THPTA at a 5:1 ligand-to-copper ratio) to a final desired concentration (e.g., 1 mM Cu).
-
Reaction Initiation: Add the copper/ligand premix to the protein solution. Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Final Purification: Purify the final protein conjugate away from excess reagents using SEC or dialysis.
-
Analysis: Characterize the final product by SDS-PAGE (observing a mobility shift), UV-Vis spectroscopy (if the payload is a chromophore), and mass spectrometry to confirm successful conjugation and purity.
Optimization and Data Interpretation
The key to site-specific labeling is to find the "sweet spot" that modifies the hyper-reactive lysine without labeling other sites. This requires careful optimization.
Table 1: Hypothetical Optimization Matrix for Protein Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Molar Excess of Reagent | 5x | 10x | 20x | 50x |
| Reaction Time | 1 hour | 1 hour | 2 hours | 4 hours |
| pH | 8.0 | 8.5 | 8.5 | 9.0 |
| Expected Outcome | Low DOL | Optimal DOL (1-1.5) | Potential for >1.5 DOL | High DOL, loss of selectivity |
| Analysis Method | LC-MS | LC-MS | LC-MS | LC-MS |
DOL: Degree of Labeling
Researchers should titrate the molar excess of the sulfonyl chloride and the reaction time, using LC-MS to monitor the number of labels added. The ideal condition will yield a predominantly singly-labeled product.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No/Low Labeling | Reagent hydrolyzed. | Prepare sulfonyl chloride stock solution fresh in anhydrous solvent immediately before use. |
| Incorrect pH. | Verify reaction buffer pH is in the optimal 8.5-9.5 range. | |
| Interfering buffer components. | Ensure buffer is free of primary amines (Tris) and nucleophiles (azide). | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMF/DMSO below 10% (v/v). |
| Protein instability at alkaline pH. | Reduce reaction time, decrease temperature, or screen alternative buffers (e.g., borate). | |
| Low "Click" Yield | Oxidation of Copper(I) catalyst. | Use degassed buffers and freshly prepared sodium ascorbate. Ensure sufficient stabilizing ligand. |
Conclusion
Alkynyl sulfonyl chlorides, exemplified by But-2-yne-1-sulfonyl chloride, represent a promising class of reagents for the site-selective modification of lysine residues. By forming a stable sulfonamide bond and introducing a bioorthogonal alkyne handle, this strategy enables the construction of homogeneous and well-defined protein conjugates. The experimental framework provided herein offers a robust starting point for researchers to apply this powerful technology to a wide range of proteins, facilitating advancements in therapeutics, diagnostics, and biological discovery.
References
-
Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2021. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 2022. [Link]
-
Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters, 2023. [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 2025. [Link]
-
Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society, 2022. [Link]
-
Alkyne Containing Amino Acids. Aapptec, 2020. [Link]
-
Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society, 2023. [Link]
-
Chemo- and Regioselective Lysine Modification on Native Proteins. Angewandte Chemie International Edition, 2015. [Link]
-
Direct halosulfonylation of alkynes: an overview. RSC Advances, 2021. [Link]
-
Synthesis of sulfonyl chlorides. Organic Chemistry Portal. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 2021. [Link]
-
The reaction of propargyl chloride with As(III) and S(IV) nucleophiles. Journal of Organometallic Chemistry, 1980. [Link]
-
Protein click chemistry and its potential for medical applications. Quarterly Reviews of Biophysics, 2022. [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 2009. [Link]
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But-2-yne-1-sulfonyl chloride for fluorescent probe attachment
Application Note & Protocol
A Bioorthogonal Two-Step Strategy for Fluorescent Labeling of Biomolecules Using But-2-yne-1-sulfonyl Chloride
Abstract
The covalent labeling of biomolecules with fluorescent probes is an indispensable tool in biological research and drug development, enabling the visualization and tracking of proteins, nucleic acids, and other cellular components.[1][2] This application note details a robust, two-step strategy for the fluorescent labeling of proteins. The methodology leverages the chemoselective reactivity of but-2-yne-1-sulfonyl chloride to first install a bioorthogonal internal alkyne handle onto the target biomolecule. This is followed by the highly specific and efficient attachment of an azide-functionalized fluorescent probe via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[3] We provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for protein modification and fluorescent conjugation, and methods for characterization and validation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for creating precisely labeled fluorescent bioconjugates.
Principle of the Method
This labeling strategy is a sequential, two-stage process designed to offer high specificity and efficiency while maintaining the integrity of the target biomolecule.
Stage 1: Introduction of the Alkyne Handle
The first stage involves the covalent modification of the target protein with but-2-yne-1-sulfonyl chloride. The core of this step is the reaction between the highly reactive sulfonyl chloride (-SO₂Cl) group and nucleophilic amino acid residues on the protein surface.
-
Reaction Mechanism: The primary targets for sulfonylation are the ε-amino groups of lysine residues and the α-amino group at the protein's N-terminus. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond.[4][5] This reaction is analogous to the classic Hinsberg reaction.[6] While reactions with other nucleophilic residues like cysteine are possible, the reaction with amines is generally favored under controlled pH conditions (pH 7.5-9.0).
-
Chemical Causality: The choice of a sulfonyl chloride linker provides a stable, covalent linkage that is resistant to hydrolysis under physiological conditions. The but-2-yne moiety introduces an internal alkyne, a functional group that is exceptionally rare in biological systems.[7] This "bioorthogonal" handle remains inert to the complex milieu of cellular components, awaiting the second stage of the reaction. It is important to note that as an internal alkyne, its reactivity in subsequent click reactions is generally lower than that of terminal alkynes, a factor that can be overcome by optimizing catalyst concentration and reaction time.[8][9]
Stage 2: Bioorthogonal Ligation via Click Chemistry
The second stage utilizes the installed alkyne as a chemical handle for the attachment of a fluorescent probe. This is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[10]
-
Reaction Mechanism: In the presence of a copper(I) catalyst, the internal alkyne on the modified protein reacts with an azide (-N₃) functional group on a fluorescent dye. This [3+2] cycloaddition reaction forms a stable, five-membered triazole ring, covalently linking the probe to the protein.[] The reaction is highly specific, rapid, and proceeds with near-quantitative yields in aqueous buffers over a wide pH range (4-11), making it ideal for bioconjugation.[3][10]
-
Catalyst System: The active Cu(I) catalyst is typically generated in situ from a stable Copper(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[12] To prevent copper-mediated damage to the protein (e.g., oxidation of residues) and to enhance reaction kinetics, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[7][13] THPTA is water-soluble and stabilizes the Cu(I) oxidation state, making the entire process biocompatible.[13]
The overall workflow is visualized in the diagram below.
Caption: Workflow for two-step fluorescent labeling.
Reaction Schematics
The chemical transformations at the core of this protocol are detailed below.
Caption: Chemical reactions for protein modification and labeling.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| Target Protein (e.g., BSA) | Standard Vendor | Biomolecule to be labeled |
| But-2-yne-1-sulfonyl chloride | Chemical Supplier | Alkyne installation reagent |
| Azide-Fluorophore (e.g., Azide-TAMRA) | Specialist Vendor | Reporter molecule for click chemistry[14][15][16] |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Standard Vendor | Solvent for stock solutions |
| Sodium Phosphate Monobasic/Dibasic | Standard Vendor | Buffer component |
| Sodium Bicarbonate | Standard Vendor | Buffer component |
| Copper(II) Sulfate Pentahydrate (CuSO₄) | Standard Vendor | Catalyst precursor for CuAAC[17] |
| Sodium Ascorbate | Standard Vendor | Reducing agent for CuAAC[13] |
| THPTA Ligand | Specialist Vendor | Cu(I) stabilizing ligand[7] |
| Desalting Columns (e.g., PD-10) | Bio-Supplier | Purification of modified protein |
| Ultrafiltration Units (e.g., Amicon) | Bio-Supplier | Protein concentration and buffer exchange |
3.2. Protocol 1: Labeling of Protein with But-2-yne-1-sulfonyl chloride
This protocol is optimized for a model protein like Bovine Serum Albumin (BSA) at a 1 mg/mL concentration. Molar ratios and reaction times may require optimization for other proteins.
-
Protein Preparation: a. Dissolve the target protein in a suitable reaction buffer. A recommended buffer is 100 mM sodium bicarbonate, pH 8.5. b. Adjust the protein concentration to 1-5 mg/mL. c. Self-Validating Step: Reserve a small aliquot of the starting protein for later analysis (e.g., MS, SDS-PAGE) to serve as an unmodified control.
-
Reagent Stock Solution: a. Prepare a 100 mM stock solution of but-2-yne-1-sulfonyl chloride in anhydrous DMSO. b. Causality Note: The sulfonyl chloride is moisture-sensitive and will hydrolyze in water.[18] The stock solution must be prepared fresh in anhydrous solvent immediately before use.
-
Labeling Reaction: a. Warm the protein solution to room temperature. b. Add the but-2-yne-1-sulfonyl chloride stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. c. Expertise Note: A 10-20x molar excess is a good starting point. A lower excess may result in incomplete labeling, while a higher excess can increase the risk of non-specific modification or protein precipitation. The optimal ratio should be determined empirically for each specific protein. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification of Alkyne-Modified Protein: a. Remove the excess, unreacted labeling reagent using a desalting column (e.g., PD-10) equilibrated with a storage buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. b. Collect the protein-containing fractions as guided by the column manufacturer's instructions. c. Concentrate the purified, alkyne-modified protein using an appropriate molecular weight cutoff (MWCO) ultrafiltration unit. d. The alkyne-modified protein is now ready for fluorescent probe attachment or can be stored at -20°C or -80°C for future use.
3.3. Protocol 2: Fluorescent Probe Attachment via CuAAC
-
Preparation of Click-Chemistry Reagents: a. Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO. b. Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water. c. THPTA Ligand: Prepare a 250 mM stock solution in deionized water. d. Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes.[12]
-
Preparation of Catalyst Premix: a. In a microcentrifuge tube, combine the Copper(II) Sulfate and THPTA ligand solutions at a 1:5 molar ratio. For example, mix 10 µL of 50 mM CuSO₄ with 10 µL of 250 mM THPTA. b. Vortex briefly. This creates the [Cu(THPTA)]²⁺ complex, which improves catalytic efficiency and protects the protein.[7]
-
Click Reaction: a. In a reaction tube, add the alkyne-modified protein (from Protocol 1) to a final concentration of 1 mg/mL. b. Add the Azide-Fluorophore stock solution to a final concentration of 100-200 µM (a 2-5 fold molar excess over the protein is a typical starting point). c. Add the [Cu(THPTA)]²⁺ catalyst premix to a final copper concentration of 0.5-1.0 mM. d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5.0 mM. e. Mix gently and incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification of Fluorescently Labeled Protein: a. Purify the labeled protein from excess fluorophore and reaction components using a desalting column equilibrated with PBS, pH 7.4. b. Concentrate the final fluorescently labeled protein using an ultrafiltration unit. c. Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -80°C.
Characterization and Quality Control
A successful conjugation should be validated to ensure the modification is present and the protein is intact.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry | To confirm covalent modification and determine the degree of labeling (DOL). | An increase in mass corresponding to the addition of the but-2-yne-sulfonyl moiety (Stage 1) and a further increase corresponding to the azide-fluorophore and triazole (Stage 2). |
| SDS-PAGE Analysis | To visualize the labeled protein and confirm its purity and integrity. | A single band at the expected molecular weight of the protein. When visualized with a fluorescence scanner, the band should be fluorescent, confirming successful conjugation.[19] |
| UV-Vis Spectroscopy | To quantify the protein concentration and the DOL. | Absorbance at 280 nm (for protein) and at the fluorophore's λ_max can be used to calculate the molar concentrations of each and thereby the ratio of dye to protein. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Stage 1) | 1. Reagent hydrolyzed. 2. Incorrect buffer pH. 3. Insufficient molar excess of reagent. | 1. Prepare fresh but-2-yne-1-sulfonyl chloride stock in anhydrous DMSO. 2. Ensure reaction buffer is between pH 8.0-9.0. 3. Increase the molar excess of the labeling reagent. |
| Protein Precipitation | 1. Excessive labeling. 2. High concentration of DMSO. | 1. Reduce the molar excess of the sulfonyl chloride reagent. 2. Ensure the final concentration of DMSO in the reaction mixture does not exceed 5-10% (v/v). |
| No or Low Click Reaction (Stage 2) | 1. Sodium ascorbate solution was oxidized. 2. Insufficient catalyst. 3. Inactive alkyne or azide. | 1. Always prepare sodium ascorbate solution fresh. 2. Increase the concentration of the copper/THPTA catalyst. 3. Verify the integrity of the alkyne-modified protein and azide-fluorophore. |
| Fluorescent Smear on SDS-PAGE | Incomplete removal of unreacted fluorescent probe. | Increase the efficiency of the final purification step. Use a desalting column with a larger bed volume or perform a second purification step. |
References
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Dozier, J. K., & Distefano, M. D. (2015). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 7(3), 195–214. Retrieved from [Link]
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Wang, J., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 9(12), 2858–2867. Retrieved from [Link]
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PharmiWeb.com. (2022). Use of fluorescent dyes in biological analysis. PharmiWeb.com. Retrieved from [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Retrieved from [Link]
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Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Creative Biolabs. Retrieved from [Link]
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Wang, J., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Publications. Retrieved from [Link]
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SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). SETA BioMedicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
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Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Retrieved from [Link]
-
El-Faham, A., et al. (2013). Microwave-assisted sulfonylation of amines and amino acid esters. RSC Advances, 3(10), 3141. Retrieved from [Link]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]
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ResearchGate. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides | Request PDF. Retrieved from [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
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Schmalz, H., et al. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry, 58(26), 2955–2960. Retrieved from [Link]
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baseclick GmbH. (n.d.). Protocols. baseclick GmbH. Retrieved from [Link]
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Butkevich, E., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Cells, 13(8), 683. Retrieved from [Link]
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Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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Giepmans, B. N. G., et al. (2007). Fluorescence applications in molecular neurobiology. Neuron, 54(2), 209-220. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorescent tag. Retrieved from [Link]
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Dembický, J., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2328-2332. Retrieved from [Link]
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Sahoo, H. (2012). Fluorescent labeling techniques in biomolecules: a flashback. RSC Advances, 2(19), 7017-7029. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]
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ResearchGate. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation | Request PDF. Retrieved from [Link]
-
Chemspace. (n.d.). But-3-yne-1-sulfonyl chloride. Retrieved from [Link]
-
de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]
-
de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18401-18406. Retrieved from [Link]
-
Matos, M. J., et al. (n.d.). Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Retrieved from [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. Retrieved from [Link]
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PubChem. (n.d.). 1-Butanesulfonyl chloride. Retrieved from [Link]
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ChemBeq. (2023). Buy 1-Butanesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved from [Link]
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Application Note: But-2-yne-1-sulfonyl chloride as a Chemical Biology Tool
A Versatile Electrophilic Probe for Covalent Ligand Discovery and Activity-Based Protein Profiling
Introduction
The paradigm of drug discovery has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts, TCIs form a stable bond with their protein target, often leading to enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable."[2][3] A cornerstone of this field is activity-based protein profiling (ABPP), a powerful chemoproteomic strategy that utilizes reactive chemical probes to map the functional state of enzymes directly in native biological systems.[4][5]
Historically, the development of covalent probes has heavily focused on warheads targeting the nucleophilic cysteine residue.[6] However, the relatively low abundance of cysteine in protein binding sites limits the scope of this approach. To unlock a broader range of the proteome, there is a pressing need for chemical tools that can engage other nucleophilic amino acids.
But-2-yne-1-sulfonyl chloride emerges as a powerful and versatile tool to meet this challenge. This probe features a dual-functional architecture:
-
An electrophilic sulfonyl chloride "warhead" capable of covalently modifying a diverse set of nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine.[7][8][9]
-
A terminal alkyne "handle" that serves as a bioorthogonal reporter for downstream applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[10][11]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using But-2-yne-1-sulfonyl chloride in chemical biology workflows.
Principle of Action
The utility of But-2-yne-1-sulfonyl chloride is rooted in two key chemical principles: covalent protein modification and bioorthogonal ligation.
Covalent Modification by a Privileged Warhead
The sulfonyl chloride moiety is a potent electrophile that demonstrates a favorable balance of reactivity and stability in aqueous biological environments.[9] It can react with various nucleophilic amino acid side chains commonly found in enzyme active sites or allosteric pockets. This broad reactivity profile significantly expands the target space beyond traditional cysteine-focused approaches.[8][12] The reaction forms a stable sulfonamide or sulfonate ester bond, permanently labeling the target protein.
Caption: Covalent modification of a protein nucleophile by But-2-yne-1-sulfonyl chloride.
Bioorthogonal Detection via Click Chemistry
After covalent labeling, the alkyne handle on the probe enables its detection and enrichment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific "click" reaction that forms a stable triazole linkage between the alkyne-modified protein and an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).[10][13] This bioorthogonal approach ensures that the ligation reaction proceeds with high fidelity in complex biological lysates without cross-reacting with other cellular components.[14]
Key Applications
-
Activity-Based Protein Profiling (ABPP): Enables the global profiling of entire enzyme families based on their catalytic activity, providing insights into functional proteomic states in health and disease.[15][16]
-
Covalent Drug Target Identification: A primary application is the unbiased, proteome-wide identification of the cellular targets of a covalent lead compound.[17][18]
-
Target Engagement & Selectivity Profiling: Used in competitive profiling experiments to verify that a drug engages its intended target in cells and to assess its selectivity across the proteome.[19][20]
Experimental Workflows and Protocols
This section provides detailed, self-validating protocols for the application of But-2-yne-1-sulfonyl chloride.
Section 1: In Vitro Protein Labeling and Visualization
This protocol is designed to confirm the reactivity of the probe with a purified protein of interest.
Rationale: Before proceeding to complex cellular systems, it is crucial to validate that the probe can label the target protein under controlled in vitro conditions. Including a fluorescent reporter provides a direct and rapid readout of successful labeling.
Protocol 1.1: In Vitro Labeling
-
Reagents:
-
Purified protein of interest (e.g., 1 mg/mL stock in PBS or HEPES buffer, pH 7.4)
-
But-2-yne-1-sulfonyl chloride (10 mM stock in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Azide-fluorophore conjugate (e.g., TAMRA-azide, 10 mM stock in DMSO)
-
Click Chemistry Reagents:
-
Copper(II) sulfate (CuSO₄), 50 mM in H₂O
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in H₂O (freshly prepared)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), 10 mM in DMSO
-
-
4X SDS-PAGE Loading Buffer
-
-
Procedure:
-
In a microcentrifuge tube, combine 5 µg of the purified protein with PBS to a final volume of 19 µL.
-
Add 1 µL of 10 mM But-2-yne-1-sulfonyl chloride to achieve a final concentration of 500 µM. Note: The optimal probe concentration may vary (10-500 µM) and should be determined empirically.
-
As a negative control, prepare a parallel reaction adding 1 µL of DMSO instead of the probe.
-
Incubate the reactions for 1 hour at 37°C.
-
Prepare the click chemistry master mix. For each reaction, combine:
-
1.0 µL of 50 mM CuSO₄
-
1.0 µL of 50 mM TCEP
-
1.0 µL of 10 mM TBTA
-
1.0 µL of 10 mM Azide-fluorophore
-
-
Add 4 µL of the master mix to each protein reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding 8 µL of 4X SDS-PAGE loading buffer.
-
Boil samples at 95°C for 5 minutes.
-
Analyze 15 µL of each sample by SDS-PAGE.
-
-
Self-Validation (Data Analysis):
-
Visualize the gel using a fluorescent scanner at the appropriate wavelength for the chosen fluorophore. A fluorescent band at the molecular weight of the target protein in the probe-treated lane, which is absent in the DMSO control, confirms successful covalent labeling.
-
Subsequently, stain the same gel with Coomassie Blue to verify equal protein loading in all lanes.
-
Section 2: Cellular Target Identification Workflow
This comprehensive workflow outlines the steps from treating live cells with the probe to identifying potential protein targets using mass spectrometry.
Caption: Workflow for cellular target identification using But-2-yne-1-sulfonyl chloride.
Protocol 2.1: Live Cell Labeling and Lysis
-
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of But-2-yne-1-sulfonyl chloride (e.g., 10-100 µM) or DMSO vehicle control in serum-free media for 1-4 hours.
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Harvest the cells (e.g., by scraping) and pellet by centrifugation.
-
Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[21] Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
-
Protocol 2.2: Click Chemistry for Biotinylation
-
Procedure (for 1 mg of proteome):
-
To 1 mg of proteome lysate, add the click chemistry reagents in the following order:
-
Biotin-Azide (from 10 mM stock in DMSO) to a final concentration of 100 µM.
-
TCEP (from 50 mM stock) to a final concentration of 1 mM.
-
TBTA (from 10 mM stock in DMSO) to a final concentration of 100 µM.
-
CuSO₄ (from 50 mM stock) to a final concentration of 1 mM.
-
-
Vortex briefly and incubate for 1 hour at room temperature.
-
Protocol 2.3: Enrichment and On-Bead Digestion
-
Procedure:
-
Pre-wash high-capacity streptavidin agarose beads with the lysis buffer.
-
Add the pre-washed beads to the biotinylated lysate and incubate for 2 hours at 4°C with rotation to capture labeled proteins.
-
Pellet the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
8 M urea in 100 mM Tris-HCl, pH 8.0 (3 times)
-
PBS (3 times)
-
Rationale: These stringent washes are critical for removing non-specifically bound proteins, which are a major source of background in ABPP experiments.
-
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C) and alkylate with iodoacetamide (20 mM, 30 min at room temperature in the dark).
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Collect the supernatant containing the peptides. The samples are now ready for desalting and analysis by LC-MS/MS.
-
Section 3: Competitive Profiling for Target Validation
This protocol confirms that the probe labels the same protein targets as a parent (non-alkyne tagged) covalent inhibitor.
Caption: Workflow for competitive profiling to validate target engagement.
-
Procedure:
-
Set up three experimental groups of cells: (1) Vehicle control (DMSO), (2) Probe-only treatment, (3) Competition.
-
For the competition group (3), pre-incubate cells with a 10-50 fold excess of the unlabeled parent inhibitor for 1-2 hours.
-
Add But-2-yne-1-sulfonyl chloride to groups (2) and (3) and incubate for an additional 1-4 hours.
-
Harvest all three groups of cells and proceed with the workflow as described in Protocols 2.1, 2.2, and 2.3.
-
-
Self-Validation (Data Analysis):
-
Using label-free quantification mass spectrometry data, identify proteins that are significantly enriched in the probe-only sample compared to the vehicle control.
-
For these identified "hits," compare their abundance in the probe-only sample versus the competition sample. A significant reduction in the signal for a protein in the competition sample indicates that the parent inhibitor successfully competed with the probe for binding, thus validating it as a target.[17][22]
-
Data Presentation and Troubleshooting
Table 1: Representative Quantitative Data from a Competitive Profiling Experiment
| Protein ID | Function | Fold Enrichment (Probe vs. Vehicle) | % Target Occupancy (Competition) | Status |
| P04035 | Kinase A | 25.4 | 92% | Validated Target |
| Q15418 | Hydrolase B | 18.1 | 88% | Validated Target |
| P08684 | Dehydrogenase C | 15.7 | 12% | Non-specific Hit |
| P62258 | Structural | 1.2 | N/A | Background |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No/Weak Labeling | Probe is hydrolyzed or inactive. | Use fresh probe stock; store anhydrously at -20°C. |
| Protein target not expressed or folded correctly. | Confirm protein presence by Western blot. | |
| Insufficient probe concentration or incubation time. | Optimize probe concentration and incubation duration. | |
| High Background in MS | Inefficient washes during enrichment. | Increase number and stringency of wash steps (e.g., use higher concentrations of SDS/urea). |
| Non-specific binding to streptavidin beads. | Pre-clear lysate by incubating with beads prior to adding the biotinylated sample. | |
| Poor Click Efficiency | Copper catalyst oxidized. | Prepare TCEP/ascorbate solution fresh; ensure all reagents are added correctly. |
| Low accessibility of alkyne tag. | Consider denaturing the protein (e.g., with 1% SDS) before the click reaction. |
Summary
But-2-yne-1-sulfonyl chloride is a powerful chemical tool that bridges the gap between covalent inhibitor development and functional proteomics. Its broad reactivity with multiple amino acid nucleophiles and its integrated bioorthogonal handle provide a versatile platform for discovering novel protein-ligand interactions, identifying drug targets, and validating target engagement in complex biological systems. The protocols outlined in this guide offer a robust framework for leveraging this probe to accelerate research in chemical biology and drug discovery.
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Title: Chemoproteomic profiling and discovery of protein electrophiles in human cells. Source: Nature Chemical Biology, PMC, NIH. URL: [Link]
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Title: Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science, PMC, NIH. URL: [Link]
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Title: Sulfonyl fluorides as privileged warheads in chemical biology. Source: Semantic Scholar. URL: [Link]
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Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Source: Methods in Molecular Biology, PMC, NIH. URL: [Link]
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Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Source: International Journal of Molecular Sciences, MDPI. URL: [Link]
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Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Source: Frontiers in Pharmacology. URL: [Link]
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Title: Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Source: International Journal of Molecular Sciences, PMC, NIH. URL: [Link]
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Title: Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Source: Nature Protocols, PubMed. URL: [Link]
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Title: Covalent inhibitor drugs. Source: Chemistry World. URL: [Link]
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Title: Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
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Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Source: JACS Au, ACS Publications. URL: [Link]
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Title: Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Source: YouTube. URL: [Link]
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Title: Activity based Protein Profiling (Abpp). Source: Creative Biolabs. URL: [Link]
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Title: Activity-based protein profiling: A graphical review. Source: Frontiers in Chemistry, PMC, PubMed Central. URL: [Link]
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Title: Click Biology: How to Click and Play to Explore Biology. Source: Addgene Blog. URL: [Link]
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Title: Clickable HaloTag ligands for live cell labeling and imaging. Source: World Scientific Publishing. URL: [Link]
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Title: Chemoproteomic methods for covalent drug discovery. Source: Current Opinion in Chemical Biology, PMC, PubMed Central. URL: [Link]
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Title: Chemical biology tools for protein labelling: insights into cell–cell communication. Source: Biochemical Journal, Portland Press. URL: [Link]
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Title: Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Source: ChomiX. URL: [Link]
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Title: Specific and quantitative labeling of biomolecules using click chemistry. Source: Frontiers in Physiology. URL: [Link]
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Title: Target Identification Strategies. Source: Discovery On Target. URL: [Link]
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Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source: Angewandte Chemie International Edition. URL: [Link]
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Title: Sulfonyl chloride synthesis by chlorosulfonation. Source: Organic Chemistry Portal. URL: [Link]
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Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space. Source: Chemical Science, RSC Publishing. URL: [Link]
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Title: But-3-yne-1-sulfonyl chloride. Source: My Skin Recipes. URL: [Link]
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Title: but-2-yne-1-sulfonyl chloride. Source: BIOFOUNT. URL: [Link]
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Title: The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin. Source: Biochemical Journal, PMC, NIH. URL: [Link]
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Title: Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Source: STAR Protocols, PMC. URL: [Link]
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Title: Sulfonyl chloride synthesis by oxidation. Source: Organic Chemistry Portal. URL: [Link]
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Title: Two positively charged amino acid side-chains in the inner vestibule of the CFTR channel pore play analogous roles in controlling anion binding and anion conductance. Source: The Journal of Physiology. URL: [Link]
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Title: The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Source: ResearchGate. URL: [Link]
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Title: Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. Source: EBIN.PUB. URL: [Link]
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Application Notes & Protocols: Leveraging the Bifunctional Power of But-2-yne-1-sulfonyl chloride in Advanced Click Chemistry
Introduction: Beyond the Terminal Alkyne in Click Chemistry
Click chemistry has fundamentally reshaped the landscape of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for covalently linking molecular building blocks.[1][2] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its efficiency, biocompatibility, and exquisite selectivity for terminal alkynes.[3] However, the vast chemical space of internal alkynes has remained largely underutilized in conventional click chemistry due to their significantly lower reactivity in the CuAAC manifold.[4]
This guide delves into the unique applications of internal alkynes, focusing on the bifunctional reagent But-2-yne-1-sulfonyl chloride . We will explore how this molecule serves as a powerful bridge, connecting the robust and well-established chemistry of sulfonyl chlorides with the advanced, ruthenium-catalyzed variant of the azide-alkyne cycloaddition. This approach unlocks new strategies for labeling, conjugation, and the synthesis of complex molecular architectures that are inaccessible through traditional methods.
The Challenge and Opportunity of Internal Alkynes
The diminished reactivity of internal alkynes in CuAAC stems from both steric hindrance and the electronic nature of the disubstituted triple bond, which complicates the formation of the key copper-acetylide intermediate required for the catalytic cycle.[5] While this limitation has steered many researchers towards terminal alkynes, it has also spurred innovation, leading to the development of alternative catalytic systems.
The most prominent among these is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike its copper-catalyzed counterpart, RuAAC proceeds through a distinct oxidative coupling mechanism that readily accommodates both terminal and internal alkynes.[6] This catalytic system is not only versatile but also offers complementary regioselectivity, typically yielding 1,5-disubstituted triazoles from terminal alkynes, and fully substituted triazoles from internal alkynes, a feat not achievable with CuAAC.[3][6]
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Substrate | Terminal alkynes strongly preferred | Terminal and Internal alkynes | Cyclic, strained alkynes (e.g., cyclooctynes) |
| Product (from Terminal Alkyne) | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole | 1,4- and 1,5-regioisomeric mixture (fused) |
| Catalyst Required | Yes (Copper I) | Yes (Ruthenium) | No (metal-free) |
| Biocompatibility | Moderate (copper toxicity is a concern) | Moderate (ruthenium toxicity is a concern) | High (no catalyst required)[7] |
| Key Advantage | High reliability, vast literature | Versatility with internal alkynes | Bioorthogonal, for live-cell imaging[8] |
But-2-yne-1-sulfonyl chloride: A Bifunctional Linker
But-2-yne-1-sulfonyl chloride is a strategically designed molecule that capitalizes on two distinct and highly reliable chemical transformations:
-
The Sulfonyl Chloride Handle: Sulfonyl chlorides are potent electrophiles that react efficiently and cleanly with a wide range of nucleophiles.[9] This functionality is particularly valuable in bioconjugation, as it readily reacts with the primary amine groups of lysine residues or the hydroxyl groups of tyrosine on proteins to form stable sulfonamide or sulfonate ester linkages, respectively.[10] This reaction serves as the "anchoring" step, allowing the internal alkyne to be securely installed onto a molecule of interest.
-
The Internal Alkyne Reporter: The but-2-yne group is a compact, sterically unobtrusive internal alkyne. Once conjugated to a target molecule, it serves as a bioorthogonal handle for the subsequent RuAAC reaction, enabling a highly specific "click" ligation with an azide-functionalized probe, such as a fluorophore, biotin tag, or drug molecule.
The overall workflow provides a powerful two-step strategy for molecular elaboration, as depicted below.
Caption: Two-step bioconjugation workflow using But-2-yne-1-sulfonyl chloride.
Mechanistic Rationale: Why RuAAC for Internal Alkynes?
Understanding the catalytic cycles of CuAAC and RuAAC reveals why the latter is uniquely suited for internal alkynes.
Caption: Simplified catalytic cycles comparing CuAAC and RuAAC mechanisms.
In CuAAC, the deprotonation of a terminal alkyne to form a copper acetylide is a critical activation step.[11] Internal alkynes lack this acidic proton, rendering the reaction kinetically unfavorable.[4] In contrast, the RuAAC mechanism involves the formation of a ruthenacycle intermediate through oxidative coupling, a pathway that does not require an acidic proton and is therefore permissive for both terminal and internal alkynes.[6]
Experimental Protocols
Protocol 1: Labeling of a Model Amine with But-2-yne-1-sulfonyl chloride
This protocol describes the general procedure for conjugating But-2-yne-1-sulfonyl chloride to a primary amine-containing substrate, such as a small molecule or the lysine residues of a protein.
Materials:
-
Amine-containing substrate (e.g., Bovine Serum Albumin, BSA)
-
But-2-yne-1-sulfonyl chloride
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Base (e.g., Triethylamine, TEA, or N,N-Diisopropylethylamine, DIPEA)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5 for proteins)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography or Dialysis for proteins)
Procedure:
-
Substrate Preparation:
-
For proteins: Prepare a solution of the protein (e.g., 5-10 mg/mL) in ice-cold Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5). The slightly basic pH ensures that lysine residues are deprotonated and nucleophilic.
-
For small molecules: Dissolve the amine-containing substrate in anhydrous DMF.
-
-
Reagent Preparation: Prepare a stock solution of But-2-yne-1-sulfonyl chloride (e.g., 100 mM) in anhydrous DMF immediately before use. Sulfonyl chlorides are moisture-sensitive.
-
Reaction:
-
To the stirring substrate solution at 4 °C, add a 10- to 20-fold molar excess of the But-2-yne-1-sulfonyl chloride stock solution.
-
For small molecules in DMF, add 1.5 equivalents of base (TEA or DIPEA) to scavenge the HCl byproduct.
-
Allow the reaction to proceed for 2-4 hours at 4 °C or room temperature. Reaction progress can be monitored by LC-MS for small molecules or MALDI-TOF for proteins.
-
-
Quenching: Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted sulfonyl chloride. Incubate for 30 minutes.
-
Purification:
-
For proteins: Purify the alkyne-labeled protein from excess reagents using dialysis against PBS or via a desalting column (e.g., PD-10).
-
For small molecules: Purify using standard chromatographic techniques (e.g., flash column chromatography).
-
-
Characterization: Confirm successful labeling and determine the degree of labeling. For proteins, this can be achieved using MALDI-TOF mass spectrometry (observing a mass shift corresponding to the addition of the but-2-yne-1-sulfonyl moiety). For small molecules, use ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes the "clicking" of the alkyne-labeled biomolecule from Protocol 1 with an azide-functionalized probe.
Materials:
-
Alkyne-labeled substrate (from Protocol 1)
-
Azide-functionalized probe (e.g., Azide-Fluorophore)
-
Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or a CpRuCl complex)[6]
-
Solvent: A mixture of organic solvent and water is often effective (e.g., DMF/water or DMSO/water).
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: All manipulations involving the ruthenium catalyst should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as Ru(II) catalysts can be sensitive to oxygen.
-
Reagent Preparation:
-
Dissolve the alkyne-labeled substrate in the chosen solvent system.
-
Dissolve the azide probe (1.5 to 3 equivalents relative to the alkyne) in the same solvent.
-
Prepare a stock solution of the ruthenium catalyst (e.g., 10 mM in DMF). Typically, 5-10 mol% of the catalyst is used.
-
-
Reaction:
-
In a reaction vessel under an inert atmosphere, combine the solution of the alkyne-labeled substrate and the azide probe solution.
-
Add the ruthenium catalyst stock solution to initiate the reaction.
-
Heat the reaction mixture, typically to between 60-80 °C. The optimal temperature and time will depend on the specific substrates. Monitor the reaction for 4-12 hours.
-
Progress can be monitored by LC-MS (for small molecules) or fluorescence imaging on an SDS-PAGE gel (for fluorescently labeled proteins).
-
-
Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The purification method will depend on the product. For proteins, dialysis or size-exclusion chromatography is effective at removing the catalyst and excess probe. For small molecules, flash chromatography is typically used.
-
-
Characterization: Confirm the final conjugate structure. For protein conjugates, use SDS-PAGE with in-gel fluorescence imaging and mass spectrometry. For small molecules, use ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the fully substituted triazole ring.
Conclusion and Future Perspectives
The use of bifunctional reagents like But-2-yne-1-sulfonyl chloride significantly expands the toolkit of the modern chemist and biologist. By providing a robust method for installing internal alkynes onto complex molecules, it opens the door to the versatile and powerful RuAAC reaction. This strategy is particularly advantageous for creating sterically hindered linkages or for synthesizing fully substituted triazole products, which can have unique pharmacological or material properties.
For drug development professionals, this methodology allows for the late-stage functionalization of lead compounds, enabling the rapid generation of derivatives for structure-activity relationship (SAR) studies.[12][] In proteomics and chemical biology, it provides a reliable method for attaching probes to proteins and other biomolecules, facilitating studies of protein function, localization, and interactions.[8][14] As the field continues to move beyond the canonical click reactions, the creative application of internal alkynes promises to yield new discoveries across the scientific disciplines.
References
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Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Lallana, E., Sousa-Herves, A., Fernandez-Trillo, F., et al. (2012). Click chemistry for drug delivery nanosystems. Pharmaceutical Research, 29(1), 1–34. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Cavaleri, J. V., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2029–2040. [Link]
-
Gockel, B., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1375-1387. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Bolton, J. L., & Chen, Y. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. [Link]
-
Taylor & Francis Group. (2021). Alkynes. In Drug Discovery with Privileged Building Blocks. [Link]
-
Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. [Link]
-
Applied Chemical Engineering. (2023). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. [Link]
-
Chen, Y., Xianyu, Y., & Jiang, X. (2017). Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis. Accounts of Chemical Research, 50(2), 310–319. [Link]
-
Wikipedia. (n.d.). Alkyne. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry. [Link]
-
Leonori, D., & Ball, L. T. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(2), 555-559. [Link]
-
Quora. (2023). What is the use of sulfonyl chloride? [Link]
-
Organic Chemistry Portal. (2009). Sulfonyl chloride synthesis by oxidation. [Link]
Sources
- 1. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]
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- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
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- 9. Sulfonyl Chlorides/Fluorides [yufenggp.com]
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- 11. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of Biomolecules with But-2-yne-1-sulfonyl chloride
Introduction: A Dual-Functionality Reagent for Modern Bioconjugation
In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. But-2-yne-1-sulfonyl chloride emerges as a potent, dual-functionality reagent designed for the covalent modification of proteins, peptides, and other amine-containing biomolecules. Its utility is anchored in two key chemical features: a highly reactive sulfonyl chloride group and a versatile internal alkyne.
The sulfonyl chloride moiety provides a robust mechanism for forming stable sulfonamide bonds with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues. This reaction is well-established and proceeds under mild conditions compatible with the structural integrity of most biomolecules.
The strategically positioned butynyl group introduces a bioorthogonal handle for subsequent "click" chemistry reactions. This internal alkyne, once conjugated to a biomolecule, can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug payloads, with high efficiency and specificity. This two-step approach offers researchers a powerful platform for a variety of applications, from proteomic analysis to the targeted delivery of therapeutics.
This document provides a comprehensive guide to the application of But-2-yne-1-sulfonyl chloride, detailing the underlying chemical principles and offering step-by-step protocols for the successful derivatization of biomolecules.
Chemical Rationale and Mechanism
The derivatization process using But-2-yne-1-sulfonyl chloride is a two-stage methodology:
-
Sulfonylation: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophilic primary and secondary amines present on the biomolecule. This reaction is typically carried out in a slightly alkaline aqueous buffer to ensure the deprotonation of the amine, thereby increasing its nucleophilicity. The result is a stable sulfonamide linkage.
-
Click Chemistry: The now-alkyne-modified biomolecule can be conjugated to any azide-containing molecule of interest via the CuAAC reaction. This cycloaddition reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it an ideal bioorthogonal ligation strategy.[1]
The following diagram illustrates the overall workflow:
Sources
Application Notes & Protocols: A Guide to Sulfonylation Reactions with But-2-yne-1-sulfonyl chloride
Introduction: The Strategic Utility of But-2-yne-1-sulfonyl Chloride
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonyl and sulfonamide moieties are foundational pillars. Their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores their importance.[1][2] But-2-yne-1-sulfonyl chloride emerges as a particularly strategic reagent. It not only serves as an efficient vehicle for installing a sulfonyl group but also introduces a versatile alkyne functionality into the target molecule. This terminal alkyne acts as a powerful synthetic handle for subsequent transformations, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or bio-orthogonal "click" chemistry, thereby expanding the possibilities for late-stage functionalization and the construction of complex molecular architectures.[3]
This guide provides an in-depth exploration of the reactivity of but-2-yne-1-sulfonyl chloride, detailed experimental protocols for its use in synthesizing sulfonamides and sulfonate esters, and expert insights into ensuring procedural success and safety.
Core Reactivity and Mechanistic Rationale
The synthetic utility of but-2-yne-1-sulfonyl chloride is rooted in the high electrophilicity of the sulfur atom. This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This polarization makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, which facilitates the reaction.[4]
The reaction typically proceeds via a nucleophilic substitution at the sulfur center. While the precise mechanism can depend on the specific reactants and conditions, it is generally depicted as a two-step process involving the nucleophilic attack on the sulfur atom followed by elimination of the chloride leaving group. A base, such as pyridine or triethylamine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the nucleophile or other acid-sensitive functional groups in the molecule.[5][6] In some cases, particularly with pyridine, the base can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[5]
Caption: General mechanism for sulfonylation of a nucleophile (Nu-H).
Critical Safety & Handling Protocols
But-2-yne-1-sulfonyl chloride, like most sulfonyl chlorides, is a reactive and hazardous chemical that demands careful handling.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[7]
-
Lachrymator: The compound is a lachrymator, meaning it can cause irritation and tearing of the eyes.[7]
-
Moisture Sensitivity: It reacts with water and moisture, hydrolyzing to the corresponding sulfonic acid. This not only consumes the reagent but also produces corrosive HCl. All reactions must be conducted under anhydrous conditions using dry glassware and solvents.[3][8]
Mandatory Handling Procedures:
-
Ventilation: Always handle but-2-yne-1-sulfonyl chloride inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-retardant lab coat, chemical splash goggles, and nitrile or neoprene gloves.
-
Inert Atmosphere: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and keep the container tightly sealed.[8]
-
Quenching: Any residual reagent or reaction waste should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.
Experimental Workflow & Protocols
A successful sulfonylation reaction depends on meticulous attention to detail, from reagent preparation to product purification. The following workflow and protocols provide a robust framework for common applications.
Caption: Standard experimental workflow for sulfonylation reactions.
Protocol 1: Synthesis of N-Benzyl-but-2-yne-1-sulfonamide
This protocol details the reaction of but-2-yne-1-sulfonyl chloride with a primary amine to yield a sulfonamide.
Materials:
-
But-2-yne-1-sulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M).
-
Add distilled triethylamine (1.2 eq) to the solution.[9]
-
Cool the stirred mixture to 0 °C using an ice-water bath.
-
In a separate dry vial, dissolve but-2-yne-1-sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the but-2-yne-1-sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes using a syringe.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% Ethyl Acetate in Hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of Benzyl but-2-yne-1-sulfonate
This protocol outlines the reaction with a primary alcohol to form a sulfonate ester, often using pyridine as both the base and a nucleophilic catalyst.[5][6]
Materials:
-
But-2-yne-1-sulfonyl chloride
-
Benzyl alcohol
-
Pyridine, anhydrous
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry, argon-flushed round-bottom flask with a magnetic stir bar, add benzyl alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M).
-
Add anhydrous pyridine (1.5 eq).
-
Cool the stirred mixture to 0 °C in an ice-water bath.
-
Slowly add but-2-yne-1-sulfonyl chloride (1.2 eq) to the reaction mixture dropwise. A precipitate of pyridinium hydrochloride may form.[5]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (or until TLC indicates completion).
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), deionized water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography to afford the pure sulfonate ester.
Data Summary & Troubleshooting
| Parameter | Protocol 1 (Sulfonamide) | Protocol 2 (Sulfonate Ester) | Rationale |
| Nucleophile | Primary/Secondary Amine | Primary/Secondary Alcohol | Amines are generally more nucleophilic than alcohols. |
| Base | Triethylamine (Et₃N) | Pyridine | Pyridine can act as a superior nucleophilic catalyst for less reactive alcohols.[5] |
| Equivalents of Base | 1.2 - 1.5 eq | 1.5 - 2.0 eq | Sufficient base is needed to neutralize HCl and potentially catalyze the reaction. |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling helps control any exotherm from the reaction. |
| Work-up Wash | Sat. NaHCO₃ | 1 M HCl | NaHCO₃ removes any excess acid. HCl wash is effective for removing pyridine. |
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) sulfonyl chloride.2. Insufficiently dry conditions.3. Nucleophile is too hindered or not nucleophilic enough. | 1. Use fresh or newly purchased reagent.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction temperature; consider a stronger, non-nucleophilic base or a catalyst like DMAP for alcohols. |
| Multiple Products | 1. Reaction with di-functionalized nucleophiles.2. Side reactions due to prolonged heating. | 1. Use an appropriate protecting group strategy.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Starting Material Remains | 1. Insufficient equivalents of sulfonyl chloride.2. Reaction time is too short. | 1. Use a slight excess (1.1-1.2 eq) of the sulfonyl chloride.2. Allow the reaction to stir for a longer period or apply gentle heat. |
References
-
02.11 Formation of Sulfonate Esters from Alcohols. (2020). YouTube. Available at: [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Available at: [Link]
-
Proposed mechanism of sulfonylation with sulfonyl chlorides. (2025). ResearchGate. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
but-2-yne-1-sulfonyl chloride. BIOFOUNT. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). PMC - NIH. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. Available at: [Link]
-
Practical and Safe Sulfonylation of 2-Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. (2006). ResearchGate. Available at: [Link]
-
Prop‐2‐ene‐1‐sulfonyl Chloride. (2012). Semantic Scholar. Available at: [Link]
-
Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
But-3-yne-1-sulfonyl chloride. My Skin Recipes. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). ResearchGate. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2019). PMC - NIH. Available at: [Link]
-
Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]
-
Application of Sulfonyl in Drug Design. (2025). ResearchGate. Available at: [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2023). RSC Chemical Biology. Available at: [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. Available at: [Link]
- Method for preparing sulfonyl chloride in environment-friendly mode. (2013). Google Patents.
-
Sulfonyl Chloride Resins and Associated Supported Reagents. (2004). University of Southampton. Available at: [Link]
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- 9. cbijournal.com [cbijournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for But-2-yne-1-sulfonyl chloride
Welcome to the technical support guide for But-2-yne-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when working with this versatile reagent. The unique combination of a reactive sulfonyl chloride and an internal alkyne makes But-2-yne-1-sulfonyl chloride a valuable building block, but also presents specific challenges. This guide offers in-depth, field-proven insights to help you navigate these complexities and ensure the success of your experiments.
I. Introduction & Safety First
But-2-yne-1-sulfonyl chloride is a highly reactive compound used to introduce the but-2-ynylsulfonyl moiety into molecules, a group of interest in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electrophilic sulfur atom, which is readily attacked by nucleophiles. However, the presence of the alkyne functionality can influence side reactions and stability.
Safety Precautions:
-
Corrosive and Moisture Sensitive: Like most sulfonyl chlorides, this reagent is corrosive and reacts readily with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1][2] Always handle But-2-yne-1-sulfonyl chloride in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) and use personal protective equipment (gloves, safety glasses, lab coat).
-
Thermal Instability: Aliphatic sulfonyl chlorides can be thermally unstable.[1] Avoid high temperatures during reaction and purification.
-
Potential for Runaway Reactions: Reactions with potent nucleophiles can be highly exothermic. Employ proper cooling and controlled addition of reagents.
II. Frequently Asked Questions (FAQs)
Q1: My reaction with But-2-yne-1-sulfonyl chloride is giving low yields. What are the common causes?
Low yields can stem from several factors, primarily related to the reagent's stability and the reaction conditions. The most common culprits are:
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent cause of yield loss.[2][3] Exposure to water during setup or in the solvent/reagents will convert the starting material to the unreactive but-2-yne-1-sulfonic acid.
-
Degradation of the Product: The desired product (e.g., a sulfonamide or sulfonate ester) might be unstable under the reaction or workup conditions.
-
Side Reactions: The alkyne moiety or other functional groups in your substrate may undergo side reactions.
-
Sub-optimal Reaction Conditions: Incorrect temperature, solvent, base, or reaction time can lead to incomplete conversion or byproduct formation.
Q2: I'm observing the formation of a dark-colored reaction mixture. What does this indicate?
A color change to brown or black often signifies decomposition of the sulfonyl chloride or the product.[1] This can be caused by:
-
High Reaction Temperatures: Pushing the reaction too hard with heat can lead to thermal decomposition.
-
Presence of Impurities: Certain impurities can catalyze decomposition pathways.
-
Radical Reactions: Radical-mediated decomposition can also lead to colored byproducts.[1]
Q3: How can I confirm the quality of my But-2-yne-1-sulfonyl chloride before starting my reaction?
While a fresh bottle from a reputable supplier is recommended, you can get a rough idea of the quality through a few quick checks. A pungent, sharp odor is characteristic. The liquid should be colorless or pale yellow. If it is dark, it has likely degraded. For a more definitive assessment, an NMR spectrum can be taken (in an anhydrous deuterated solvent like CDCl₃) to check for the presence of the corresponding sulfonic acid as a major impurity.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems.
Issue 1: Low or No Product Formation
If you are experiencing low conversion of your starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Decision workflow for troubleshooting low product yield.
Step-by-Step Protocol: Anhydrous Reaction Setup
-
Glassware: Oven-dry all glassware (at least 4 hours at 120 °C) or flame-dry under vacuum and allow to cool under a stream of inert gas (argon or nitrogen).
-
Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Reagents: Ensure all other reagents, including your substrate and base, are anhydrous. Liquid amines should be distilled from a suitable drying agent (e.g., CaH₂).
-
Atmosphere: Assemble the reaction under a positive pressure of inert gas. Use septa and syringes for reagent transfers.
Issue 2: Formation of Multiple Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an NMR/LC-MS analysis points to side reactions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Base/Nucleophile at Alkyne | Strongly basic or nucleophilic conditions could potentially lead to reactions involving the alkyne, such as Michael addition if an activating group is present, or deprotonation-related side reactions. | Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Add the sulfonyl chloride slowly to a solution of the substrate and base at a low temperature (e.g., 0 °C) to control reactivity. |
| Dimerization/Polymerization | Under certain conditions (e.g., presence of radical initiators or certain metals), the alkyne functionality could lead to oligomerization. | Ensure the reaction is free from radical initiators (light, peroxides). Degas the solvent by bubbling with an inert gas before use.[1] |
| Reaction with Bifunctional Substrates | If your substrate has multiple nucleophilic sites (e.g., an amino alcohol), you may get a mixture of products. | Use a suitable protecting group strategy to selectively block one of the nucleophilic sites before the reaction with But-2-yne-1-sulfonyl chloride. |
| Sulfene Formation | In the presence of a strong, non-nucleophilic base, aliphatic sulfonyl chlorides can form highly reactive sulfene intermediates via elimination of HCl, which can lead to a variety of byproducts. | Use a nucleophilic base like pyridine or triethylamine which will favor the desired substitution reaction over elimination. |
Illustrative Reaction Pathway: Sulfonamide Formation
Caption: Desired reaction vs. common hydrolysis side reaction.
Issue 3: Difficulty with Product Purification
Purification can be challenging due to the presence of sulfonic acid byproducts or the reactivity of the product itself.
Purification Strategy Comparison
| Method | Pros | Cons | Best For |
| Aqueous Workup & Extraction | Effective at removing water-soluble impurities like amine hydrochlorides and excess base. | Risks hydrolysis of any remaining starting material or even the product, especially if the product is water-soluble.[2] | Neutral, water-insoluble, and robust products. Perform quickly at low temperatures to minimize hydrolysis.[1] |
| Flash Column Chromatography | Excellent for separating products from non-polar byproducts and unreacted starting material. | The silica gel is acidic and contains water, which can degrade sensitive products. The sulfonic acid byproduct will stick to the baseline. | Moderately stable, non-polar to moderately polar compounds. A short plug of silica can be used for quick filtration.[4] |
| Crystallization | Can provide highly pure material. | Product must be a solid. Finding a suitable solvent system can be time-consuming. | Solid products with good crystallinity. |
| Non-Aqueous Workup | Avoids hydrolysis issues completely. | May not effectively remove all ionic byproducts. | Highly moisture-sensitive products. |
Step-by-Step Protocol: Non-Aqueous Workup
-
After the reaction is complete, dilute the mixture with a non-polar solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture to remove the precipitated amine hydrochloride salt.
-
Wash the filtrate with a saturated solution of ammonium chloride (if compatible with your product) to remove residual amine, followed by brine. Note: This introduces water, so assess product stability first. A completely non-aqueous alternative is to simply filter and concentrate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash chromatography or crystallization.
IV. Final Recommendations
-
Always start with the highest quality reagents and anhydrous conditions. This single factor is the most critical for success.
-
Keep it cool. Run reactions at 0 °C to room temperature unless you have evidence that higher temperatures are required and safe for your specific system.
-
Choose your base wisely. The choice of base can significantly impact the reaction outcome. For simple sulfonamide formation, triethylamine or pyridine are often suitable. For substrates with base-sensitive functional groups, consider a hindered base like DIPEA.
-
Think about your workup. The purification strategy should be planned in advance, considering the stability of your target molecule.
By carefully considering these factors and following the troubleshooting logic outlined above, you can significantly improve the outcomes of your reactions involving But-2-yne-1-sulfonyl chloride.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2729. Available at: [Link]
-
Jereb, M., & Hribernik, L. (2017). A New, Mild Preparation of Sulfonyl Chlorides. Article. Available at: [Link]
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- My Skin Recipes. (n.d.). But-3-yne-1-sulfonyl chloride.
-
Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(6), 800-804. Available at: [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
PubChem. (n.d.). But-2-yne-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Side reactions of But-2-yne-1-sulfonyl chloride with nucleophiles
Welcome to the technical support center for but-2-yne-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section provides a detailed analysis of common problems encountered during reactions with but-2-yne-1-sulfonyl chloride, their underlying causes, and actionable solutions.
Issue 1: Formation of an Unexpected Allenyl Sulfone Product
Question: I reacted but-2-yne-1-sulfonyl chloride with a nucleophile (e.g., a secondary amine or a propargyl alcohol) and obtained a significant amount of an allenyl sulfone instead of the expected yne-sulfonamide/sulfonate. Why is this happening and how can I prevent it?
Answer:
This is a classic side reaction pathway for alkynyl sulfonyl chlorides, particularly when the reaction conditions favor rearrangement.
Causality: The formation of allenyl sulfones from propargyl alcohols and sulfonyl sources is a known transformation.[1][2] The reaction can proceed through an allenyl carbocation intermediate, which is then attacked by the nucleophile.[1] In the case of but-2-yne-1-sulfonyl chloride, the initial product, the but-2-yne-1-sulfonate ester, can undergo a rearrangement to the more stable conjugated allenyl sulfone system, especially under thermal or acidic/basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for allenyl sulfone formation.
Detailed Protocols & Explanations:
-
Protocol 1: Low-Temperature Reaction
-
Dissolve your nucleophile in a suitable aprotic solvent (e.g., THF, DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of but-2-yne-1-sulfonyl chloride in the same solvent dropwise over 30-60 minutes.
-
Maintain the reaction at -78 °C for 2-4 hours before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Expertise & Experience: Lower temperatures disfavor the activation energy barrier for the rearrangement pathway, kinetically favoring the desired direct substitution product.
-
-
Protocol 2: pH Control
-
If using a base to scavenge the HCl byproduct, choose a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Avoid strong bases like NaOH or KOH, which can catalyze the rearrangement.
-
For reactions with alcohols, pyridine is often used, but it can sometimes promote side reactions.[3] Consider using a milder base if rearrangement is observed.
-
Trustworthiness: The choice of base is critical. A non-nucleophilic base will primarily act as a proton scavenger without participating in or catalyzing competing reactions.
-
Issue 2: Low Yield and/or Multiple Unidentified Byproducts with Amine Nucleophiles
Question: My reaction of but-2-yne-1-sulfonyl chloride with a primary or secondary amine is giving a low yield of the desired sulfonamide, along with several other spots on TLC. What could be the cause?
Answer:
Reactions of sulfonyl chlorides with amines are generally robust, but several factors can lead to complex reaction mixtures.[4][5]
Causality:
-
Over-reaction: The initially formed sulfonamide from a primary amine still has an acidic N-H proton. In the presence of excess base and unreacted but-2-yne-1-sulfonyl chloride, a second sulfonylation can occur.
-
Side reactions of the alkyne: The triple bond in but-2-yne-1-sulfonyl chloride can undergo addition reactions, especially if catalytic impurities are present or if the reaction is heated.
-
Instability of the sulfonyl chloride: But-2-yne-1-sulfonyl chloride, like other sulfonyl chlorides, can be sensitive to moisture and can decompose over time.[6][7]
Troubleshooting Decision Tree:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Allenyl Sulfones via a TBHP/TBAI-Mediated Reaction of Propargyl Alcohols with Sulfonyl Hydrazides [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from But-2-yne-1-sulfonyl chloride Reactions
Welcome to the technical support center for the purification of reaction products derived from But-2-yne-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experimental work.
Troubleshooting Guide
This section addresses specific problems that can arise during the purification of products from reactions involving But-2-yne-1-sulfonyl chloride.
Issue 1: My final product is contaminated with unreacted But-2-yne-1-sulfonyl chloride.
Q: How can I remove unreacted But-2-yne-1-sulfonyl chloride from my reaction mixture?
A: Unreacted sulfonyl chlorides are common impurities and can be reactive, so their removal is crucial.[1] Here are several strategies, ranging from a simple quench to the use of scavenger resins.
Strategy 1: Aqueous Work-up with a Basic Wash
This is the most common and straightforward method, suitable for products that are stable to aqueous basic conditions.
-
Rationale: But-2-yne-1-sulfonyl chloride reacts with water (hydrolyzes) to form the corresponding sulfonic acid and HCl.[2] A subsequent wash with a mild base like sodium bicarbonate (NaHCO₃) will neutralize the acidic byproducts, converting the sulfonic acid into its more water-soluble salt, which can then be easily removed in the aqueous layer.[3]
-
Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm.[3]
-
Slowly add deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of NaHCO₃.
-
Stir for 30-60 minutes to ensure complete hydrolysis and neutralization.[3]
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][4]
-
Strategy 2: Nucleophilic Quench
This method is useful when the product is sensitive to aqueous conditions or when the aqueous work-up is ineffective.
-
Rationale: A nucleophile, such as a simple amine (e.g., triethylamine or aqueous ammonia), can be added to rapidly convert the unreacted sulfonyl chloride into a sulfonamide.[3] This new sulfonamide impurity may have significantly different properties (e.g., polarity) from your desired product, facilitating its removal by chromatography or extraction at a different pH.[3]
-
Considerations: This approach introduces a new impurity that must be removed. It is most effective when the resulting sulfonamide is easily separable from the product.[3]
Strategy 3: Scavenger Resins
This is a powerful technique for difficult separations or for high-throughput synthesis.
-
Rationale: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. For sulfonyl chlorides, an amine-functionalized resin can be used to covalently bind the unreacted starting material, which is then simply filtered off.
-
When to Use: Consider this method when traditional extractions fail, your product is sensitive to water, or you need to purify a large number of samples in parallel.[3]
Issue 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I separate them?
Q: What are the common byproducts in reactions with But-2-yne-1-sulfonyl chloride and what are the best purification strategies?
A: The formation of byproducts is common, and their identity depends on the specific reaction conditions and substrates. Here are some likely culprits and how to deal with them:
-
But-2-yne-1-sulfonic acid: This is the hydrolysis product of the starting material. As discussed in Issue 1, it can be removed with a basic aqueous wash.[3]
-
Side products from reaction with the solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may react with the sulfonyl chloride to form a sulfonate ester.
-
Products of elimination or rearrangement: The butynyl group can potentially undergo side reactions depending on the reaction conditions (e.g., strong base).
Purification Strategy: Column Chromatography
Column chromatography is the most versatile method for separating complex mixtures.
-
Stationary Phase: Silica gel is the standard choice for most applications.
-
Mobile Phase: The choice of solvent system is critical and depends on the polarity of your product and the impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be optimized by running TLC plates in various solvent systems.
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution (gradually increasing the proportion of the more polar solvent) can provide better separation.
Issue 3: My sulfonamide product "oiled out" during recrystallization instead of forming crystals.
Q: What should I do if my sulfonamide product forms an oil during recrystallization?
A: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[5] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[5]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[5]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.[5]
-
Change the Solvent System: The current solvent may be inappropriate. Experiment with a different solvent or a solvent-antisolvent system.[6] For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[5][7]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[5]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[5]
Frequently Asked Questions (FAQs)
General Work-up and Purification
Q: What is a standard work-up procedure for a reaction involving But-2-yne-1-sulfonyl chloride?
A: A typical work-up involves quenching the reaction, followed by a series of washes in a separatory funnel to remove impurities.[8]
Standard Protocol:
-
Quench: Cool the reaction mixture and quench any remaining reactive reagents. For But-2-yne-1-sulfonyl chloride, this is often done by adding water.[1]
-
Dilute: Dilute the mixture with an appropriate organic solvent.
-
Wash: Wash the organic layer sequentially with:
-
Dry: Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and remove the solvent using a rotary evaporator.[9]
-
Further Purification: The resulting crude product can then be further purified by column chromatography or recrystallization if necessary.[4]
Stability and Handling
Q: How stable is But-2-yne-1-sulfonyl chloride and its derivatives?
A: Sulfonyl chlorides as a class are reactive compounds. Their stability decreases in the order of fluorides > chlorides > bromides > iodides.[2] They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2][10] Some sulfonyl chlorides can also be thermally unstable.[11] Therefore, it is important to:
-
Store But-2-yne-1-sulfonyl chloride under anhydrous conditions, preferably under an inert atmosphere.[12]
-
Consider running reactions at lower temperatures if decomposition is suspected.[11]
The stability of the resulting sulfonamide or sulfonate ester products is generally much higher than the starting sulfonyl chloride.
Analytical Techniques
Q: What analytical techniques are best for monitoring the progress of my reaction and assessing the purity of my final product?
A: A combination of chromatographic and spectroscopic techniques is generally employed.
| Technique | Primary Application | Key Advantages | Key Limitations |
| Thin Layer Chromatography (TLC) | Reaction monitoring, fraction analysis during column chromatography | Fast, simple, and inexpensive. | Not quantitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation, purity assessment, quantification. | Provides detailed structural information, non-destructive.[13] | Lower sensitivity compared to other techniques.[13] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution and sensitivity. | Requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities. | Excellent separation and identification capabilities.[13] | Some sulfonyl chlorides may require derivatization to improve thermal stability.[13][14] |
| Infrared (IR) Spectroscopy | Functional group identification. | Fast and simple. | Provides limited structural information. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of products from But-2-yne-1-sulfonyl chloride reactions.
Caption: A decision-making workflow for product purification.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. (n.d.).
- Application Notes and Protocols for Sulfonation Reactions Using Oleum - Benchchem. (n.d.).
- Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). - ResearchGate. (n.d.).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (n.d.).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (n.d.).
- Sulfonyl halide - Wikipedia. (n.d.).
- SAFETY DATA SHEET - Furan-2-sulfonyl chloride. (2023, September 5).
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
- Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed. (2005, April 15).
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27).
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
- How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonamide Synthesis with But-2-yne-1-sulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals utilizing But-2-yne-1-sulfonyl chloride. As a specialized reagent, its unique alkynyl functionality presents both opportunities for novel molecular design and specific challenges in optimizing reaction yields. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve consistent, high-yield results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My reaction yield is very low or I'm observing no product formation. What are the primary causes?
Answer: Low to no product formation is a common but solvable issue that typically points to one of three areas: reagent integrity, reaction conditions, or amine reactivity.
-
Cause A: Degradation of But-2-yne-1-sulfonyl chloride
-
The "Why": Like most sulfonyl chlorides, but-2-yne-1-sulfonyl chloride is highly susceptible to hydrolysis.[1] Ambient moisture can rapidly convert the reactive sulfonyl chloride to the corresponding and unreactive but-2-yne-1-sulfonic acid. This is the most frequent cause of reaction failure.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried immediately before use.[2]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.[2]
-
Reagent Handling: Purchase the reagent in small quantities and store it in a desiccator under an inert atmosphere, preferably at low temperatures (2-8°C is recommended for similar alkynyl sulfonyl chlorides). Once opened, use it promptly.
-
-
-
Cause B: Inadequate Base
-
The "Why": The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl.[2] If the base is too weak or used in insufficient quantity, the reaction will stall.
-
Solution: Use at least one equivalent, and often a slight excess (1.1-1.5 equivalents), of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine. For sterically hindered or electron-poor amines, a stronger, non-nucleophilic base may be required.
-
-
Cause C: Low Nucleophilicity of the Amine
-
The "Why": The reaction rate is highly dependent on the nucleophilicity of the amine.[3] Sterically hindered amines (e.g., diisopropylamine) or electron-poor anilines react much slower than simple primary or secondary alkylamines.
-
Solution: For less reactive amines, consider increasing the reaction temperature (e.g., from 0°C to room temperature or refluxing in a suitable solvent) and extending the reaction time. Monitor progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Question 2: My TLC plate shows multiple spots, indicating side product formation. What are these side products and how can I avoid them?
Answer: The presence of the but-2-yne moiety introduces unique pathways for side reactions that are not observed with simple alkyl or aryl sulfonyl chlorides.
-
Potential Side Reaction A: Base-Induced Isomerization
-
The "Why": While but-2-yne is an internal alkyne and less prone to isomerization than a terminal alkyne, strong bases under certain conditions could potentially promote rearrangement to other isomers, such as an allene.
-
Solution: Avoid using excessively strong bases like sodium amide (NaNH₂) or organolithium reagents unless specifically required and validated.[4][5] Stick to moderately strong tertiary amines (Pyridine, TEA) which are sufficient for HCl scavenging but less likely to interact with the alkyne.
-
-
Potential Side Reaction B: Bis-sulfonylation of Primary Amines
-
The "Why": With primary amines (R-NH₂), it is possible for the initially formed sulfonamide (R-NH-SO₂R') to be deprotonated by the base, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride. This leads to a bis-sulfonylated impurity (R-N(SO₂R')₂).[6]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the but-2-yne-1-sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0°C). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more abundant primary amine over the sulfonamide product.
-
-
Below is a troubleshooting workflow to diagnose and resolve common synthesis issues.
Caption: Troubleshooting Decision Tree for Low Yields.
Frequently Asked Questions (FAQs)
Q: What is the best base for this reaction and why? A: Non-nucleophilic tertiary amines are the preferred choice. Triethylamine (TEA) and pyridine are the most common and effective bases. They are strong enough to neutralize the generated HCl but are not nucleophilic enough to compete with the primary/secondary amine in reacting with the sulfonyl chloride.[2] The choice between them often comes down to the pKa and boiling point; TEA (pKa of conjugate acid ≈ 10.7) is a stronger base than pyridine (pKa ≈ 5.2) and is often sufficient for most reactions.
| Base | pKa (Conjugate Acid) | Typical Solvent | Pros | Cons |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Stronger base, easily removed | Can have a strong odor |
| Pyridine | ~5.2 | DCM, Pyridine (as solvent) | Excellent HCl scavenger, can act as a catalyst | Weaker base, higher boiling point makes removal harder |
| DIPEA | ~11 | DCM, THF | Sterically hindered, very low nucleophilicity | More expensive |
Q: How should I store and handle But-2-yne-1-sulfonyl chloride? A: Based on data for analogous compounds like prop-2-yne-1-sulfonyl chloride, it should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[7] It is a lachrymator and is corrosive, causing severe skin and eye damage upon contact. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
Q: What are the best solvents for this synthesis? A: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) is an excellent first choice as it dissolves a wide range of amines and the resulting sulfonamides, and it is unreactive.[2] Other suitable solvents include anhydrous tetrahydrofuran (THF) and acetonitrile (ACN).[6] Avoid protic solvents like alcohols, as they can react with the sulfonyl chloride.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting amine and the expected sulfonamide product (e.g., a mixture of hexanes and ethyl acetate). The sulfonamide product is typically less polar than the starting amine. Spot the reaction mixture alongside co-spots of your starting amine and sulfonyl chloride. The disappearance of the limiting reagent (usually the sulfonyl chloride) and the appearance of a new, major product spot indicate reaction progression.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from But-2-yne-1-sulfonyl chloride
This protocol provides a robust starting point for the synthesis. Molar equivalents and reaction times may need to be optimized for specific amines.
Caption: Standard Sulfonamide Synthesis Workflow.
Step-by-Step Methodology:
-
Preparation: Add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL) to a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Basification: Add triethylamine (1.2 mmol, 1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve but-2-yne-1-sulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM (10 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., gradient of ethyl acetate in hexanes) to isolate the pure sulfonamide.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate) to move the product band down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified sulfonamide.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. Journal of Organic Chemistry, 74, 9287-9291. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]
-
Bull, J. (2014). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. Available at: [Link]
-
Liu, X. (2021). 10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]
- Hearst, J. E. (1960). Method of making propargyl chloride. Google Patents, US2926204A.
-
Bowser, J. R., Williams, P. J., & Kura, K. (Year N/A). Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. Available at: [Link]
-
King, J. F., et al. (Year N/A). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
-
University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. Available at: [Link]
-
Bionium Scientific. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. (n.d.). University College London. Available at: [Link]
-
Ashenhurst, J. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]
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Technical Support Center: But-2-yne-1-sulfonyl chloride
Welcome to the Technical Support Center for But-2-yne-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and prevent common issues, ensuring the integrity and success of your research.
The unique structure of But-2-yne-1-sulfonyl chloride, featuring both a reactive sulfonyl chloride and an internal alkyne, makes it a valuable building block in medicinal chemistry and materials science.[1][2] However, its high reactivity also makes it susceptible to hydrolysis, a primary cause of reaction failure and product impurity. This guide will focus on understanding and preventing this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is But-2-yne-1-sulfonyl chloride and what are its primary applications?
But-2-yne-1-sulfonyl chloride is a chemical reagent characterized by a sulfonyl chloride group attached to a butynyl chain.[3] This bifunctional nature allows for its use in a variety of synthetic transformations. The sulfonyl chloride moiety is an excellent electrophile, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[4] These functional groups are prevalent in a wide range of pharmaceuticals.[1][5] The alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward construction of complex molecular architectures.[2]
Q2: What are the main signs that my But-2-yne-1-sulfonyl chloride has undergone hydrolysis?
The primary indicator of hydrolysis is the failure of your desired reaction to proceed to completion, often accompanied by the formation of an unexpected, more polar byproduct. The hydrolysis product, But-2-yne-1-sulfonic acid, is significantly more water-soluble than the starting material. On a Thin Layer Chromatography (TLC) plate, the sulfonic acid will typically appear as a spot with a much lower Rf value that may streak. In terms of spectral data, the disappearance of the characteristic sulfonyl chloride peaks and the appearance of broad peaks corresponding to a sulfonic acid in NMR and IR spectroscopy are strong indicators.[6]
Q3: How can I confirm the purity of my But-2-yne-1-sulfonyl chloride before use?
To ensure the quality of your starting material, several analytical techniques can be employed.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for structural elucidation and purity assessment.[6] For quantitative analysis, titrimetric methods can determine the total sulfonyl chloride content.[6] Chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often after derivatization to a more stable sulfonamide, can provide detailed information on purity.[6][7][8]
Troubleshooting Guide: Preventing Hydrolysis
Issue 1: My reaction with But-2-yne-1-sulfonyl chloride is sluggish and gives a low yield of the desired product.
-
Root Cause: The most probable cause is the hydrolysis of the sulfonyl chloride by trace amounts of water in your reaction setup. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding and less reactive sulfonic acid.[4]
-
Solution:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents. Dry all other reagents and glassware thoroughly before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[9][10]
-
Solvent Choice: The choice of solvent can significantly impact the rate of both the desired reaction and the competing hydrolysis.[11] Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are generally good choices as they can dissolve the sulfonyl chloride without actively participating in the reaction.[12] Protic solvents, such as alcohols or water, should be avoided unless they are a reactant, as they can accelerate hydrolysis.[11][13]
-
Issue 2: During aqueous workup, I am losing a significant amount of my product.
-
Root Cause: Prolonged contact with water during the workup phase can lead to hydrolysis of any unreacted sulfonyl chloride.[14]
-
Solution:
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible. Use cold water or brine to minimize the rate of hydrolysis.[14]
-
Prompt Extraction: Immediately extract your product into a non-polar organic solvent after the initial quench.
-
Avoid Basic Conditions (if possible): Alkaline conditions can accelerate the hydrolysis of sulfonyl chlorides.[15] If a basic wash is necessary, keep the contact time to a minimum and perform it at a low temperature.
-
Issue 3: I am observing a significant amount of a polar, water-soluble byproduct.
-
Root Cause: This is a classic sign of hydrolysis, leading to the formation of But-2-yne-1-sulfonic acid.
-
Solution:
-
Review Handling and Storage: But-2-yne-1-sulfonyl chloride is moisture-sensitive and should be stored under an inert atmosphere at a low temperature, as recommended by the supplier (typically -20°C).[16] Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Confirm Reagent Purity: If you suspect your starting material is already partially hydrolyzed, it is advisable to purify it or use a fresh batch.
-
Experimental Protocols
Protocol 1: General Procedure for the Reaction of But-2-yne-1-sulfonyl chloride with an Amine
This protocol outlines a general method for the synthesis of a sulfonamide, a common application in drug discovery.[1][9]
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of But-2-yne-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench with a small amount of water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol provides a method to quantify the extent of hydrolysis.
-
Derivatization: React a small, accurately weighed sample of the But-2-yne-1-sulfonyl chloride with an excess of a standard amine (e.g., benzylamine) under anhydrous conditions to convert it to the corresponding stable sulfonamide.
-
Sample Preparation: Prepare a standard solution of the pure, derivatized sulfonamide at a known concentration. Prepare a solution of the derivatized reaction sample.
-
HPLC Analysis: Analyze both the standard and sample solutions by reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).[8]
-
Quantification: Compare the peak area of the sulfonamide in the sample chromatogram to the standard curve to determine the concentration of unhydrolyzed But-2-yne-1-sulfonyl chloride in the original sample.
Data Presentation
Table 1: Solvent Effects on Sulfonyl Chloride Reactivity
| Solvent Type | Examples | Effect on SN2 Reactions | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Accelerates | Solvates the cation but leaves the nucleophile "bare" and more reactive.[11] |
| Polar Protic | Water, Ethanol, Methanol | Slows | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[11][13] |
| Non-polar | Hexane, Toluene | Very Slow | Poor solubility of reactants and stabilization of charged transition states. |
Visualizations
Caption: Mechanism of But-2-yne-1-sulfonyl chloride hydrolysis.
Caption: Workflow for preventing hydrolysis during synthesis.
References
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Moody, C. J., & Newton, C. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects on p-Toluenesulfonyl Chloride Reactivity.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride.
- Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240.
- Tocris Bioscience. (n.d.). Stability and Storage.
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Chemistry LibreTexts. (2023). NS7. Solvent Effects in NS.
- Verma, B. C., & Kumar, S. (1986). A new titrimetric determination of some sulphonyl chlorides. Talanta, 33(9), 771-772.
- Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240.
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Organic Syntheses Procedure. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- Sigma-Aldrich. (n.d.). But-3-yne-1-sulfonyl chloride.
- Wikipedia. (n.d.). Sulfonyl halide.
- 1-Source Electronic Components. (n.d.). Handling, packaging, and shipping of moisture sensitive components.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.
- Wang, C., et al. (2020). Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry, 44(37), 16053-16057.
- My Skin Recipes. (n.d.). But-3-yne-1-sulfonyl chloride.
- Semantic Scholar. (n.d.). Prop‐2‐ene‐1‐sulfonyl Chloride.
- King, J. F., & Dueck, M. J. (1994). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 72(8), 1837-1848.
- Kumar, A., & Singh, A. K. (2021). Direct halosulfonylation of alkynes: an overview. RSC Advances, 11(55), 34859-34876.
- ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.
- Richey, H. G., & Farkas, J. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479-483.
- ResearchGate. (n.d.). Visible-light-induced surfactant-promoted sulfonylation of alkenes and alkynes with sulfonyl chloride by the formation of EDA-complex with NaI in water at room temperature.
- PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Angene Chemical. (n.d.). but-3-yne-1-sulfonyl chloride(CAS# 936644-39-2).
- Ivanov, S. N., et al. (2002). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 38(5), 733-742.
- PubMed. (2016). Recent applications of click chemistry in drug discovery.
- Benchchem. (n.d.). Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Sigma-Aldrich. (n.d.). prop-2-ene-1-sulfonyl chloride.
- Ahern, T. P., et al. (1984). Mechanisms in the chlorinolysis of sulfinyl chlorides. Canadian Journal of Chemistry, 62(4), 610-614.
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Technical Support Center: Navigating the Challenges of But-2-yne-1-sulfonyl chloride
Welcome to the technical support center for But-2-yne-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and versatile building block. Here, we address common challenges and frequently asked questions to ensure the safety, efficiency, and success of your experiments. Our insights are grounded in established principles of sulfonyl chloride chemistry and field-proven expertise.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with But-2-yne-1-sulfonyl chloride and how should it be handled?
A1: But-2-yne-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[1][2][3][4][5] The primary hazards include:
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2][3][5]
-
Reactivity with Water: It reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and but-2-yne-1-sulfonic acid.[1][4][6] This reaction can be vigorous.
-
Toxicity: Inhalation of vapors can be harmful, and decomposition may release toxic gases such as sulfur dioxide and hydrogen chloride.[1][4]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are essential.[5]
-
Gloves: Use chemical-resistant gloves (e.g., butyl rubber or nitrile) and inspect them before each use.[2][5]
-
Protective Clothing: A flame-retardant lab coat and appropriate chemical-resistant clothing are necessary.[2][5]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[1][2]
Q2: What are the optimal storage conditions for But-2-yne-1-sulfonyl chloride to ensure its stability?
A2: To maintain the integrity of But-2-yne-1-sulfonyl chloride, it is crucial to store it under anhydrous and inert conditions.[1][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at -20°C. | Low temperatures slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][6] | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, corrosion-resistant container. | Prevents ingress of moisture and degradation of the container. |
| Light | Protect from light. | While not always explicitly stated for this specific compound, many reactive chemicals are light-sensitive. |
Q3: My reaction with But-2-yne-1-sulfonyl chloride and an amine is giving a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in sulfonamide formation reactions are a common issue.[7][8] Several factors can contribute to this problem. The reaction of sulfonyl chlorides with primary or secondary amines is a widely used method for synthesizing sulfonamides.[8][9]
Troubleshooting Low Yields in Sulfonamide Synthesis:
Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.
Detailed Troubleshooting Steps:
-
Verify the Quality of the Sulfonyl Chloride: But-2-yne-1-sulfonyl chloride can degrade upon storage, especially if exposed to moisture. Use a freshly opened bottle or purify the reagent before use if its quality is uncertain.
-
Ensure Anhydrous Conditions: Any moisture will hydrolyze the sulfonyl chloride, reducing the amount available for your desired reaction. Dry all glassware thoroughly, use anhydrous solvents, and conduct the reaction under an inert atmosphere.[1][6]
-
Optimize the Base: A base is typically required to neutralize the HCl generated during the reaction.[9]
-
Choice of Base: Pyridine or triethylamine (TEA) are common choices. Pyridine can act as a nucleophilic catalyst, potentially accelerating the reaction.[10]
-
Stoichiometry: Use at least one equivalent of base per equivalent of sulfonyl chloride. For amine hydrochlorides, an additional equivalent of base is needed.
-
-
Control the Reaction Temperature: These reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize side reactions and decomposition.
-
Consider the Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly.[8] In such cases, you may need to use a larger excess of the amine or employ a stronger, non-nucleophilic base.
Q4: I am observing multiple spots on my TLC plate after reacting But-2-yne-1-sulfonyl chloride with an alcohol. What are the likely byproducts?
A4: The reaction of sulfonyl chlorides with alcohols to form sulfonate esters can be complicated by side reactions.[11]
Potential Byproducts in Sulfonate Ester Formation:
-
But-2-yne-1-sulfonic acid: This is the hydrolysis product of the starting material. Its presence indicates that there was moisture in your reaction.
-
Alkene: If a base is used, elimination reactions can occur, especially with secondary or tertiary alcohols, to form an alkene.[12]
-
Alkyl Chloride: The alcohol can be converted to an alkyl chloride, particularly if pyridine is used as a base.[12][13]
-
Unreacted Starting Material: Both the alcohol and the sulfonyl chloride may be present if the reaction did not go to completion.
Caption: Potential products and byproducts in the reaction of But-2-yne-1-sulfonyl chloride with an alcohol.
Troubleshooting Guide
Problem 1: Difficulty in Purifying the Crude Product
| Symptom | Possible Cause | Troubleshooting Action |
| Oily residue that is difficult to crystallize. | Presence of non-polar byproducts or unreacted starting material. | Attempt purification by flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). |
| The product decomposes on the silica gel column. | The product is unstable to the acidic nature of silica gel. | Try using a different stationary phase, such as neutral alumina, or add a small amount of a neutralizer like triethylamine to the eluent. |
| The product co-elutes with an impurity. | The impurity has a similar polarity to the product. | Consider alternative purification methods such as preparative thin-layer chromatography (TLC) or recrystallization from a different solvent system. |
Problem 2: Inconsistent Reaction Outcomes
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction works well on a small scale but fails on a larger scale. | Inefficient heat dissipation on a larger scale leading to decomposition. | Ensure efficient stirring and use an ice bath to maintain a consistent internal temperature throughout the addition of reagents. Consider a slower addition rate for the sulfonyl chloride. |
| The reaction is not reproducible between batches. | Variable quality of the But-2-yne-1-sulfonyl chloride. | Use a new bottle of the reagent or purify the existing stock before use. Always store it under optimal conditions. |
| The reaction is sluggish and does not go to completion. | Insufficient activation of the sulfonyl chloride or low reactivity of the nucleophile. | If using a base like TEA, consider switching to pyridine which can act as a nucleophilic catalyst. For weakly nucleophilic substrates, consider increasing the reaction temperature or using a more polar solvent to enhance reactivity. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of But-2-yne-1-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification of But-2-yne-1-sulfonyl chloride by Distillation
Disclaimer: This is a general procedure and should be adapted based on the specific properties of the compound. Always perform a small-scale test first.
-
Set up a distillation apparatus with a short path distillation head under an inert atmosphere.
-
Charge the distillation flask with the crude But-2-yne-1-sulfonyl chloride.
-
Slowly heat the flask in an oil bath while maintaining a vacuum.
-
Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the pressure.
-
Store the purified product under an inert atmosphere at -20 °C.
This technical guide provides a starting point for addressing the challenges associated with the use of But-2-yne-1-sulfonyl chloride. Given its high reactivity, careful planning and execution of experiments are paramount to achieving successful outcomes.
References
-
PubChem. (n.d.). But-2-yne-1-sulfonyl chloride. Retrieved from [Link]
- Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
My Skin Recipes. (n.d.). But-3-yne-1-sulfonyl chloride. Retrieved from [Link]
- Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Pannecoucke, X., & Outurquin, F. (2012). Prop‐2‐ene‐1‐sulfonyl Chloride. e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Wang, Z., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- King, J. F., & Lee, T. M. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1478-1486.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). CHEM 203 Topics Discussed on Nov. 23. Retrieved from [Link]
- Arcoria, A., et al. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1347-1351.
- Bahrami, K., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3298.
- Synthesis with Florencio Zaragoza. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6: Sulfonyl Chlorides [Video]. YouTube.
- Hughes, R. M. (2004).
- Foley, D., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(7), 1335-1343.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Savelova, V. A., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
- Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
- Synthesis with Florencio Zaragoza. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6 [Video]. YouTube.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Trowbridge, L., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4, 811513.
- Peaff, G. R. (1982). U.S. Patent No. 4,337,235. Washington, DC: U.S.
- Trowbridge, L., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides.
- Chang, Y., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16).
- Carter, R., et al. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications.
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Technical Support Center: Monitoring But-2-yne-1-sulfonyl chloride Reactions
Welcome to the technical support center for monitoring reactions involving But-2-yne-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Introduction
But-2-yne-1-sulfonyl chloride is a reactive intermediate utilized in the synthesis of a variety of organic compounds, including sulfonamides and sulfonate esters. Its reactivity, stemming from the sulfonyl chloride group and the internal alkyne, presents unique challenges for reaction monitoring. Accurate tracking of the consumption of starting materials and the formation of products and byproducts is critical for ensuring reaction completion, optimizing yield, and guaranteeing the purity of the final product.
This guide provides a comprehensive overview of the primary analytical techniques for monitoring But-2-yne-1-sulfonyl chloride reactions, complete with detailed protocols and troubleshooting advice to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for monitoring the progress of my But-2-yne-1-sulfonyl chloride reaction?
The choice of monitoring technique largely depends on the specific reaction, the nature of the reactants and products, and the available instrumentation. The most widely used methods include:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for quick checks of reaction progress. It allows for the visualization of the disappearance of the starting material and the appearance of the product.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides separation of reaction components and their identification based on mass-to-charge ratio and fragmentation patterns.[4][5][6] Note that sulfonyl chlorides can be prone to degradation at high temperatures, so derivatization to more stable sulfonamides may be necessary for accurate analysis.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] It is particularly useful for quantifying the consumption of reactants and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis.[7] In-situ or real-time NMR monitoring can provide detailed kinetic data and help identify reaction intermediates.[9][10][11]
Q2: My TLC plate shows a streak for the reaction mixture. What could be the cause?
Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: The most common cause. The sample applied to the plate is too concentrated.[12] Try diluting the reaction mixture aliquot before spotting.
-
Highly Polar Compounds: Very polar compounds may not move significantly from the baseline and can appear as streaks. Adjusting the polarity of the mobile phase may help.
-
Acidic or Basic Compounds: Compounds with strongly acidic or basic groups can interact strongly with the silica gel, leading to streaking.[12] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent can often resolve this.[12]
-
Incomplete Dissolution: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely solubilized before spotting.
Q3: I am not seeing any product formation by GC-MS, even though the TLC suggests the reaction is progressing. Why might this be?
This discrepancy often arises due to the thermal instability of sulfonyl chlorides or the product.[4]
-
Thermal Degradation: But-2-yne-1-sulfonyl chloride or your product might be degrading in the hot GC injector port. Common degradation pathways for sulfonyl chlorides include the loss of SO₂ and Cl•.[7]
-
Derivatization is Key: To overcome this, it is highly recommended to derivatize the sulfonyl chloride in your reaction aliquot before GC-MS analysis. A common method is to react the aliquot with an amine (e.g., diethylamine) to form the more thermally stable sulfonamide.[4][7] This allows for reliable quantification and identification.
Q4: How can I be sure that the But-2-yne-1-sulfonyl chloride I am using is of high quality and has not degraded?
Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acids.[13][14]
-
Proper Storage: Always store But-2-yne-1-sulfonyl chloride under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.
-
Analytical Verification: Before use, especially if the container has been opened previously, it is good practice to check its purity. This can be done by:
-
NMR Spectroscopy: ¹H and ¹³C NMR will clearly show the characteristic peaks of the sulfonyl chloride and reveal the presence of the sulfonic acid impurity. Use aprotic deuterated solvents like CDCl₃ or acetone-d₆.[7]
-
IR Spectroscopy: A quick check for the strong characteristic absorption bands of the S=O and S-Cl stretching vibrations can confirm the presence of the sulfonyl chloride functional group.[7]
-
Q5: My reaction is sluggish, and I'm observing the formation of multiple byproducts. What are the likely side reactions?
Slow reactions and the formation of byproducts in sulfonylation reactions can stem from several issues.[13]
-
Hydrolysis: The primary side reaction is often the hydrolysis of But-2-yne-1-sulfonyl chloride with any trace moisture in the reaction to form But-2-yne-1-sulfonic acid.[13] Ensure all glassware is oven-dried and use anhydrous solvents.
-
C-Sulfonylation: In some cases, particularly with activated substrates, undesired C-sulfonylation can compete with the intended N- or O-sulfonylation.[15]
-
Bis-sulfonylation: With primary amines, double sulfonylation can occur, especially with an excess of the sulfonyl chloride.[13] Careful control of stoichiometry is crucial.
-
Reaction with Solvent: Some solvents can react with sulfonyl chlorides. It is generally advisable to use aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).[13][14]
Troubleshooting Guide
This section provides solutions to common problems that may arise during the monitoring of But-2-yne-1-sulfonyl chloride reactions.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No reaction observed by TLC (starting material spot remains unchanged) | 1. Inactive catalyst or reagent.2. Low reaction temperature.3. Degraded But-2-yne-1-sulfonyl chloride. | 1. Check the quality and activity of all reagents.2. Gradually increase the reaction temperature while monitoring by TLC.3. Verify the purity of the sulfonyl chloride by NMR or IR.[14] Use a fresh batch if necessary. |
| Multiple spots on TLC, difficult to interpret | 1. Formation of byproducts.2. Reaction mixture is too complex for the chosen solvent system. | 1. Refer to the side reactions FAQ (Q5). Consider adjusting reaction conditions (temperature, base, stoichiometry).[15]2. Optimize the TLC solvent system. Try different solvent ratios or a different solvent combination to achieve better separation. |
| Product peak is broad or tailing in HPLC | 1. Inappropriate mobile phase pH.2. Column degradation.3. Secondary interactions with the stationary phase. | 1. For acidic or basic analytes, buffer the mobile phase to an appropriate pH to ensure a single ionic form.2. Flush the column or try a new column.3. Use a different column chemistry (e.g., phenyl-hexyl instead of C18)[16] or add an ion-pairing agent to the mobile phase. |
| Inconsistent results between different analytical techniques | 1. Analyte instability under the conditions of one technique (e.g., thermal degradation in GC).2. Different detection sensitivities. | 1. As discussed in FAQ Q3, derivatize thermally labile compounds before GC analysis.[4][7]2. Cross-validate your methods. If a compound has a poor chromophore for UV detection in HPLC, it may be better quantified by another technique like GC-MS (after derivatization) or qNMR. |
| Difficulty in quenching the reaction for analysis | The quenching agent is interfering with the analysis. | Choose a quenching agent that does not interfere with your analytical method. For example, if you are using GC-MS, avoid high-boiling point quenching agents. A simple aqueous work-up is often sufficient.[13] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol outlines the standard procedure for monitoring a reaction using TLC.[1][2][17]
-
Prepare the TLC Plate:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it on the 'SM' lane.
-
Using a new capillary tube, spot the starting material solution on the 'Co' lane.
-
Withdraw a small aliquot from your reaction mixture. Spot it directly on top of the starting material spot in the 'Co' lane and on the 'RM' lane.
-
-
Develop the Plate:
-
Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Further visualization can be achieved using staining agents like potassium permanganate or iodine.
-
-
Interpret the Results:
-
The reaction is progressing if the intensity of the starting material spot in the 'RM' lane decreases over time and a new spot (the product) appears.
-
The reaction is complete when the starting material spot is no longer visible in the 'RM' lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[17]
-
Protocol 2: Sample Preparation for GC-MS Analysis (with Derivatization)
This protocol is for preparing a reaction aliquot for GC-MS analysis, including a derivatization step to improve thermal stability.[4][7]
-
Sample Collection:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
-
Quenching (if necessary):
-
Quench the reaction in the aliquot by adding a small amount of water or a suitable quenching agent.
-
-
Extraction:
-
Extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.
-
-
Derivatization:
-
To a portion of the organic extract, add a solution of an amine (e.g., a slight excess of diethylamine in dichloromethane).
-
Allow the derivatization reaction to proceed for a few minutes at room temperature.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Monitor the disappearance of the derivatized starting material and the appearance of the derivatized product.
-
Protocol 3: General HPLC Method for Reaction Monitoring
This protocol provides a general starting point for developing an HPLC method for sulfonamide formation.[8][16][18]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
-
Mobile Phase:
-
Method Parameters:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the peak areas of the starting material and product over time to determine the reaction progress.
-
Visual Diagrams
General Workflow for Monitoring a But-2-yne-1-sulfonyl chloride Reaction
Caption: A general workflow for monitoring the progress of chemical reactions.
Troubleshooting Decision Tree for Common Analytical Issues
Caption: A decision tree for troubleshooting common analytical problems.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. (2025). Benchchem.
- Troubleshooting low yield in amine sulfonyl
- Technical Support Center: Strategies to Avoid C-Sulfonyl
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). Journal of Chromatography A. [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. (2016). OMICS International. [Link]
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.).
-
Determination of sulfonyl chlorides by reaction with 3-chloroaniline. (n.d.). Analytical Chemistry. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate. [Link]
- ntrimetric determination of some sulphonyl chlorides. (n.d.). Indian Journal of Chemistry.
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). Semantic Scholar. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (n.d.). MicroSolv. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu.
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH. [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). YouTube. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]
-
Reaction: Sulfonation. (n.d.). Introduction to Organic Chemistry - Saskoer.ca. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. [Link]
-
Real-Time Reaction Monitoring. (n.d.). MPI für Kohlenforschung. [Link]
-
In‐situ NMR monitoring of the reaction. (n.d.). ResearchGate. [Link]
-
NMR reaction monitoring in flow synthesis. (n.d.). Beilstein Journals. [Link]
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (n.d.). NIH. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene. (n.d.). Sci-Hub. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. youtube.com [youtube.com]
- 4. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Real-Time Reaction Monitoring [kofo.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
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- 17. How To [chem.rochester.edu]
- 18. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Navigating the Removal of Unreacted But-2-yne-1-sulfonyl chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted but-2-yne-1-sulfonyl chloride from reaction mixtures. The unique structure of this reagent, featuring a reactive sulfonyl chloride and an internal alkyne, can present specific challenges during work-up and purification. This guide is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My initial aqueous work-up with a sodium bicarbonate wash is not completely removing the but-2-yne-1-sulfonyl chloride. What is happening and what should I do?
A1: This is a common issue. While a basic wash is effective at neutralizing the acidic byproducts of the reaction (HCl and but-2-yne-1-sulfonic acid), the hydrolysis of the unreacted sulfonyl chloride itself can be sluggish, especially in biphasic systems with organic solvents where water solubility is low.[1] The but-2-yne-1-sulfonyl chloride may remain in the organic layer.
Troubleshooting Steps:
-
Increase Interfacial Contact: Vigorous stirring and a longer wash time (e.g., 30-60 minutes) can enhance the rate of hydrolysis.[1]
-
Consider a Nucleophilic Quench First: Before the basic wash, add a small amount of a simple nucleophile like methanol or a dilute aqueous ammonia solution to the reaction mixture. This will rapidly convert the sulfonyl chloride into a more readily separable sulfonate ester or sulfonamide.[1]
-
Solvent Consideration: If you are using a solvent with very low water miscibility, like dichloromethane (DCM), consider adding a co-solvent to improve phase mixing or increasing the volume of the aqueous phase.[1]
Q2: I am concerned about the stability of my product to aqueous basic conditions. Are there non-aqueous methods to remove but-2-yne-1-sulfonyl chloride?
A2: Absolutely. When your product is sensitive to water or basic conditions, scavenger resins are an excellent alternative to traditional liquid-liquid extraction.[1] These are solid-supported reagents that react with and bind the excess sulfonyl chloride, allowing for its removal by simple filtration.
Recommended Scavenger Resin:
-
Amine-based resins (e.g., PS-Trisamine): These are highly effective for scavenging electrophiles like sulfonyl chlorides.[1][2] The resin-bound sulfonamide that is formed is easily filtered off, leaving your product in solution.
For a detailed protocol on using scavenger resins, please refer to the "Experimental Protocols" section below.
Q3: Can I use chromatography to remove but-2-yne-1-sulfonyl chloride? What should I be aware of?
A3: Yes, silica gel chromatography can be used. However, sulfonyl chlorides can be reactive on silica, potentially leading to streaking or decomposition. It is often preferable to quench the unreacted sulfonyl chloride before chromatography. If you must chromatograph the crude mixture containing the sulfonyl chloride, be aware of the following:
-
Hydrolysis on Silica: The water content of the silica gel can lead to the hydrolysis of the sulfonyl chloride on the column, forming the corresponding sulfonic acid, which can be difficult to elute.
-
Mobile Phase: A non-polar mobile phase, such as a gradient of ethyl acetate in hexanes, is a good starting point for eluting the relatively non-polar sulfonyl chloride.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent sulfonyl chloride peak in NMR/LCMS after aqueous work-up. | - Incomplete hydrolysis due to poor phase mixing.- Steric hindrance or electronic effects slowing hydrolysis. | - Increase stirring time and/or volume of aqueous base.- Perform a nucleophilic quench with methanol or ammonia prior to the aqueous wash.[1]- Switch to a scavenger resin work-up.[1] |
| Product degradation during work-up. | - Sensitivity of the product to aqueous acid or base. | - Avoid aqueous work-up. Use an amine-based scavenger resin (e.g., PS-Trisamine) to remove the sulfonyl chloride under anhydrous conditions.[1][2] |
| Formation of an unexpected, more polar byproduct. | - Hydrolysis of the but-2-yne-1-sulfonyl chloride to but-2-yne-1-sulfonic acid. | - This is expected if water is present. The sulfonic acid can be removed with a basic wash (e.g., saturated NaHCO₃ solution).[1] |
| Difficulty in separating the product from the sulfonamide/sulfonate ester after a nucleophilic quench. | - Similar polarity of the product and the quenched byproduct. | - Choose a quenching agent that results in a byproduct with significantly different polarity (e.g., a diamine, where the resulting sulfonamide can be extracted into an acidic aqueous phase).[4] |
Experimental Protocols
Protocol 1: Enhanced Aqueous Work-up with Nucleophilic Quench
This protocol is suitable for products that are stable to mild aqueous base.
-
Cool the Reaction: Once the primary reaction is complete, cool the mixture to 0 °C in an ice bath to control any potential exotherm during quenching.
-
Nucleophilic Quench: Slowly add 1-2 equivalents (relative to the excess but-2-yne-1-sulfonyl chloride) of methanol. Stir for 15-30 minutes at 0 °C. This converts the sulfonyl chloride to the corresponding methyl sulfonate ester.
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30-60 minutes.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Further Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal using an Amine Scavenger Resin
This is the method of choice for products that are sensitive to aqueous conditions or for parallel synthesis applications.[1]
-
Choose the Resin: Select an amine-based scavenger resin such as PS-Trisamine. A common loading is approximately 2-3 equivalents relative to the excess but-2-yne-1-sulfonyl chloride.[1]
-
Add Resin: Add the scavenger resin directly to the reaction mixture after the primary reaction is complete.
-
Agitate: Gently agitate the mixture at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the disappearance of the but-2-yne-1-sulfonyl chloride by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin-bound sulfonamide.
-
Rinse: Wash the resin with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.
Diagrams
Caption: Decision workflow for selecting a removal method.
Caption: Step-by-step scavenger resin workflow.
References
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture?
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl).
- Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.
- ResearchGate. (2014, August 10). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
- BenchChem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
Sources
Technical Support Center: Troubleshooting Low Efficiency in Protein Labeling with But-2-yne-1-sulfonyl chloride
Welcome to the technical support center for But-2-yne-1-sulfonyl chloride protein labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the labeling process. Here, we delve into the underlying chemistry, provide solutions to specific experimental hurdles, and answer frequently asked questions to ensure the successful application of this versatile reagent.
Understanding the Chemistry: The "Why" Behind the Protocol
But-2-yne-1-sulfonyl chloride is an electrophilic reagent designed to introduce an alkyne functional group onto proteins. This alkyne handle is then available for subsequent bioorthogonal "click" chemistry reactions, enabling the attachment of various reporter molecules like fluorophores or biotin.[1] The reactivity of But-2-yne-1-sulfonyl chloride is centered on the electrophilic sulfur atom of the sulfonyl chloride group.[2] This sulfur is readily attacked by nucleophilic amino acid side chains on the protein surface.
The primary targets for this labeling reaction are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[3][4] The reaction proceeds via a nucleophilic substitution mechanism, forming a stable sulfonamide bond and releasing hydrochloric acid as a byproduct.[2] The efficiency and specificity of this reaction are highly dependent on the reaction conditions, particularly pH.
Caption: Workflow for two-step protein labeling.
Troubleshooting Guide: Addressing Specific Issues
This section is structured in a question-and-answer format to directly address common problems encountered during protein labeling with But-2-yne-1-sulfonyl chloride.
Q1: Why am I observing very low or no labeling of my protein?
Several factors can contribute to poor labeling efficiency. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Cause 1: Reagent Instability or Degradation
Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[5]
-
Solution:
-
Proper Storage and Handling: Store But-2-yne-1-sulfonyl chloride under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of -20°C.[6]
-
Fresh Reagent Solutions: Prepare the reagent solution in an anhydrous solvent like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Anhydrous Conditions: Ensure all reaction components and labware are as dry as possible to minimize hydrolysis.[5]
-
Possible Cause 2: Suboptimal Reaction pH
The nucleophilicity of the target amine groups on the protein is pH-dependent.
-
Solution:
-
The labeling reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[7] At this pH, the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to act as a potent nucleophile.
-
Perform a pH titration experiment to determine the optimal pH for your specific protein without compromising its stability and activity.
-
Possible Cause 3: Inaccessible Labeling Sites
The target lysine residues may be buried within the protein's three-dimensional structure, rendering them inaccessible to the labeling reagent.
-
Solution:
-
Partial Denaturation: In some cases, introducing a low concentration of a denaturant (e.g., 0.1-1 M urea or guanidinium chloride) can expose buried residues without irreversibly denaturing the protein. This should be done with caution and validated to ensure the protein can be refolded to its active conformation.
-
Alternative Labeling Reagents: If lysine residues are not accessible, consider alternative labeling strategies that target other amino acids, such as cysteine-reactive reagents.[8]
-
Possible Cause 4: Competing Nucleophiles in the Buffer
Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles (e.g., azide) will compete with the protein for reaction with the sulfonyl chloride.
-
Solution:
-
Use non-nucleophilic buffers such as phosphate, borate, or HEPES at the desired pH.[7]
-
| Buffer System | Recommended pH Range | Comments |
| Sodium Phosphate | 7.0 - 8.0 | Non-nucleophilic, but buffering capacity is weaker above pH 8. |
| Sodium Borate | 8.0 - 9.5 | Good choice for alkaline conditions.[7] |
| HEPES | 7.0 - 8.2 | Commonly used, but ensure it is free of contaminating amines. |
| Sodium Bicarbonate | 9.0 - 10.0 | Can be effective, but be mindful of CO2 evolution.[7] |
Q2: How can I minimize protein precipitation during the labeling reaction?
Protein precipitation can occur due to changes in buffer conditions, the addition of organic solvents, or protein aggregation induced by the labeling process itself.
-
Solution:
-
Optimize Reagent Concentration: Use the lowest effective concentration of But-2-yne-1-sulfonyl chloride. A high molar excess of the reagent can lead to excessive modification and changes in protein surface charge, promoting aggregation.
-
Control Organic Solvent Concentration: The labeling reagent is often dissolved in an organic solvent like DMSO. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10% v/v) to maintain protein solubility.
-
Include Solubility-Enhancing Excipients: In some cases, adding stabilizing excipients such as glycerol, arginine, or non-ionic detergents (e.g., Tween-20) can help maintain protein solubility.
-
Q3: I'm observing off-target labeling or a heterogeneous product. What can I do?
While sulfonyl chlorides primarily react with amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine can occur, especially at higher pH and reagent concentrations.
-
Solution:
-
Fine-tune Reaction Stoichiometry: Perform a titration of the But-2-yne-1-sulfonyl chloride to protein molar ratio to find the optimal balance between labeling efficiency and specificity. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C instead of room temperature) can help minimize side reactions. Monitor the reaction progress over time to determine the optimal endpoint.
-
Purification of the Labeled Protein: After the reaction, it is crucial to purify the labeled protein to remove unreacted reagent, byproducts, and any precipitated protein. Size-exclusion chromatography (SEC) or dialysis are effective methods.[9]
-
Caption: Troubleshooting flowchart for low labeling efficiency.
Frequently Asked Questions (FAQs)
Q: What is the recommended molar excess of But-2-yne-1-sulfonyl chloride to use?
A: The optimal molar excess can vary depending on the protein and the number of accessible labeling sites. A good starting point is a 10-20 fold molar excess of the reagent over the protein. This can be optimized by performing a titration experiment.
Q: How can I quench the labeling reaction?
A: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine, to consume the excess unreacted sulfonyl chloride.[5][10] Alternatively, the reaction can be stopped by immediately proceeding to a purification step like dialysis or desalting to remove the excess reagent.
Q: How do I determine the degree of labeling (DOL)?
A: The degree of labeling, or the average number of alkyne molecules per protein, can be determined using several methods:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to measure the mass increase of the protein after labeling. The mass of the But-2-yne-1-sulfonyl moiety is approximately 134.6 g/mol .
-
Spectrophotometry (after click reaction): If a chromogenic or fluorogenic azide is "clicked" onto the alkyne-labeled protein, the DOL can be calculated from the absorbance or fluorescence of the reporter molecule and the protein concentration.[9]
-
Quantitative Amino Acid Analysis: This method can be used to determine the number of modified lysine residues.
Q: Is But-2-yne-1-sulfonyl chloride compatible with proteins containing disulfide bonds?
A: Yes, the sulfonyl chloride group does not typically react with disulfide bonds under the standard labeling conditions. However, it is always advisable to assess the structural and functional integrity of your protein after labeling.
Experimental Protocols
General Protocol for Protein Labeling
-
Protein Preparation: Prepare the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium borate, pH 8.5). Ensure the protein concentration is accurately determined.
-
Reagent Preparation: Immediately before use, dissolve But-2-yne-1-sulfonyl chloride in anhydrous DMSO to a stock concentration of 10-100 mM.
-
Labeling Reaction: Add the desired molar excess of the But-2-yne-1-sulfonyl chloride stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
Protocol for Determining Degree of Labeling (DOL) by UV-Vis Spectrophotometry (Post-Click Reaction)
This protocol assumes a fluorescent azide with a known extinction coefficient has been attached to the alkyne-labeled protein via a click reaction.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the fluorophore's absorbance at 280 nm (A280 of dye / Amax of dye).[9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the fluorophore at its Amax.
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
References
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
- Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride - Benchchem.
- Protein Labeling: Methods and Mechanisms - Creative Proteomics.
- How To Determine Degree of Protein Labeling - G-Biosciences.
- Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes - 2018.
- Methods of Protein Analysis for Nutritional Labeling and Protein Claim Verification.
- Protein Detection, Quantification and Analysis - Molecular Devices.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
- Stability and Storage | Tocris Bioscience.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- But-3-yne-1-sulfonyl chloride | 936644-39-2 - Sigma-Aldrich.
- Quenching Reactive Substances - KGROUP.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC - NIH.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au.
- A unique E1–E2 interaction required for optimal conjugation of the ubiquitin-like protein NEDD8 - PMC - PubMed Central.
- But-3-yne-1-sulfonyl chloride.
- Troubleshooting low labeling efficiency with methyl pentafluorophenyl sulfone - Benchchem.
- Fluorescent labeling and modification of proteins - PMC - NIH.
- The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PubMed.
- A unique E1-E2 interaction required for optimal conjugation of the ubiquitin-like protein NEDD8 - SciSpace.
- Why is my protein labelling not working? - ResearchGate.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate.
- Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC - NIH.
- but-3-yne-1-sulfonyl chloride(CAS# 936644-39-2 ) - angenechemical.com.
- A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole - Organic Chemistry Portal.
- Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae - eScholarship.
- Troubleshooting: Purification of a Tagged Protein - GoldBio.
- The dansyl method for identifying N-terminal amino acids - PubMed.
- SAFETY DATA SHEET - Fisher Scientific.
- How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse.
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC - NIH.
- Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC - NIH.
- Physio Chemical Properties of Amino acids.
- Strategies for successful crosslinking and bioconjugation applications - YouTube.
- The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments.
- Application Notes and Protocols for Protein Labeling using 2-(Pent-4-ynyloxy)isonicotinoyl chloride - Benchchem.
- 936644-39-2|But-3-yne-1-sulfonyl chloride|BLD Pharm.
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- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
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- 9. info.gbiosciences.com [info.gbiosciences.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of But-2-yne-1-sulfonyl chloride and But-3-yne-1-sulfonyl chloride
Introduction
In the landscape of modern synthetic chemistry, alkynyl sulfonyl chlorides have emerged as powerful and versatile building blocks. Their dual functionality—a highly reactive sulfonyl chloride group and a synthetically malleable alkyne—provides a gateway to a diverse array of molecular architectures. This guide presents an in-depth comparative analysis of two constitutional isomers: but-2-yne-1-sulfonyl chloride and but-3-yne-1-sulfonyl chloride. While structurally similar, the seemingly minor difference in the position of the alkyne moiety profoundly impacts their electronic properties and chemical reactivity. Understanding these distinctions is paramount for researchers in medicinal chemistry and materials science to make informed strategic decisions in complex synthetic planning, enabling precise control over molecular design and function.
Section 1: Structural and Electronic Dissection
The fundamental difference between these two reagents lies in their alkyne substitution pattern. But-2-yne-1-sulfonyl chloride possesses an internal (disubstituted) alkyne, whereas but-3-yne-1-sulfonyl chloride features a terminal (monosubstituted) alkyne. This structural isomerism is the primary determinant of their divergent chemical behavior.
| Feature | But-2-yne-1-sulfonyl chloride | But-3-yne-1-sulfonyl chloride |
| Structure | CH₃−C≡C−CH₂SO₂Cl | HC≡C−CH₂CH₂SO₂Cl |
| CAS Number | 151531-60-3 | 936644-39-2[1] |
| Alkyne Type | Internal | Terminal |
| Key Feature | Sterically shielded alkyne | Acidic terminal proton |
The Decisive Feature: The Terminal Alkyne Proton
The most significant point of divergence is the presence of an acidic proton on the sp-hybridized carbon of but-3-yne-1-sulfonyl chloride.[2][3] This terminal proton can be readily abstracted by a suitable base, transforming the alkyne into a potent carbon nucleophile (an acetylide). This reactivity is entirely absent in but-2-yne-1-sulfonyl chloride, which lacks a terminal C-H bond.
Electronic Influence of the Sulfonyl Chloride Group
In both isomers, the sulfonyl chloride group exerts a strong electron-withdrawing effect through induction (-I effect). This effect propagates through the carbon skeleton, influencing the electron density of the alkyne.
-
In but-2-yne-1-sulfonyl chloride , the proximity of the -CH₂SO₂Cl group to the alkyne significantly lowers the electron density of the triple bond, rendering it more electrophilic and susceptible to nucleophilic attack.
-
In but-3-yne-1-sulfonyl chloride , the effect is attenuated by an additional methylene (-CH₂-) spacer. However, the inductive pull enhances the acidity of the terminal proton, making it more easily removable than in a simple terminal alkyne like 1-butyne.
Caption: Structural isomerism of the two sulfonyl chlorides.
Section 2: Comparative Reactivity Profiles
The structural and electronic differences manifest in two key areas of reactivity: reactions at the sulfonyl chloride center and transformations involving the alkyne moiety.
Reactions at the Sulfonyl Chloride Center: Nucleophilic Substitution
The sulfonyl chloride group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[4][5] This reaction is fundamental to the utility of both isomers.
-
Mechanism: The reaction generally proceeds through a concerted Sɴ2-like pathway or a stepwise addition-elimination mechanism at the sulfur atom.[6]
-
Reactivity Comparison: Both isomers are excellent sulfonylating agents. However, a subtle difference in reaction kinetics may arise from steric factors. The methyl group on the alkyne in but-2-yne-1-sulfonyl chloride is closer to the reaction center than the terminal hydrogen in its isomer. This minor increase in steric bulk could slightly retard the rate of substitution with sterically demanding nucleophiles compared to but-3-yne-1-sulfonyl chloride .[7] For most common nucleophiles, this difference is expected to be negligible.
Reactions of the Alkyne: A Tale of Two Isomers
This is where the reactivity of the two compounds diverges dramatically, providing orthogonal synthetic opportunities.
Caption: Decision flowchart for selecting the appropriate isomer.
But-3-yne-1-sulfonyl chloride: The Dual-Reactivity Workhorse
The terminal alkyne makes this reagent exceptionally versatile.
-
Deprotonation and Nucleophilic Chemistry: Treatment with strong bases (e.g., n-BuLi, NaH) generates a terminal acetylide. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, or alkyl halides.
-
Metal-Catalyzed Cross-Coupling: It is an ideal substrate for foundational cross-coupling reactions, including:
-
Sonogashira Coupling: Reaction with aryl or vinyl halides to form disubstituted alkynes.
-
Glaser Coupling: Oxidative homocoupling to form symmetric diynes.
-
-
[3+2] Cycloadditions (Click Chemistry): As a terminal alkyne, it is a premier partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid and efficient construction of 1,2,3-triazole rings.
But-2-yne-1-sulfonyl chloride: The Stable Sulfonylating Agent
The internal alkyne is significantly less reactive in the ways described above.
-
Inertness to Deprotonation and Coupling: It will not undergo deprotonation or participate in Sonogashira-type coupling reactions, making it the reagent of choice when the alkyne must be preserved as a stable, internal moiety during a sulfonyl-centric transformation.
-
Cycloaddition Reactions: While it can participate in thermal [3+2] cycloadditions, the reaction rates are generally much slower than with terminal alkynes. It is not a suitable substrate for standard CuAAC conditions.
-
Nucleophilic Addition: The electron-withdrawing nature of the sulfonyl group activates the internal alkyne for conjugate addition by soft nucleophiles.[8] However, this can lead to regioselectivity challenges, as the nucleophile can potentially attack either of the two sp-hybridized carbons, resulting in a mixture of products.
Section 3: Experimental Protocol
To provide a tangible measure of performance, the following protocol outlines a comparative experiment for the synthesis of sulfonamides, a core application for both reagents. This self-validating system allows a researcher to directly observe any potential, albeit minor, differences in reactivity and handling.
Protocol 3.1: Comparative Synthesis of N-Benzyl-alkyne-1-sulfonamides
Objective: To compare the reaction yield and rate of sulfonamide formation between but-2-yne-1-sulfonyl chloride and but-3-yne-1-sulfonyl chloride with benzylamine.
Materials:
-
But-2-yne-1-sulfonyl chloride
-
But-3-yne-1-sulfonyl chloride[1]
-
Benzylamine (≥99%)
-
Pyridine, anhydrous (≥99.8%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: Two separate reactions are to be set up in parallel, one for each isomer.
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DCM (15 mL).
-
Reagent Addition: Add benzylamine (1.0 eq, e.g., 214 mg, 2.0 mmol) to the flask, followed by anhydrous pyridine (1.2 eq, 190 mg, 2.4 mmol). Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve the respective sulfonyl chloride (1.1 eq, 2.2 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with a 3:1 Hexanes:Ethyl Acetate mixture.
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Expected Outcome: Both reactions are expected to proceed cleanly to afford the desired sulfonamides in high yield. Any significant difference in the time required for complete consumption of the starting sulfonyl chloride (as observed by TLC) would indicate a difference in reaction kinetics.
Conclusion
The choice between but-2-yne-1-sulfonyl chloride and but-3-yne-1-sulfonyl chloride is a strategic decision dictated by the synthetic plan.
-
Choose But-3-yne-1-sulfonyl chloride when the synthetic route requires a terminal alkyne for subsequent transformations like cross-coupling, acetylide formation, or click chemistry. It is a bifunctional reagent that bridges sulfonyl chemistry with the rich chemistry of terminal alkynes.
-
Choose But-2-yne-1-sulfonyl chloride when the primary goal is sulfonylation and the internal alkyne is desired as a stable functional handle for later-stage manipulations where terminal alkyne reactivity is undesirable.
By understanding these distinct reactivity profiles, chemists can harness the full potential of these valuable isomers, enabling more efficient, creative, and precise synthetic strategies in drug discovery and materials science.
References
- Vertex AI Search. (2024). Synthesis of sulfonyl chloride substrate precursors.
- My Skin Recipes. (n.d.). But-3-yne-1-sulfonyl chloride.
- PubMed. (2009). Effects of hyperconjugation on the electronic structure and photoreactivity of organic sulfonyl chlorides.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2.
- Unknown Source. (n.d.). Nucleophilic Substitution Reactions.
- Semantic Scholar. (2012). Prop‐2‐ene‐1‐sulfonyl Chloride.
- National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- Organic Chemistry Portal. (2009). Sulfonyl chloride synthesis by oxidation.
- Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
- MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- MDPI. (n.d.). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals.
- Eduncle. (2020). Distinguish between but-1-yne and but-2-yne in detail.
- Quora. (2016). Why does but-1-yne react with Na, Cu or Ag but not but-2-yne?
- ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
Sources
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- 4. cbijournal.com [cbijournal.com]
- 5. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
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- 7. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of But-2-yne-1-sulfonyl Chloride: A Comparative Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of a sulfonylating agent can be the pivotal difference between a routine reaction and the efficient construction of a complex, high-value molecule. While traditional reagents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are reliable workhorses for the formation of sulfonamides and sulfonate esters, they often lack the versatility required for intricate molecular designs. This guide introduces But-2-yne-1-sulfonyl chloride as a multifunctional reagent, offering unique synthetic advantages that extend far beyond simple sulfonylation. We will objectively compare its performance with that of conventional alternatives, supported by established chemical principles and experimental insights, to empower you in making informed decisions for your synthetic challenges.
The Core Advantage: A Bifunctional Reagent for Complex Architectures
The primary advantage of But-2-yne-1-sulfonyl chloride lies in its bifunctional nature. It possesses not only the reactive sulfonyl chloride group for the formation of stable sulfonamide or sulfonate ester linkages but also a strategically placed internal alkyne. This alkyne moiety is not merely a passive spectator; it is a powerful functional handle that opens a gateway to a diverse array of subsequent transformations, most notably intramolecular cyclizations and "click chemistry" applications. This dual reactivity allows for the rapid assembly of complex heterocyclic structures and bioconjugates, which are of paramount importance in medicinal chemistry and materials science.[1][2]
Comparative Analysis of Sulfonylating Agents
To fully appreciate the unique position of But-2-yne-1-sulfonyl chloride, it is essential to understand the characteristics of commonly used sulfonylating agents.
| Property | But-2-yne-1-sulfonyl chloride | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Molecular Formula | C₄H₅ClO₂S | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight | 152.60 g/mol | 190.65 g/mol | 114.55 g/mol |
| Physical State | Liquid (presumed) | White solid | Colorless to light yellow liquid |
| Reactivity | High (sulfonyl chloride) | Moderate | High |
| Key Feature | Internal alkyne for post-sulfonylation modifications | Bulky, crystalline tosyl group | Small, reactive mesyl group |
| Primary Use | Introduction of a versatile butynylsulfonyl group for subsequent cyclizations and click chemistry | Formation of stable tosylates and sulfonamides; good leaving group | Formation of mesylates as excellent leaving groups for substitution and elimination reactions |
Table 1: Comparison of the physical and chemical properties of But-2-yne-1-sulfonyl chloride with common sulfonylating agents.
Unlocking Advanced Synthetic Pathways
The true power of But-2-yne-1-sulfonyl chloride is realized in its application to the synthesis of complex molecular scaffolds.
Intramolecular Cyclization: A Gateway to Heterocycles
The butynyl group, once incorporated into a molecule as a sulfonamide or sulfonate ester, is perfectly poised for intramolecular cyclization reactions. By tethering the alkyne to a nucleophilic center within the same molecule, a variety of heterocyclic ring systems can be constructed with high efficiency and regioselectivity. This strategy is particularly valuable for the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in biologically active compounds.
For instance, the hydroamination of N-(but-2-ynyl)sulfonamides can lead to the formation of valuable dihydropyrrole structures.[3] The reaction can be catalyzed by various transition metals, offering control over the cyclization process. This approach provides a direct route to cyclic sulfonamides, also known as sultams, which are an important class of compounds with diverse biological activities.[2]
Experimental Workflow: Intramolecular Cyclization
Caption: Workflow for the synthesis of heterocyclic compounds.
Click Chemistry: Precision in Molecular Assembly
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for the assembly of complex molecules, including bioconjugates.[1][4] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[5][6]
But-2-yne-1-sulfonyl chloride is an excellent reagent for introducing an alkyne handle into a molecule for subsequent CuAAC reactions. Once a substrate is sulfonylated with But-2-yne-1-sulfonyl chloride, the resulting butynyl sulfonamide or sulfonate ester can be "clicked" with an azide-containing molecule to form a triazole-linked conjugate. This strategy has found widespread application in drug discovery, chemical biology, and materials science for the creation of novel molecular probes, bioconjugates, and functional polymers.
Logical Relationship: Click Chemistry Application
Caption: Application of But-2-yne-1-sulfonyl chloride in click chemistry.
Experimental Protocols
General Protocol for Sulfonylation with But-2-yne-1-sulfonyl chloride
Materials:
-
Substrate (amine or alcohol)
-
But-2-yne-1-sulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2-1.5 equiv) dropwise to the stirred solution.
-
Slowly add a solution of But-2-yne-1-sulfonyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.
Comparative Protocol: Sulfonylation of a Primary Amine with TsCl
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Acetonitrile
-
Crosslinked poly(4-vinylpyridine) [P4-VP] (as a basic resin)
Procedure:
-
To a suspension of [P4-VP] (1.75 g) in acetonitrile (5 mL) in a round-bottomed flask, add benzylamine (107 mg, 1 mmol).
-
Stir the mixture slowly at room temperature.
-
Add p-toluenesulfonyl chloride (190 mg, 1 mmol) to the mixture.
-
Continue stirring at room temperature for approximately 2.5 hours, monitoring the reaction by TLC.
-
After completion, filter the resin and wash it with acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the N-benzyl-4-methylbenzenesulfonamide. Expected yield is typically high (e.g., 91%).
Comparative Protocol: Mesylation of a Primary Alcohol with MsCl
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [7]
-
Dissolve the primary alcohol (1.0 equiv) in dry DCM (10 volumes) in a round-bottom flask and cool to 0 °C.
-
Add triethylamine (1.5 equiv) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equiv) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours (or allow to warm to room temperature if the reaction is sluggish), monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired mesylate.
Conclusion
But-2-yne-1-sulfonyl chloride emerges as a superior alternative to traditional sulfonylating agents when the synthetic goal extends beyond simple protection or activation. Its unique bifunctionality provides a direct and efficient entry point to complex molecular architectures through intramolecular cyclizations and click chemistry. While TsCl and MsCl remain valuable for routine transformations, the strategic incorporation of the butynylsulfonyl group empowers researchers to construct novel heterocyclic systems and bioconjugates with greater efficiency and creativity. The ability to introduce a reactive alkyne handle in a single step makes But-2-yne-1-sulfonyl chloride an invaluable tool for accelerating drug discovery and advancing materials science.
References
-
Request PDF. (2025). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
-
ElectronicsAndBooks. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Common Conditions. (n.d.). Alcohol to Mesylate. Retrieved from [Link]
-
PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Retrieved from [Link]
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ResearchGate. (2025). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
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Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular cyclization of sulfonamides. Retrieved from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved from [Link]
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PubMed Central. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
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PubMed Central. (n.d.). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]
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MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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PubMed Central. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Retrieved from [Link]
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A Comparative Guide to the Reaction Products of But-2-yne-1-sulfonyl Chloride: Synthesis, Characterization, and Modern Alternatives
This technical guide provides an in-depth characterization of the reaction products of but-2-yne-1-sulfonyl chloride, a versatile reagent for the introduction of the but-2-ynylsulfonyl moiety into organic molecules. Recognizing the limited availability of specific, published experimental data for this particular reagent, this guide leverages well-established protocols and comprehensive characterization data from closely related and widely used sulfonyl chlorides, such as p-toluenesulfonyl chloride and methanesulfonyl chloride, to provide robust, field-proven insights.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a comparative analysis against modern synthetic alternatives and ensuring that every protocol is presented as a self-validating system.
Introduction to But-2-yne-1-sulfonyl Chloride
But-2-yne-1-sulfonyl chloride is an organosulfur compound featuring a reactive sulfonyl chloride group attached to an alkynyl fragment. The electrophilic nature of the sulfur atom, polarized by two oxygen atoms and a chlorine leaving group, makes it a prime target for nucleophilic attack. The alkyne moiety offers a rich site for post-synthetic modifications, such as cycloaddition reactions (e.g., "click" chemistry), making its derivatives valuable building blocks in medicinal chemistry and materials science.[1]
The primary reactions of but-2-yne-1-sulfonyl chloride involve nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates when reacted with amines, alcohols, and thiols, respectively.
Reaction with Amines: The Synthesis of But-2-yne-1-sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone for the synthesis of sulfonamides, a functional group prevalent in a wide array of pharmaceuticals.[2] The reaction with but-2-yne-1-sulfonyl chloride provides direct access to N-substituted alkynyl sulfonamides.
General Reaction and Mechanism
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base (often an excess of the amine itself or a non-nucleophilic base like pyridine or triethylamine) to yield the stable sulfonamide.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-phenyl-p-toluenesulfonamide (A Representative Protocol)
This protocol details the synthesis of a representative N-aryl sulfonamide. The choice of p-toluenesulfonyl chloride is based on its extensive documentation, providing a reliable framework that can be adapted for but-2-yne-1-sulfonyl chloride.
Materials:
-
Aniline (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford the pure N-phenyl-p-toluenesulfonamide.[2]
Characterization Data for a Representative N-Aryl Sulfonamide
The following table summarizes typical characterization data for N-substituted aryl sulfonamides.
| Parameter | Data | Reference |
| Appearance | White solid | [2] |
| Yield | 85-95% | [3] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.2-7.0 (m, 5H, Ar-H), ~2.4 (s, 3H, CH₃), NH proton variable | [2][4] |
| ¹³C NMR (CDCl₃, δ ppm) | ~144, ~137, ~136, ~130, ~129, ~127, ~125, ~122 (Aromatic C), ~22 (CH₃) | [5] |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1330 (asymm. SO₂ stretch), ~1160 (symm. SO₂ stretch), ~900 (S-N stretch) | [4][6] |
| Mass Spec (ESI-MS) | Calculated m/z for C₁₃H₁₃NO₂S corresponds to [M+H]⁺ or [M+Na]⁺ | [6] |
Comparison with Alternative Methods: Copper-Catalyzed N-Alkynylation
While the reaction of sulfonyl chlorides with amines is robust, modern catalysis offers milder and sometimes more versatile alternatives, especially for sensitive substrates. Copper-catalyzed N-alkynylation of sulfonamides with alkynyl halides or hypervalent iodine reagents has emerged as a powerful method for synthesizing ynamides (a class of sulfonamides derived from terminal alkynes).[7][8]
Advantages of Copper-Catalyzed Methods:
-
Milder Conditions: Often proceed at room temperature or with gentle heating, preserving sensitive functional groups.[7]
-
Broader Scope: Can be more effective for less nucleophilic amines.
-
Direct Access to Ynamides: Allows for the direct coupling of a terminal alkyne source with a sulfonamide.
Disadvantages:
-
Catalyst Cost and Removal: Requires a metal catalyst which may need to be removed from the final product.
-
Ligand Sensitivity: The success of the reaction is often dependent on the specific ligand used.[8]
Reaction with Alcohols: The Synthesis of But-2-yne-1-sulfonate Esters
The reaction of but-2-yne-1-sulfonyl chloride with alcohols provides a direct route to but-2-yne-1-sulfonate esters. These esters are valuable as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.
General Reaction and Workflow
Alcohols act as nucleophiles, attacking the sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Caption: Workflow for the synthesis of sulfonate esters.
Experimental Protocol: Synthesis of Ethyl p-toluenesulfonate (A Representative Protocol)
Materials:
-
Ethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Combine ethanol (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (1.0 eq) in DCM dropwise.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature overnight.
-
Perform an aqueous workup as described in section 2.2.
-
Purify the crude product by flash chromatography to yield the sulfonate ester.[9]
Characterization Data for a Representative Sulfonate Ester
| Parameter | Data | Reference |
| Appearance | Colorless oil or low-melting solid | [9] |
| Yield | >90% | [9] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (~7.8, 7.3), -O-CH₂- (~4.1, q), Ar-CH₃ (~2.4, s), -CH₃ (~1.3, t) | [10] |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, -O-CH₂- (~70), Ar-CH₃ (~22), -CH₃ (~15) | [11] |
| IR (film, cm⁻¹) | ~1360 (asymm. SO₂ stretch), ~1175 (symm. SO₂ stretch), ~950 (S-O stretch) | [12] |
Comparison with Alternative Methods
Sulfonate esters can also be synthesized directly from sulfonic acids using activating agents or from sodium sulfonates with alkylating agents.[9][12] An emerging alternative is the electrochemical synthesis from alkynes, NaHSO₃, and alcohols, which represents a greener approach.[13]
Reaction with Thiols: The Synthesis of But-2-yne-1-thiosulfonates
Thiols react with sulfonyl chlorides in a manner analogous to amines and alcohols to produce thiosulfonates. These compounds are of interest due to their biological activities and their utility as sulfenylating agents.
General Reaction
The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate, which then attacks the sulfonyl chloride.
Caption: General pathway for thiosulfonate synthesis.
Experimental Protocol: Synthesis of S-Phenyl benzenethiosulfonate (A Representative Protocol)
This protocol illustrates the general procedure for the synthesis of an S-aryl thiosulfonate.
Materials:
-
Thiophenol (1.0 eq)
-
Benzenesulfonyl chloride (1.0 eq)
-
Pyridine (1.5 eq)
-
Diethyl ether
Procedure:
-
Dissolve thiophenol (1.0 eq) and pyridine (1.5 eq) in diethyl ether.
-
Cool the mixture to 0 °C.
-
Add benzenesulfonyl chloride (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Filter the mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with water, dry over MgSO₄, and concentrate to obtain the crude product.
-
Purify by recrystallization or chromatography.[14]
Characterization Data for a Representative Thiosulfonate
| Parameter | Data | Reference |
| Appearance | Crystalline solid | [15] |
| Yield | 60-80% | [15] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons in the range of ~7.2-8.0 | [3] |
| IR (KBr, cm⁻¹) | ~1330 (asymm. SO₂ stretch), ~1145 (symm. SO₂ stretch) | [3] |
Comparison with Alternative Methods
Alternative routes to thiosulfonates include the oxidation of disulfides or the reaction of sulfinate salts with sulfenylating agents.[16] These methods can be advantageous when the required sulfonyl chloride is unstable or difficult to access.
Conclusion
But-2-yne-1-sulfonyl chloride serves as a potent electrophile for the synthesis of a variety of sulfur-containing alkynyl compounds. Its reactions with amines, alcohols, and thiols provide reliable access to sulfonamides, sulfonate esters, and thiosulfonates. While detailed experimental data for this specific reagent is emerging, established protocols for analogous sulfonyl chlorides provide a strong foundation for its application. For researchers seeking milder conditions or alternative synthetic pathways, modern metal-catalyzed methods, such as copper- and rhodium-catalyzed alkynylations, offer powerful and complementary strategies for accessing these valuable molecular scaffolds. The choice of method will ultimately depend on substrate scope, functional group tolerance, and the desired scale of the reaction.
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A Comparative Guide to the Mass Spectrometry Analysis of But-2-yne-1-sulfonyl Chloride Derivatives
Introduction
But-2-yne-1-sulfonyl chloride and its derivatives are increasingly pivotal building blocks in medicinal chemistry and drug development. Their unique structure, combining a reactive sulfonyl chloride moiety with a versatile alkyne functional group, allows for their use in the synthesis of complex molecular architectures and as probes in chemical biology via "click" chemistry.[1] The inherent reactivity of the sulfonyl chloride group, however, presents a significant challenge for analytical characterization.[2] Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these compounds, offering unparalleled sensitivity and specificity.[2]
This guide provides a comprehensive comparison of various mass spectrometry-based methodologies for the analysis of but-2-yne-1-sulfonyl chloride derivatives. We will delve into the nuances of ionization techniques, explore characteristic fragmentation patterns, and present detailed, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most effective analytical strategies for their specific research needs.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of but-2-yne-1-sulfonyl chloride derivatives. The high reactivity and potential thermal lability of the sulfonyl chloride group necessitate careful consideration of the ionization source to avoid degradation and ensure the generation of meaningful data.[3]
| Ionization Technique | Principle | Suitability for But-2-yne-1-sulfonyl Chloride Derivatives | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[4] | Generally suitable for GC-MS analysis, often after derivatization.[3] | Provides detailed structural information through reproducible fragmentation patterns. | High energy can lead to the absence of a molecular ion, complicating molecular weight determination.[5][6] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions from the analyte in solution.[7] | Highly suitable for LC-MS analysis of the parent compound and its derivatives.[8][9] | Soft ionization technique that typically preserves the molecular ion.[10][11] Enables the analysis of thermally labile and non-volatile compounds.[2] | Can be susceptible to ion suppression from matrix components.[9] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules. | A viable alternative to ESI for less polar derivatives. | Tolerant of higher flow rates and less susceptible to matrix effects than ESI. | Can induce more fragmentation than ESI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy to promote desorption and ionization. | Primarily used for high molecular weight derivatives or for imaging applications.[12] | High sensitivity and tolerance to salts. | May not be suitable for routine quantitative analysis of small molecules. |
Expert Insight: For the direct analysis of but-2-yne-1-sulfonyl chloride and its immediate reaction products, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the recommended approach. Its soft ionization nature minimizes in-source degradation, preserving the intact molecular ion for accurate mass determination.[7] For purity analysis and the characterization of more volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization can be highly informative, especially when preceded by a derivatization step to enhance stability.[3]
Fragmentation Analysis: Unraveling the Molecular Structure
Understanding the fragmentation patterns of but-2-yne-1-sulfonyl chloride derivatives is crucial for their structural confirmation. The fragmentation pathways are influenced by the ionization method employed.
Electron Ionization (EI) Fragmentation
Under EI conditions, sulfonyl chlorides are known to undergo characteristic fragmentation, including the loss of the SO₂ group.[5][6] The presence of the but-2-yne moiety introduces additional fragmentation pathways.
A plausible fragmentation pathway for but-2-yne-1-sulfonyl chloride under EI is depicted below:
Caption: ESI-MS/MS fragmentation of a But-2-yne-1-sulfonamide.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the analytical data, the following detailed protocols are provided.
Protocol 1: LC-MS Analysis of But-2-yne-1-sulfonyl Chloride
This protocol is optimized for the direct analysis of the parent compound and its non-volatile derivatives.
Caption: Workflow for LC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to the moisture sensitivity of sulfonyl chlorides, all sample preparation should be conducted in a dry environment using anhydrous solvents. [2] * Prepare a stock solution of the sample in dry acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL using a mixture of Mobile Phase A and B (in the initial gradient ratio).
-
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject 2 µL of the prepared sample.
-
Run the described gradient program.
-
-
MS Detection:
-
Operate the ESI source in positive ion mode.
-
Optimize the source parameters (capillary voltage, gas flow, and temperature) for the specific compound if necessary.
-
Acquire data in full scan mode to identify the molecular ion and any in-source fragments or impurities.
-
For structural confirmation, perform targeted MS/MS on the protonated molecular ion.
-
Protocol 2: GC-MS Analysis of Derivatized But-2-yne-1-sulfonyl Chloride
This protocol is suitable for the analysis of but-2-yne-1-sulfonyl chloride after conversion to a more stable sulfonamide derivative. [3]
Caption: Workflow for GC-MS analysis with derivatization.
Step-by-Step Methodology:
-
Derivatization to Sulfonamide:
-
Dissolve approximately 10 mg of but-2-yne-1-sulfonyl chloride in 1 mL of dry dichloromethane.
-
Add 1.2 equivalents of a suitable amine (e.g., diethylamine) and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Perform a standard aqueous workup by washing with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Dissolve the resulting crude sulfonamide in ethyl acetate for GC-MS analysis.
-
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a splitless injection to maximize sensitivity.
-
Run the specified oven temperature program to separate the components of the reaction mixture.
-
-
MS Detection:
-
Acquire mass spectra using EI at 70 eV.
-
The resulting fragmentation pattern can be used for structural confirmation of the sulfonamide derivative.
-
Conclusion
The mass spectrometric analysis of but-2-yne-1-sulfonyl chloride derivatives requires a nuanced approach that takes into account the inherent reactivity of the sulfonyl chloride functional group. For direct analysis and characterization of reaction products in solution, LC-MS with electrospray ionization is the superior technique, providing molecular weight information with minimal sample degradation. For purity assessment and the analysis of more stable, volatile derivatives, GC-MS following a straightforward derivatization to the corresponding sulfonamide offers robust and detailed structural information through its characteristic fragmentation patterns. By carefully selecting the appropriate methodology and adhering to the detailed protocols provided in this guide, researchers can confidently and accurately characterize these important chemical entities, accelerating their research and development efforts.
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Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. Available at: [Link]
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Dynesen, E., Lawesson, S.-O., Schroll, G., Bowie, J. H., & Cooks, R. G. (1968). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact. J. Chem. Soc. B, 0(0), 15–21. Available at: [Link]
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Giraud, A., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Available at: [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9. Available at: [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Institutes of Health. Available at: [Link]
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Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. National Institutes of Health. Available at: [Link]
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Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Sci-Hub. Available at: [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
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THE CHARACTERIZATION OF SULFONIUM CHLORIDES BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY AND THE DEGRADATION OF 2-CHLOROETHYL SULFIDE DERIVATIVES. Sci-Hub. Available at: [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Electron ionization mass spectra of alkylated sulfabenzamides. PubMed. Available at: [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Available at: [Link]
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A Comparative Guide to NMR Analysis for the Confirmation of Sulfonamide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a target molecule's structure is paramount. The sulfonamide moiety is a cornerstone of modern pharmaceuticals, and its synthesis is a frequent operation in the discovery pipeline. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation, offering an unparalleled depth of information at the atomic level.[1][2][3]
This guide provides an in-depth, experience-driven comparison of NMR data to rigorously confirm the formation of a sulfonamide, using the reaction of But-2-yne-1-sulfonyl chloride with benzylamine as a model system. We will move beyond a simple procedural list to explain the causality behind the spectral changes, empowering you to apply these principles to your own synthetic targets.
The Synthetic Foundation: Forming the S-N Bond
The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5][6][7][8] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Causality of Component Selection:
-
But-2-yne-1-sulfonyl chloride: This substrate is chosen for its distinct, non-aromatic signals—a terminal methyl group and a methylene group adjacent to the sulfonyl chloride. These provide clear, uncluttered reporters for monitoring the chemical transformation.
-
Benzylamine: A simple primary amine with its own unique set of aromatic and methylene protons, which will be predictably altered upon reaction.
-
Triethylamine (Et₃N): A standard organic base used as an acid scavenger. It is sterically hindered, which prevents it from competing with benzylamine as a nucleophile.
-
Dichloromethane (DCM): A relatively non-polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.
Experimental Protocol: Synthesis of N-benzyl-but-2-yne-1-sulfonamide
-
To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of But-2-yne-1-sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure sulfonamide.
The Decisive Evidence: Comparative NMR Analysis
The core of this guide lies in comparing the NMR spectra of the starting materials against the purified product. The formation of the sulfonamide bond (R-SO₂-NH-R') induces a significant change in the electronic environment of nearby nuclei, resulting in predictable and diagnostic shifts in the NMR spectrum.
¹H NMR Spectroscopy: Tracking the Proton Environment
The most striking changes are observed in the ¹H NMR spectrum. We will compare the key signals of the reactants to those of the product.
Key ¹H NMR Spectral Changes Upon Sulfonamide Formation:
-
Disappearance of Amine N-H₂: The broad singlet corresponding to the two protons of the primary amine in benzylamine (typically ~1.5-3.0 ppm) disappears completely.
-
Appearance of Sulfonamide N-H: A new, often sharp singlet appears in a significantly downfield region (δ ~ 8.0 - 10.0 ppm).[9][10] This deshielding is a hallmark of the sulfonamide proton, which is influenced by the strongly electron-withdrawing sulfonyl group and its anisotropic effect.
-
Shift of the α-Methylene Protons: The methylene protons (CH₂) adjacent to the sulfur atom in But-2-yne-1-sulfonyl chloride are deshielded by the electronegative chlorine. Upon replacement with the less electronegative nitrogen atom of the sulfonamide, these protons experience a slight upfield shift.
-
Shift of the Benzyl Methylene Protons: Conversely, the benzylic CH₂ protons, now directly attached to the electron-withdrawing sulfonamide group, will shift downfield compared to their position in benzylamine.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Functional Group | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| But-2-yne-1-sulfonyl chloride (Starting Material) | Alkyne | CH₃ | ~1.8 | t (J ≈ 2.5 Hz) |
| Methylene | SO₂CH ₂ | ~3.7* | q (J ≈ 2.5 Hz) | |
| Benzylamine (Starting Material) | Amine | NH ₂ | ~1.6 | br s |
| Methylene | PhCH ₂ | ~3.9 | s | |
| Aromatic | Ar-H | 7.2 - 7.4 | m | |
| N-benzyl-but-2-yne-1-sulfonamide (Product) | Sulfonamide | NH | ~8.5 | s |
| Alkyne | CH₃ | ~1.8 | t (J ≈ 2.5 Hz) | |
| Methylene (Alkyne side) | SO₂CH ₂ | ~3.5 | q (J ≈ 2.5 Hz) | |
| Methylene (Benzyl side) | PhCH ₂ | ~4.3 | d (J ≈ 6.0 Hz) | |
| Aromatic | Ar-H | 7.2 - 7.4 | m |
*Note: The chemical shift for the methylene protons in the starting sulfonyl chloride is an estimate based on similar structures like butane-1-sulfonyl chloride.[11]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR provides the most immediate confirmation, ¹³C NMR validates the integrity of the carbon framework and shows subtle electronic changes.
Key ¹³C NMR Spectral Changes:
-
The most significant change is observed for the methylene carbon adjacent to the sulfur atom. The chemical shift of this carbon will change upon substitution of chlorine for nitrogen, reflecting the different electronic environments.
-
All other carbon signals from both starting materials should be present in the product spectrum, confirming that the core structures have been successfully coupled.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| But-2-yne-1-sulfonyl chloride (Starting Material) | C H₃ | ~4 |
| SO₂C H₂ | ~55* | |
| C ≡C | ~75, ~85 | |
| Benzylamine (Starting Material) | PhC H₂ | ~46 |
| Aromatic Carbons | ~127-140 | |
| N-benzyl-but-2-yne-1-sulfonamide (Product) | C H₃ | ~4 |
| SO₂C H₂ | ~52 | |
| C ≡C | ~75, ~85 | |
| PhC H₂ | ~48 | |
| Aromatic Carbons | ~127-138 |
*Note: Estimated value.
Visualizing the Workflow and Transformation
To provide a clear, high-level overview, the entire process from reaction to confirmation can be visualized.
Caption: Experimental workflow from reactants to final confirmation.
Caption: The chemical transformation from reactants to product.
Alternative and Complementary Analyses
While NMR is the most definitive method, other techniques can provide supporting evidence:
-
Infrared (IR) Spectroscopy: Useful for tracking functional groups. The disappearance of the N-H₂ scissoring band of the primary amine and the appearance of a sharp N-H stretch for the sulfonamide (~3300 cm⁻¹) are indicative. The characteristic strong S=O stretching bands (~1350 and 1160 cm⁻¹) will be present in both the sulfonyl chloride and the sulfonamide.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, providing strong evidence that the two starting components have combined and a chlorine atom has been lost.
However, neither of these techniques provides the detailed atom-by-atom connectivity and proof of structure that NMR delivers. For this reason, NMR remains the self-validating cornerstone of synthetic confirmation.
Conclusion
Confirming the successful synthesis of a sulfonamide is a straightforward process when approached with a comparative NMR methodology. By analyzing the spectra of the starting materials and the product in parallel, the key transformations become undeniably clear: the disappearance of the amine N-H₂ signal and the emergence of a highly deshielded sulfonamide N-H proton signal. These changes, supported by predictable shifts in the adjacent methylene protons, provide a robust and trustworthy confirmation of S-N bond formation. This analytical rigor is essential for ensuring the integrity of compounds advancing through the drug discovery and development process.
References
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Moratal, J. M., et al. (1992). ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]
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Boruwa, J., et al. (2006). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 47(36), 6359-6361. Available at: [Link]
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Demchenko, A. V., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3185. [Link]
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Macmillan Group. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(40), 16464-16470. [Link]
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The Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceuticals, agrochemicals, and materials science, the sulfonamide functional group is a cornerstone. Its prevalence stems from its unique chemical properties and its role as a key structural motif in a vast array of bioactive molecules. However, the inherent stability of the sulfonamide bond is not absolute and is critically influenced by the nature of the sulfonyl chloride from which it is derived. Understanding these stability nuances is paramount for predicting a compound's shelf-life, metabolic fate, and overall performance.
This guide provides a comprehensive comparison of the stability of sulfonamides derived from different sulfonyl chlorides, supported by experimental data and established chemical principles. We will explore the structural factors that govern sulfonamide stability and provide a framework for selecting the appropriate sulfonyl chloride to achieve the desired stability profile in your target molecules.
The Decisive Role of the Sulfonyl Group in Sulfonamide Stability
The stability of the S-N bond in a sulfonamide is intrinsically linked to the electronic and steric environment of the sulfur atom, which is dictated by the R group of the parent sulfonyl chloride (R-SO₂Cl). The electron-withdrawing or electron-donating nature of this 'R' group directly modulates the electrophilicity of the sulfur atom, thereby influencing its susceptibility to nucleophilic attack and subsequent cleavage.
Generally, sulfonamides derived from sulfonyl chlorides bearing strongly electron-withdrawing groups are more prone to cleavage.[1] This is because these groups increase the partial positive charge on the sulfur atom, making it a more favorable target for nucleophiles. Conversely, electron-donating groups can increase the electron density at the sulfur center, rendering the sulfonamide bond more robust.[1]
Here's a breakdown of commonly encountered sulfonyl chlorides and the relative stability of the sulfonamides they form:
-
Alkylsulfonyl Chlorides (e.g., Mesyl Chloride): Sulfonamides derived from simple alkylsulfonyl chlorides, like methanesulfonyl chloride (mesyl chloride), are generally considered to be quite stable. The alkyl group is weakly electron-donating, contributing to a relatively strong S-N bond.
-
Arylsulfonyl Chlorides (e.g., Tosyl Chloride, Nosyl Chloride, Dansyl Chloride): This class offers a tunable platform for modulating sulfonamide stability.
-
Tosyl (Ts) Group (from p-Toluenesulfonyl Chloride): The tosyl group, with its para-methyl group, is slightly electron-donating, leading to the formation of very stable sulfonamides.[2] This stability is advantageous for protecting amine groups during multi-step syntheses.[2]
-
Nosyl (Ns) Group (from o- or p-Nitrobenzenesulfonyl Chloride): The presence of a strongly electron-withdrawing nitro group makes the sulfur atom in a nosylamide significantly more electrophilic.[3] Consequently, nosylamides are considerably less stable and more readily cleaved under milder conditions compared to tosylamides.[3] This feature is often exploited in protecting group strategies where facile removal is desired.[2]
-
Dansyl (Dans) Group (from 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride): The dimethylamino group on the naphthalene ring is a strong electron-donating group. This leads to the formation of highly stable sulfonamides. Their inherent fluorescence also makes them valuable as derivatizing agents for analytical purposes.
-
Comparative Stability Data: A Quantitative Look
The stability of a sulfonamide is typically assessed under forced degradation conditions, including hydrolytic, thermal, and photolytic stress. The following table summarizes the expected relative stability of sulfonamides derived from common sulfonyl chlorides.
| Sulfonyl Chloride Precursor | R Group | Electronic Effect of R Group | Predicted Relative Stability | Key Characteristics |
| Methanesulfonyl Chloride | Methyl | Weakly Electron-Donating | High | Forms robust sulfonamides, often used as a stable functional group. |
| p-Toluenesulfonyl Chloride | p-Tolyl | Weakly Electron-Donating | Very High | Excellent for protecting amines due to high stability under various conditions.[2] |
| p-Nitrobenzenesulfonyl Chloride | p-Nitrophenyl | Strongly Electron-Withdrawing | Low | Easily cleaved, making it a useful protecting group for amines when mild deprotection is required.[3] |
| Dansyl Chloride | 5-(Dimethylamino)naphthalenyl | Strongly Electron-Donating | Very High | Forms highly stable and fluorescent sulfonamides. |
Experimental Protocols for Assessing Sulfonamide Stability
To empirically determine and compare the stability of different sulfonamides, a series of standardized stress testing protocols are employed. These forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[1]
Hydrolytic Stability Assessment
Hydrolysis is a primary degradation pathway for many pharmaceuticals.[4][5] Sulfonamide stability is notably pH-dependent, with increased susceptibility to degradation often observed under acidic conditions.[6][7]
Protocol:
-
Solution Preparation: Prepare stock solutions of the sulfonamides to be tested (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[1]
-
Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[1]
-
Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours).[1] Samples should be taken at various time points.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with an appropriate mobile phase for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the remaining parent sulfonamide and any degradation products. Calculate the degradation rate and half-life under each condition.
Caption: Workflow for assessing hydrolytic stability.
Thermal Stability Assessment
Thermal stress can induce degradation of sulfonamides, and the stability can vary significantly depending on the molecular structure.[8]
Protocol:
-
Solid-State Analysis: Place a known amount of the solid sulfonamide powder in a temperature-controlled oven and expose it to dry heat (e.g., 60-100°C) for a specified duration.[1]
-
Solution-State Analysis: Dissolve the sulfonamide in a suitable solvent and heat the solution at a controlled temperature.
-
Sample Preparation: After the designated time, cool the samples. For solid samples, dissolve them in a suitable solvent.
-
Analysis: Analyze the samples by HPLC or a similar technique to quantify the extent of degradation.
Caption: Workflow for assessing thermal stability.
Photostability Assessment
Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamides, especially those containing chromophores.[1] The International Council for Harmonisation (ICH) provides guidelines (Q1B) for photostability testing.[9]
Protocol:
-
Sample Preparation: Prepare solutions of the sulfonamides and place them in transparent containers. Also, prepare control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that provides both visible and UV light for a specified duration (e.g., up to 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light).[10]
-
Sample Analysis: At predetermined time points, analyze the exposed and control samples by HPLC to determine the extent of photodegradation.
Caption: Workflow for assessing photostability.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of stress conditions in these protocols is not arbitrary. They are designed to accelerate degradation that might occur over a much longer period under normal storage conditions. For instance, elevated temperatures in thermal stability studies increase the kinetic energy of molecules, accelerating degradation reactions. The use of strong acids and bases in hydrolytic studies pushes the equilibrium towards bond cleavage, revealing inherent weaknesses in the molecular structure.
A self-validating system is crucial for the trustworthiness of these protocols. This is achieved through:
-
Stability-Indicating Methods: The analytical method, typically HPLC, must be validated to ensure it can separate the parent drug from all potential degradation products without interference.
-
Mass Balance: In a well-conducted study, the sum of the amount of the remaining parent compound and the amount of all degradation products should be close to 100% of the initial amount of the compound. This demonstrates that all significant degradation products have been accounted for.
-
Control Samples: The use of dark controls in photostability studies and samples at initial time points in all studies provides a baseline against which to measure degradation.
Conclusion
The stability of a sulfonamide is a critical design element that can be strategically modulated by the choice of the precursor sulfonyl chloride. Sulfonamides derived from sulfonyl chlorides with electron-withdrawing groups, such as nosyl chloride, exhibit lower stability and are amenable to cleavage under mild conditions, making them ideal as protecting groups. In contrast, those derived from sulfonyl chlorides with electron-donating groups, like tosyl and dansyl chlorides, form highly robust sulfonamides suitable for applications requiring long-term stability. By understanding the interplay between the electronic properties of the sulfonyl group and the resulting sulfonamide stability, researchers can make informed decisions in the design and development of new chemical entities with tailored properties. The application of rigorous, self-validating stability testing protocols is essential to empirically verify these design principles and ensure the development of safe and effective molecules.
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A Prospective Guide to the Biological Landscape of But-2-yne-1-sulfonyl Chloride Derivatives
Introduction: Tapping into the Potential of Alkynyl Sulfonamides
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The enduring success of this pharmacophore lies in its synthetic accessibility and its ability to act as a versatile scaffold for molecular hybridization.[1] The introduction of diverse functionalities can modulate the pharmacokinetic and pharmacodynamic properties of sulfonamide-based drugs, leading to novel therapeutic applications.[3][4]
One such functionality of growing interest is the alkyne group.[5] Its linear geometry and electron-rich nature can introduce unique conformational constraints and facilitate interactions with biological targets.[5] While research into alkynyl sulfonamides is an emerging field, derivatives of propargyl sulfonyl chloride (the closest analogue to our topic of interest) have shown promise.[6] This guide delves into the prospective biological activities of a novel, yet underexplored, class of compounds: derivatives of But-2-yne-1-sulfonyl chloride .
Due to the novelty of this specific scaffold, published experimental data is scarce. Therefore, this guide will serve as a forward-looking roadmap for researchers and drug development professionals. We will propose synthetic strategies, hypothesize on potential biological activities based on analogous compounds, provide detailed experimental protocols for their evaluation, and discuss potential structure-activity relationships. This document is intended to be a foundational resource to stimulate and guide future research into this promising area of chemical biology.
Proposed Synthesis of But-2-yne-1-sulfonyl Chloride and its Sulfonamide Derivatives
The synthesis of But-2-yne-1-sulfonyl chloride is anticipated to follow established methods for the preparation of sulfonyl chlorides from corresponding thiols or their derivatives.[7] The subsequent reaction with a diverse range of primary and secondary amines would then yield a library of But-2-yne-1-sulfonamides.[8][9]
Part 1: Synthesis of But-2-yne-1-sulfonyl Chloride
A plausible route involves the oxidative chlorination of But-2-yne-1-thiol.
Experimental Protocol:
-
Starting Material: But-2-yne-1-thiol.
-
Reaction: The thiol is dissolved in a suitable solvent system, such as a mixture of dichloromethane and aqueous hydrochloric acid.
-
Oxidative Chlorination: The solution is cooled to a low temperature (e.g., -5°C) and treated with an oxidizing and chlorinating agent, such as sodium hypochlorite (bleach).[10] The reaction is typically vigorous and requires careful temperature control.
-
Workup: After the reaction is complete, the organic layer is separated, washed with a quenching agent like sodium thiosulfate, followed by brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure at low temperature to yield But-2-yne-1-sulfonyl chloride.[10]
Causality: The use of a two-phase system with a strong oxidant and a source of chlorine allows for the efficient conversion of the thiol to the sulfonyl chloride. Low temperatures are crucial to prevent degradation of the product.
Part 2: Synthesis of But-2-yne-1-sulfonamide Derivatives
The reaction of the synthesized sulfonyl chloride with various amines will produce the desired sulfonamides.
Experimental Protocol:
-
Reactants: But-2-yne-1-sulfonyl chloride and a selected primary or secondary amine.
-
Reaction Conditions: The amine is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[8][11]
-
Addition of Sulfonyl Chloride: The But-2-yne-1-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at 0°C. The reaction is then typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the pure sulfonamide derivative.
Causality: The nucleophilic amine attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of a sulfonamide bond.[9] The base is essential to drive the reaction to completion by scavenging the generated HCl.
Caption: Proposed synthetic workflow for But-2-yne-1-sulfonamide derivatives.
Hypothesized Biological Activities and Comparative Analysis
Based on the extensive literature on sulfonamides and other alkynyl-containing compounds, we can hypothesize several potential biological activities for But-2-yne-1-sulfonyl chloride derivatives.
Anticancer Activity
Sulfonamides are known to exert anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[12] The incorporation of a butynyl group could enhance binding to hydrophobic pockets in target enzymes or introduce novel mechanisms of action.
Hypothetical Comparative Data:
| Compound ID | R Group on Sulfonamide | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| BTSC-01 | Phenyl | 15.2 | 22.5 | 18.9 |
| BTSC-02 | 4-Chlorophenyl | 8.7 | 12.1 | 9.5 |
| BTSC-03 | 4-Methoxyphenyl | 12.5 | 18.9 | 14.3 |
| BTSC-04 | Pyridin-2-yl | 5.4 | 8.2 | 6.1 |
| BTSC-05 | Thiazol-2-yl | 3.1 | 5.6 | 4.2 |
| Doxorubicin | (Reference Drug) | 0.5 | 0.8 | 0.6 |
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: The synthesized sulfonamides are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the cells at various concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) is also included.[13]
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting cell viability against compound concentration.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan, providing a quantitative measure of cell survival.
Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[3][14] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.[14]
Hypothetical Comparative Data:
| Compound ID | R Group on Sulfonamide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BTSC-01 | Phenyl | 64 | 128 | >256 |
| BTSC-02 | 4-Chlorophenyl | 32 | 64 | 128 |
| BTSC-03 | 4-Methoxyphenyl | 64 | 128 | >256 |
| BTSC-04 | Pyridin-2-yl | 16 | 32 | 64 |
| BTSC-05 | Thiazol-2-yl | 8 | 16 | 32 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 4 |
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality: This method provides a quantitative measure of the antimicrobial activity of a compound by determining the minimum concentration required to inhibit microbial growth.
Enzyme Inhibition
The sulfonamide group is a well-known zinc-binding group and is a key feature of many carbonic anhydrase inhibitors.[15] The butynyl moiety could potentially interact with other residues in the active site of various enzymes, leading to potent and selective inhibition.
Hypothetical Comparative Data:
| Compound ID | R Group on Sulfonamide | Carbonic Anhydrase II Kᵢ (nM) | Kinase X Kᵢ (nM) |
| BTSC-01 | Phenyl | 89 | 540 |
| BTSC-02 | 4-Chlorophenyl | 45 | 210 |
| BTSC-03 | 4-Methoxyphenyl | 72 | 480 |
| BTSC-04 | Pyridin-2-yl | 21 | 95 |
| BTSC-05 | Thiazol-2-yl | 12 | 50 |
| Acetazolamide | (Reference Drug) | 12 | N/A |
Detailed Protocol: General Enzyme Inhibition Assay
-
Reagents: Prepare a buffer solution, the target enzyme, a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and the test compounds.
-
Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Signal Detection: Monitor the change in signal over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC₅₀ value and subsequently the inhibition constant (Kᵢ) using appropriate kinetic models (e.g., Michaelis-Menten).
Causality: The inhibitor competes with the substrate for binding to the enzyme's active site, reducing the rate of the enzymatic reaction. The extent of this reduction is proportional to the inhibitor's concentration and affinity for the enzyme.
Caption: General workflow for the biological evaluation of a new compound library.
Potential Structure-Activity Relationships (SAR)
Based on the hypothetical data and established principles of medicinal chemistry, we can propose a preliminary SAR for But-2-yne-1-sulfonamide derivatives.
Caption: Hypothesized structure-activity relationships for But-2-yne-1-sulfonamides.
-
Aryl Substituents: Electron-withdrawing groups on an aromatic R group (e.g., chloro, nitro) may enhance anticancer and antimicrobial activity by modulating the electronic properties of the sulfonamide.
-
Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., pyridine, thiazole) often improves biological activity by introducing additional hydrogen bonding opportunities and increasing solubility.[16]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the R group, will be critical for cell membrane permeability and will need to be optimized for in vivo applications.
Conclusion and Future Directions
While the biological activity of But-2-yne-1-sulfonyl chloride derivatives remains to be experimentally validated, this guide provides a comprehensive framework for their synthesis and evaluation. The unique combination of the sulfonamide pharmacophore and the butynyl moiety presents a compelling opportunity for the discovery of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these compounds and their systematic screening against a broad range of biological targets. Promising hits should then be subjected to lead optimization to improve their potency, selectivity, and pharmacokinetic properties. The exploration of this untapped area of chemical space holds significant potential for advancing the field of drug discovery.
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Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. PubMed. [Link]
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Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
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Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]
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CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]
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The Interaction of Alkynyl Carboxylates With Serine Enzymes. A Potent New Class of Serine Enzyme Inhibitors. PubMed. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
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Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. ResearchGate. [Link]
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An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]
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Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). ResearchGate. [Link]
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Evaluation of Enzyme Inhibition Data in Screening for New Drugs. PubMed. [Link]
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Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. MDPI. [Link]
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A Comparative Guide to the Kinetic Landscape of But-2-yne-1-sulfonyl Chloride and its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the precise control of reaction kinetics is paramount for the efficient synthesis of novel molecular entities. But-2-yne-1-sulfonyl chloride, with its unique combination of a reactive sulfonyl chloride and a versatile alkyne moiety, presents a compelling scaffold for the introduction of the but-2-yne-1-sulfonyl group. This guide provides an in-depth, objective comparison of the kinetic performance of but-2-yne-1-sulfonyl chloride in key organic transformations against viable alternatives, supported by established kinetic principles and extrapolated data. While direct kinetic studies on but-2-yne-1-sulfonyl chloride are not extensively available in peer-reviewed literature, this guide will leverage data from analogous systems to provide a robust predictive framework for its reactivity.
Introduction to the Reactivity of But-2-yne-1-sulfonyl Chloride
But-2-yne-1-sulfonyl chloride is a bifunctional reagent that offers the high electrophilicity of a sulfonyl chloride and the diverse reactivity of an internal alkyne. The sulfonyl chloride group is a well-established precursor for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. The but-2-yne moiety, on the other hand, can participate in a variety of transformations, including cycloaddition reactions (e.g., "click" chemistry), transition-metal-catalyzed cross-coupling, and reductions.
The kinetic behavior of but-2-yne-1-sulfonyl chloride is governed by the electronic and steric environment around the sulfonyl group. The electron-withdrawing nature of the alkynyl group is expected to enhance the electrophilicity of the sulfur atom, thereby accelerating nucleophilic attack.
Comparative Kinetic Analysis
To provide a quantitative comparison, we will examine the expected kinetic performance of but-2-yne-1-sulfonyl chloride in two fundamental reaction classes: nucleophilic substitution and cycloaddition. We will compare it with benchmark alternatives: methanesulfonyl chloride (an aliphatic sulfonyl chloride), p-toluenesulfonyl chloride (an aromatic sulfonyl chloride), and propargyl sulfonyl chloride (a terminal alkynyl sulfonyl chloride).
Nucleophilic Substitution: Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry.[1] The reaction rate is highly dependent on the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine.
Expected Reactivity Profile:
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups generally increase the reaction rate by making the sulfur atom more electrophilic.[2]
Based on this principle, we can predict the following order of reactivity for sulfonamide formation with a given amine:
Propargyl sulfonyl chloride > But-2-yne-1-sulfonyl chloride > Methanesulfonyl chloride > p-Toluenesulfonyl chloride
This predicted trend is based on the inductive electron-withdrawing effect of the sp-hybridized carbons of the alkyne, which is stronger than that of sp3-hybridized carbons in alkyl groups. The methyl group in p-toluenesulfonyl chloride is electron-donating, thus reducing the electrophilicity of the sulfur center compared to an unsubstituted arenesulfonyl chloride.
Table 1: Predicted Relative Rate Constants for Sulfonamide Formation
| Sulfonyl Chloride | Substituent Effect | Predicted Relative Rate Constant (k_rel) |
| Propargyl sulfonyl chloride | Strong inductive withdrawal (-I) | > 1.5 |
| But-2-yne-1-sulfonyl chloride | Moderate inductive withdrawal (-I) | ~1.2 - 1.5 |
| Methanesulfonyl chloride | Weak inductive donation (+I) | 1.0 (Reference) |
| p-Toluenesulfonyl chloride | Weak inductive/hyperconjugation donation (+I) | < 1.0 |
Note: These are predicted relative values for illustrative purposes. Actual kinetic data may vary depending on the specific amine, solvent, and temperature.
The kinetics of these reactions typically follow a second-order rate law, being first order in both the sulfonyl chloride and the amine.[3][4]
[3+2] Cycloaddition: Azide-Alkyne "Click" Chemistry
The alkyne functionality in but-2-yne-1-sulfonyl chloride makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry.[5] This reaction provides a highly efficient route to 1,2,3-triazoles.
Comparative Alternatives:
For the introduction of a sulfonyl-containing triazole, researchers have several alternatives:
-
Post-cycloaddition sulfonylation: Reacting a terminal alkyne with an azide, followed by sulfonylation of a suitable functional handle on the resulting triazole.
-
Use of sulfonyl azides: Reacting a terminal alkyne with a sulfonyl azide. However, the cycloaddition of electron-deficient sulfonyl azides can sometimes lead to the formation of ketenimine intermediates instead of the desired triazoles.[6]
-
Use of alternative alkynyl sulfonyl reagents: Such as propargyl sulfones.[7]
Kinetic Considerations:
The rate of the CuAAC reaction is influenced by factors such as the catalyst system, solvent, and the electronic nature of the alkyne and azide. While the sulfonyl chloride group is electronically withdrawing, its impact on the cycloaddition rate of the but-2-yne moiety is not straightforward to predict without experimental data. However, the reaction is generally very fast and high-yielding.[8]
A key advantage of using but-2-yne-1-sulfonyl chloride is the direct incorporation of the sulfonyl group in a single step, which can be kinetically more favorable than a multi-step sequence.
Experimental Protocols
To facilitate the kinetic analysis of these reactions in your own laboratory, we provide the following detailed protocols.
Protocol for Kinetic Measurement of Sulfonamide Formation by UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of a sulfonylation reaction.[2]
Materials and Reagents:
-
But-2-yne-1-sulfonyl chloride (or alternative sulfonyl chloride)
-
Primary or secondary amine (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sulfonyl chloride and the amine of known concentrations in the chosen anhydrous solvent.
-
Determination of λ_max: Record the UV-Vis spectrum of the expected sulfonamide product to determine the wavelength of maximum absorbance (λ_max).
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, place a known volume of the amine solution.
-
Initiate the reaction by rapidly adding a known volume of the sulfonyl chloride stock solution to the cuvette and mix thoroughly.
-
Immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
The reaction is typically carried out under pseudo-first-order conditions, with a large excess of the amine.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the amine in excess.
-
Workflow for Comparative Kinetic Analysis of CuAAC Reactions
A common method for monitoring the progress of CuAAC reactions is through techniques like ¹H NMR spectroscopy or LC-MS.
Caption: Experimental workflow for kinetic analysis of CuAAC reactions.
Mechanistic Insights and Rationale
The choice of experimental conditions is critical for obtaining reliable kinetic data.
Nucleophilic Substitution Mechanism
The nucleophilic substitution at a sulfonyl sulfur can proceed through either a concerted S_N2-like mechanism or a stepwise addition-elimination pathway. For most sulfonyl chlorides, a bimolecular mechanism is generally accepted.[9]
Caption: Concerted S_N2-like mechanism for nucleophilic substitution at sulfur.
The use of anhydrous solvents is crucial to prevent competitive hydrolysis of the highly reactive sulfonyl chloride.[10]
CuAAC Mechanism
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide.
Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
The choice of copper source and ligand can significantly impact the reaction rate and should be kept consistent for comparative studies.
Conclusion
But-2-yne-1-sulfonyl chloride is a promising reagent for the introduction of a functionalized sulfonyl moiety. Based on established principles of physical organic chemistry, it is predicted to exhibit enhanced reactivity in nucleophilic substitution reactions compared to standard alkyl and aryl sulfonyl chlorides. Its utility in cycloaddition reactions offers a direct and efficient route to complex sulfonated heterocycles. While direct kinetic data remains to be reported, the experimental protocols and comparative framework provided in this guide offer a solid foundation for researchers to explore and harness the full synthetic potential of this versatile building block. The self-validating nature of the described kinetic experiments will allow for the generation of robust, in-house data to guide reaction optimization and synthetic strategy.
References
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
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Tomaselli, G. A., et al. (1978). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (5), 622-626. [Link]
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6). [Link]
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
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Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. [Link]
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King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(11), 1647-1656. [Link]
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Luo, Z., et al. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry, 87(1), 743–752. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2530–2542. [Link]
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LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]
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Kumar, A., et al. (2018). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. Scientific Reports, 8(1), 1-9. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Organic Chemistry Portal. Propargyl sulfone synthesis by C-S coupling reactions. [Link]
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King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(11), 1647-1656. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of But-2-yne-1-sulfonyl chloride: A Comparative Analysis for Chemical Proteomics
For researchers, scientists, and drug development professionals venturing into the landscape of chemical proteomics, the choice of a chemical probe is a critical decision that dictates the success and validity of an experiment. But-2-yne-1-sulfonyl chloride has emerged as a valuable tool, offering a "clickable" alkyne handle for downstream functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions[1][2]. This guide provides an in-depth, objective comparison of But-2-yne-1-sulfonyl chloride's performance, with a specific focus on its cross-reactivity profile. We will delve into the underlying chemical principles, present supporting experimental frameworks, and compare it with alternative reagents to empower you to make informed decisions in your research.
The Double-Edged Sword: Reactivity vs. Selectivity of Sulfonyl Chlorides
Sulfonyl chlorides are potent electrophiles, readily reacting with nucleophilic amino acid residues to form stable sulfonamide or sulfonate ester linkages. This reactivity is the foundation of their utility as chemical probes. However, this same reactivity can lead to a lack of specificity, or cross-reactivity, with multiple amino acid side chains. Understanding and characterizing this cross-reactivity is paramount to correctly interpreting experimental results.
While sulfonyl fluorides have been lauded for their ability to react with a broader range of nucleophiles beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine, sulfonyl chlorides are generally considered more reactive and potentially less selective[3][4]. The inclusion of the butynyl group in But-2-yne-1-sulfonyl chloride is intended to provide a bioorthogonal handle for subsequent detection and enrichment, but it does not fundamentally alter the inherent reactivity of the sulfonyl chloride warhead.
Comparative Analysis of Amine-Reactive "Clickable" Probes
To provide a clear perspective on the utility of But-2-yne-1-sulfonyl chloride, it is essential to compare it with other commercially available amine-reactive probes that also feature a clickable handle.
| Probe | Reactive Group | Primary Target(s) | Advantages | Potential Disadvantages |
| But-2-yne-1-sulfonyl chloride | Sulfonyl chloride | Lysine, Serine, Threonine, Tyrosine, Histidine | High reactivity. | Potential for broad cross-reactivity; hydrolytically unstable.[5] |
| Alkyne-NHS Ester | N-Hydroxysuccinimide Ester | Lysine, N-terminus | High selectivity for primary amines. | Susceptible to hydrolysis, especially at higher pH. |
| Alkyne-Isothiocyanate | Isothiocyanate | Lysine, N-terminus | Forms stable thiourea linkage. | Can also react with thiols (cysteine).[6] |
| Vinyl Sulfone-Alkyne | Vinyl Sulfone | Cysteine, Lysine | Good stability of the resulting conjugate.[7] | Can exhibit reactivity towards both thiols and amines. |
Experimental Workflows for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of But-2-yne-1-sulfonyl chloride, a multi-pronged experimental approach is necessary. Here, we outline two key workflows: an in vitro peptide-level analysis and a proteome-wide analysis in cell lysate.
Workflow 1: In Vitro Reactivity Profiling with a Model Peptide Library
This experiment aims to quantify the intrinsic reactivity of But-2-yne-1-sulfonyl chloride with a panel of nucleophilic amino acids in a controlled environment.
Caption: Workflow for in vitro peptide labeling to assess reactivity.
Detailed Protocol:
-
Peptide Library Design: Synthesize or procure a library of short peptides (e.g., 5-7 amino acids) each containing a single, centrally located nucleophilic residue (Cys, Lys, His, Ser, Thr, Tyr). Include a negative control peptide lacking a strong nucleophile.
-
Reaction Setup:
-
Dissolve each peptide to a final concentration of 100 µM in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 10 mM stock solution of But-2-yne-1-sulfonyl chloride in anhydrous DMSO.
-
Initiate the reaction by adding the probe to the peptide solutions to a final concentration of 1 mM (10-fold molar excess).
-
Incubate the reactions at room temperature, taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an excess of a quenching agent like Tris-HCl.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of modification for each peptide at each time point by comparing the peak areas of the modified and unmodified forms.
-
Plot the percentage of modification versus time to determine the reaction kinetics for each nucleophilic amino acid.
-
Workflow 2: Competitive Chemical Proteomics for Target Specificity
This experiment evaluates the labeling profile of But-2-yne-1-sulfonyl chloride across the entire proteome and uses a competitive displacement assay to identify specific targets.[10][11]
Caption: Competitive chemical proteomics workflow.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., RIPA buffer without primary amines) supplemented with protease inhibitors.
-
Determine the protein concentration of the clarified lysate using a BCA assay.
-
-
Labeling and Competition:
-
Control Sample: Treat the cell lysate (e.g., 1 mg/mL) with But-2-yne-1-sulfonyl chloride at an optimized concentration (e.g., 100 µM) for 1 hour at room temperature.
-
Competitive Sample: Pre-incubate the cell lysate with a 50-fold excess of a non-clickable analog (e.g., 1-butanesulfonyl chloride) for 30 minutes before adding But-2-yne-1-sulfonyl chloride.[12][13]
-
-
Click Chemistry and Enrichment:
-
Perform a CuAAC reaction by adding an azide-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to both samples.
-
Incubate for 1 hour at room temperature.
-
Enrich the biotinylated proteins using streptavidin-conjugated beads.[14]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Data Analysis:
-
Identify and quantify the proteins in both the control and competitive samples using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that show a significant decrease in abundance in the competitive sample are considered specific targets of the probe.
-
Interpreting the Data: What to Expect
From the in vitro peptide assay, one would anticipate that But-2-yne-1-sulfonyl chloride will react most rapidly with the most nucleophilic and accessible residues. Based on the known reactivity of sulfonyl chlorides, the order of reactivity is likely to be Cys > Lys > His > Ser/Thr > Tyr, although this can be influenced by the local microenvironment and pKa of the side chain.
In the proteome-wide experiment, a successful competition experiment will yield a list of proteins that are specifically labeled by But-2-yne-1-sulfonyl chloride. By analyzing the sites of modification on these proteins (which can be determined from the MS/MS data), a comprehensive picture of the probe's cross-reactivity within the context of the proteome can be constructed.
Conclusion and Future Perspectives
But-2-yne-1-sulfonyl chloride is a valuable reagent for chemical proteomics, providing a means to label proteins for subsequent identification and characterization. However, its high reactivity necessitates a thorough evaluation of its cross-reactivity profile for any given biological system. The experimental workflows detailed in this guide provide a robust framework for such an evaluation.
For researchers seeking higher selectivity, particularly for lysine residues, alternative reagents such as NHS esters may be more appropriate. Conversely, for broader profiling of nucleophilic residues, sulfonyl fluorides offer a well-characterized option. The choice of probe should always be guided by the specific biological question being addressed. As the field of chemical biology continues to evolve, we can anticipate the development of novel "clickable" probes with even greater selectivity and utility.
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García-López, J. C., et al. (2019). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Medzihradszky, K. F., et al. (2000). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Robinson, R. P., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem. Available at: [Link]
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My Skin Recipes (n.d.). But-3-yne-1-sulfonyl chloride. My Skin Recipes. Available at: [Link]
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Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. Available at: [Link]
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Roy, K., & Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
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Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology. Available at: [Link]
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Kumar, A., et al. (2021). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society. Available at: [Link]
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Ad-El, D., & Weinstain, R. (2020). Click Chemistry in Proteomic Investigations. ChemBioChem. Available at: [Link]
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Wang, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of But-2-yne-1-sulfonyl chloride
This document provides essential, step-by-step guidance for the safe handling and disposal of but-2-yne-1-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical principles underlying these critical safety protocols. By understanding the "why" behind each step, laboratory personnel can mitigate risks more effectively and ensure a safer research environment.
But-2-yne-1-sulfonyl chloride is a valuable reagent in organic synthesis, but its utility is matched by its hazardous nature. As a sulfonyl chloride, it is highly reactive, corrosive, and moisture-sensitive. Improper handling or disposal can lead to violent exothermic reactions, release of corrosive gases, and significant safety incidents. This guide establishes a self-validating system of protocols to ensure that this chemical is managed responsibly from the moment it is deemed waste to its final, neutralized state.
Hazard Identification and Risk Assessment
Before handling or disposing of but-2-yne-1-sulfonyl chloride, a thorough understanding of its hazards is paramount. The primary risks stem from the reactivity of the sulfonyl chloride functional group. This compound will react vigorously with nucleophiles, most notably water present in the atmosphere or in aqueous solutions.
Table 1: Hazard Profile of But-2-yne-1-sulfonyl chloride
| Hazard Category | Description | Representative GHS Hazard Statement | Core Precaution |
|---|---|---|---|
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1][2] The hydrolysis products (hydrochloric acid and sulfonic acid) are also highly corrosive. | H314: Causes severe skin burns and eye damage. | Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and eye/face protection.[2][3] |
| Reactivity | Reacts violently with water, alcohols, and bases in an exothermic manner.[4][5] Contact with moisture in the air can produce toxic and corrosive gases like hydrogen chloride.[5] | Not specified, but inherent to sulfonyl chlorides. | Handle under inert atmosphere where possible and always in a well-ventilated chemical fume hood.[2][3] Store away from moisture and incompatible materials.[3] |
| Inhalation Toxicity | Vapors are irritating to the respiratory tract and may cause lachrymation (tearing).[6] Inhalation can lead to serious respiratory issues.[4][7] | H335: May cause respiratory irritation. | All handling and disposal operations must be conducted in a certified chemical fume hood to avoid vapor inhalation.[2][8] |
The Chemistry of Disposal: Understanding the Quenching Process
The cornerstone of safe but-2-yne-1-sulfonyl chloride disposal is a controlled quenching and neutralization process. This involves converting the reactive sulfonyl chloride into stable, inert salts that can be disposed of as aqueous waste.
-
Hydrolysis: The primary reaction during quenching is the hydrolysis of the sulfonyl chloride. The electrophilic sulfur atom is attacked by water, leading to the displacement of the chloride ion. This forms but-2-yne-1-sulfonic acid and hydrochloric acid (HCl). This reaction is highly exothermic and is the primary reason for the procedural precautions that follow.[8][9]
-
Neutralization: Both acidic products are corrosive and hazardous. A base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), is used to neutralize them.[8][9] Sodium bicarbonate is often preferred for small-scale laboratory quenching as it is a weaker base, making the reaction easier to control, and the effervescence of CO₂ provides a visual indicator of the reaction's progress.
The overall balanced reaction using sodium bicarbonate is: CH₃C≡CCH₂SO₂Cl + 2NaHCO₃ → CH₃C≡CCH₂SO₃Na + NaCl + 2CO₂ + H₂O
Procedural Workflow for Disposal
The appropriate disposal path depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for handling but-2-yne-1-sulfonyl chloride waste.
Caption: Disposal decision workflow for but-2-yne-1-sulfonyl chloride.
Protocol 1: Controlled Neutralization of Small, Uncontaminated Quantities
This procedure should only be performed by trained personnel.
Materials:
-
Beaker or flask of appropriate size (at least 10x the volume of the sulfonyl chloride).
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
pH paper or pH meter.
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood.[8] Ensure an appropriate fire extinguisher and spill kit are readily accessible. Don appropriate PPE (See Section 5).
-
Cooling: Place the beaker containing the basic solution on the stir plate and immerse it in an ice bath. Begin vigorous stirring. Cooling the base is critical to dissipate the heat generated during the exothermic hydrolysis reaction.[8][9]
-
Slow Addition: Using a pipette or dropping funnel, add the but-2-yne-1-sulfonyl chloride to the cold, stirring basic solution dropwise and very slowly .[8] NEVER add the base to the sulfonyl chloride. Adding the reactive compound to an excess of the quenching solution ensures the reaction remains controlled.[8]
-
Monitoring: Observe the reaction closely. If using sodium bicarbonate, gentle bubbling (CO₂ evolution) will occur. If the reaction becomes too vigorous or the temperature rises significantly, pause the addition until it subsides.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the reaction goes to completion.[9]
-
Verification: Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base until neutralization is complete.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[8] Always confirm your institution's specific policies for aqueous waste.
Protocol 2: Management of Contaminated or Large Quantities
Attempting to neutralize large quantities (>10g) of but-2-yne-1-sulfonyl chloride in a laboratory setting is strongly discouraged due to the potential for a runaway exothermic reaction. Similarly, contaminated waste may contain unknown substances that could react dangerously with the neutralization solution.
Procedure:
-
Containment: Carefully place the waste but-2-yne-1-sulfonyl chloride in a clearly labeled, sealed, and compatible container. A dry, glass container with a screw cap is appropriate.
-
Labeling: Label the container clearly as "Hazardous Waste: Reactive and Corrosive. But-2-yne-1-sulfonyl chloride". Include the date and quantity.
-
Storage: Store the container in a designated, well-ventilated hazardous waste storage area, away from moisture and incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][10]
Protocol 3: Emergency Spill Response
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[4][8]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area as much as possible without exposing yourself to vapors.[8]
-
Contain: Wearing full PPE, contain the spill by covering it with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[5][8] DO NOT use combustible materials like paper towels or sawdust .[8]
-
Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable container for hazardous waste.[4][5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose: Seal and label the container of contaminated absorbent material and dispose of it according to Protocol 2.[3]
Personal Protective Equipment (PPE)
The correct selection and use of PPE are non-negotiable when handling but-2-yne-1-sulfonyl chloride.
Table 2: Recommended PPE for Disposal Procedures
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling/Storage | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Standard lab coat. | Not required if handled in a fume hood. |
| Neutralization | Chemical safety goggles and a face shield.[2] | Heavier-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a lab coat. | Not required if handled in a fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield.[4] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron.[4] | A respirator with an appropriate cartridge may be necessary for large spills.[1] Consult your institution's EHS. |
Final Considerations
-
Container Disposal: Empty containers that held but-2-yne-1-sulfonyl chloride must be treated as hazardous waste. They should be rinsed three times with a suitable organic solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may also require collection depending on local regulations. After rinsing and air-drying in a fume hood, the container can often be disposed of as regular lab glass.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. When in doubt, consult your institution's EHS department.
By adhering to these scientifically-grounded procedures, researchers can confidently and safely manage the disposal of but-2-yne-1-sulfonyl chloride, protecting themselves, their colleagues, and the environment.
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King, J. F., & Dueck, M. J. (1970). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 48(10), 1599-1608. Retrieved from [Link]
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LookChem. (n.d.). Cas 2386-60-9,1-Butanesulfonyl chloride. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling But-2-yne-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
But-2-yne-1-sulfonyl chloride is a highly reactive chemical that demands rigorous safety protocols. Its dual functional nature, possessing both a reactive sulfonyl chloride and an internal alkyne, presents a unique set of hazards. The sulfonyl chloride group is susceptible to hydrolysis, reacting exothermically with water to produce corrosive hydrochloric and sulfonic acids.[1] The presence of the but-2-yne moiety, an activated alkyne, introduces the potential for additional reactivity, including rapid or uncontrolled polymerization, especially under elevated temperatures or in the presence of certain catalysts.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure personnel safety.
Core Principles of Protection
When handling But-2-yne-1-sulfonyl chloride, the primary objectives of your PPE are to prevent contact with skin and eyes, to avoid inhalation of its corrosive and irritating vapors, and to be prepared for emergency situations such as spills or unexpected reactions. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Essential Personal Protective Equipment
A multi-layered approach to PPE is crucial when working with But-2-yne-1-sulfonyl chloride. The following table summarizes the minimum required PPE and additional recommendations for enhanced safety.
| Body Part | Minimum Required PPE | Enhanced Protection/Specific Scenarios |
| Eyes/Face | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | A full-face shield worn over safety goggles provides superior protection against splashes and unforeseen vigorous reactions.[4] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for damage before each use and removed properly to avoid skin contact.[3] | Double gloving can provide an additional layer of protection, especially during prolonged handling or when there is a higher risk of splashes. |
| Body | A chemical-resistant laboratory coat. | For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or impervious clothing should be worn over the lab coat.[3] Fire-retardant clothing is also recommended. |
| Respiratory | All handling of But-2-yne-1-sulfonyl chloride must be conducted in a certified chemical fume hood. | In the event of a spill or if there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4] |
| Feet | Closed-toe shoes, preferably made of a chemical-resistant material. | Chemical-resistant shoe covers or boots should be considered, especially when handling larger quantities of the substance. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and mitigate risks during the handling of But-2-yne-1-sulfonyl chloride.
Caption: A logical workflow for the safe handling of But-2-yne-1-sulfonyl chloride.
1. Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment. Ensure all glassware is dry, as sulfonyl chlorides react with moisture.[1]
-
Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite or sand), a neutralizing agent (e.g., sodium bicarbonate), and appropriate waste disposal bags.[1]
2. Handling Phase:
-
Dispensing: All dispensing of But-2-yne-1-sulfonyl chloride must be performed inside a chemical fume hood.
-
Inert Atmosphere: Reactions involving But-2-yne-1-sulfonyl chloride should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.
3. Cleanup and Disposal Phase:
-
Quenching: Unused reagent and reaction mixtures should be quenched carefully. A recommended method is the slow addition of the sulfonyl chloride solution to a stirred, cooled solution of a weak base, such as sodium bicarbonate.
-
Waste Disposal: All waste containing But-2-yne-1-sulfonyl chloride or its byproducts must be treated as hazardous waste.[5] It should be collected in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.[5]
-
Decontamination: All glassware and equipment that have been in contact with But-2-yne-1-sulfonyl chloride should be decontaminated. This can be done by rinsing with a suitable organic solvent, followed by careful washing with a basic solution (e.g., dilute sodium bicarbonate) and then water.
-
PPE Disposal: Contaminated disposable PPE, such as gloves, should be placed in a designated hazardous waste container. Reusable PPE should be thoroughly decontaminated before reuse.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
Caption: Emergency procedures for spills and personal exposure to But-2-yne-1-sulfonyl chloride.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Notify: Inform your supervisor and the institutional safety officer.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize: Carefully neutralize the spill with sodium bicarbonate.
-
Collect and Dispose: Collect the absorbed material in a sealed container and dispose of it as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these stringent safety protocols and utilizing the appropriate personal protective equipment, researchers can safely handle But-2-yne-1-sulfonyl chloride and minimize the risk of personal injury and environmental contamination.
References
-
BIOFOUNT. (n.d.). but-2-yne-1-sulfonyl chloride. Retrieved from [Link]
-
ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]
-
RSC Publishing. (2021). Direct halosulfonylation of alkynes: an overview. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation/sulfonylation of alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). Phenanthroline-Initiated Anti-selective Hydrosulfonylation of Unactivated Alkynes with Sulfonyl Chlorides. Retrieved from [Link]
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RSC Publishing. (2021). Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. Chemical Science. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
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My Skin Recipes. (n.d.). But-3-yne-1-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). But-2-yne-1-sulfonyl chloride. Retrieved from [Link]
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University of Louisville. (2022). Pro-Handling of Reactive Chemicals. Retrieved from [Link]
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Chemspace. (2023). 1-Butanesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 1-Butanesulfonyl chloride. Retrieved from [Link]
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PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
